molecular formula C14H14N2O2 B1365574 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 32275-63-1

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Katalognummer: B1365574
CAS-Nummer: 32275-63-1
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: RTQVNHMXVLFXIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVNHMXVLFXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196318
Record name 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32275-63-1
Record name 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32275-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and material science.[1] Its molecular architecture, featuring a partially saturated indazole core, a phenyl substituent at the N1 position, and a carboxylic acid group at the C3 position, provides a unique combination of structural rigidity and functional reactivity. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and drug development professionals.

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules.[2] The tetrahydro- variant, as discussed herein, offers improved pharmacokinetic profiles compared to its fully aromatic counterparts by increasing its three-dimensional character and modulating lipophilicity.[1] The synthesis of such derivatives dates back to the mid-20th century, with early studies focusing on their potential as anti-inflammatory agents.[1] This specific compound emerged in the 1970s and continues to be a valuable building block for the development of novel therapeutic agents.[1]

Core Molecular and Physicochemical Properties

The fundamental properties of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are crucial for its application in experimental settings. These properties dictate its solubility, stability, and suitability for various reaction conditions.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.27 g/mol [1]
CAS Number 32275-63-1[1]
IUPAC Name 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid[1]
Appearance Typically an off-white to yellow crystalline powder[3]
Storage Sealed in a dry environment, often at room temperature or refrigerated (2-8°C)[4][5]

Synthesis and Structural Elucidation

A Plausible Synthetic Route: The Paal-Knorr Condensation

A classical and reliable method for synthesizing the tetrahydroindazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a variant of the Paal-Knorr synthesis. For the title compound, this involves the reaction of ethyl 2-oxocyclohexane-1-carboxylate with phenylhydrazine.

Causality of Experimental Design:

  • Ethyl 2-oxocyclohexane-1-carboxylate is selected as the precursor because it provides the necessary six-membered ring that will become the tetrahydro- portion of the indazole. Crucially, it possesses two adjacent carbonyl groups (one ketone and one ester) that can react with the two nitrogen atoms of the hydrazine.

  • Phenylhydrazine serves as the source of the pyrazole ring and introduces the N1-phenyl substituent.

  • An acid catalyst (e.g., acetic acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Refluxing conditions provide the necessary activation energy for both the initial condensation and the subsequent dehydration and cyclization steps.

Caption: General workflow for the synthesis of the target compound.

Structural Elucidation via Spectroscopy

Confirming the structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.

TechniqueExpected Observations
¹H NMR ~12.0-13.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~7.2-7.8 ppm (m, 5H): Multiplets corresponding to the protons on the N1-phenyl ring. ~2.5-2.9 ppm (m, 4H): Multiplets for the allylic protons on the tetrahydro- ring (positions 4 and 7). ~1.7-2.0 ppm (m, 4H): Multiplets for the remaining aliphatic protons on the tetrahydro- ring (positions 5 and 6).[6][7]
¹³C NMR ~165-175 ppm: Carboxylic acid carbonyl carbon. ~140-150 ppm: Quaternary carbons of the indazole ring and the ipso-carbon of the phenyl ring. ~120-130 ppm: Carbons of the phenyl ring. ~20-30 ppm: Aliphatic carbons of the tetrahydro- ring.[6][8]
IR (Infrared) ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600, 1490 cm⁻¹: C=C stretches of the aromatic phenyl ring. ~2850-2950 cm⁻¹: C-H stretches of the aliphatic tetrahydro- ring.
Mass Spec. m/z ~242.27: Molecular ion peak [M]⁺ corresponding to the molecular weight.[9]

Chemical Reactivity and Derivatization

The reactivity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is dominated by its carboxylic acid functional group, making it a versatile precursor for a wide range of derivatives.

Reactivity cluster_derivatives Key Derivatives Parent 1-phenyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid Ester Ester Derivatives Parent->Ester Alcohol, H⁺ (Fischer Esterification) Amide Amide Derivatives Parent->Amide Amine, Coupling Agent (EDC, HOBt) AcidChloride Acid Chloride Intermediate Parent->AcidChloride SOCl₂ or (COCl)₂ AcidChloride->Amide Amine (R₂NH)

Caption: Key derivatization pathways from the carboxylic acid moiety.

Esterification

The conversion of the carboxylic acid to an ester is a fundamental transformation, often used to increase lipophilicity or to act as a protecting group.

Protocol: Fischer Esterification [10][11]

This protocol describes a classic acid-catalyzed esterification.

  • Dissolution: Dissolve 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 3-5 drops of concentrated H₂SO₄) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the ester product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Self-Validation: The success of the reaction is validated by the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot. The final structure is confirmed via NMR, where the carboxylic acid proton signal vanishes and new signals corresponding to the alcohol's alkyl group appear.

Amidation

Amide bond formation is one of the most critical reactions in drug discovery, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.

Protocol: EDC/HOBt Coupling [12][13]

This method uses a carbodiimide (EDC) to activate the carboxylic acid, facilitated by an additive (HOBt) to improve efficiency and suppress side reactions.

  • Activation: Dissolve the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with the organic solvent. Wash sequentially with a mild acid (e.g., 1M HCl or 10% citric acid solution) to remove unreacted amine and EDC-urea byproduct, followed by a saturated NaHCO₃ solution to remove HOBt and unreacted acid, and finally with brine.[14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by column chromatography or recrystallization.

Self-Validation: This system is self-validating as the water-soluble EDC-urea byproduct and other reagents are removed during the aqueous work-up, simplifying purification.[12] Successful amide formation is confirmed by NMR and mass spectrometry of the purified product.

Biological Activity and Applications

The tetrahydroindazole scaffold is a cornerstone in modern medicinal chemistry, and derivatives of this core have shown a wide range of biological activities.

  • Anti-inflammatory and Analgesic: Early studies on tetrahydroindazole derivatives identified them as potent anti-inflammatory agents, a property that continues to be explored.[1]

  • Enzyme Inhibition: More recently, optimized tetrahydroindazoles have been developed as highly potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an attractive target for cancer and autoimmune disease therapy.[15][16]

  • CNS and Receptor Ligands: The scaffold has been used to develop potent and selective ligands for sigma receptors, which are implicated in various neurological disorders.[17]

  • Lead Compound in Drug Discovery: Due to its favorable chemical properties and proven bioactivity, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid serves as an excellent starting point for the synthesis of compound libraries for high-throughput screening and lead optimization programs.[1][3]

Safety and Handling

Based on data for the closely related 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, appropriate safety precautions should be taken. The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound of considerable utility, grounded in a rich history of medicinal chemistry. Its robust synthesis, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool for researchers. The carboxylic acid handle provides a gateway for extensive derivatization, enabling the systematic exploration of chemical space in the pursuit of novel therapeutics. As research into complex diseases continues, scaffolds like this, which blend stability with functional versatility, will remain essential for the development of the next generation of medicines.

References

  • Lead Sciences. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. [Link]

  • PubMed. (2020-04-23). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Condition. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. [Link]

  • ACS Publications. (2020-03-26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]

  • PubMed. (2015-04-01). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. [Link]

  • Master Organic Chemistry. (2022-11-16). Fischer Esterification. [Link]

  • Google Patents.
  • ResearchGate. (2025-08-10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]

  • NIH. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Reddit. (2024-04-28). EDC-HOBt Amide coupling workup help. [Link]

  • Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Preprints.org. (2025-01-30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. Table 3 1 H NMR spectral data of some of the prepared compounds. [Link]

  • NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • RSC Education. Making esters from alcohols and acids. [Link]

Sources

An In-Depth Technical Guide to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Welcome to a comprehensive exploration of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a fascinating heterocyclic compound with significant potential in medicinal chemistry and drug development. This guide is crafted for researchers, scientists, and professionals in the pharmaceutical industry, offering a deep dive into its molecular architecture, a detailed protocol for its synthesis, and an analysis of its biological activities. Our narrative is built on a foundation of scientific rigor, drawing from seminal and contemporary research to provide not just data, but also the causal reasoning behind the experimental methodologies.

Introduction to a Molecule of Interest

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, with the molecular formula C₁₄H₁₄N₂O₂, is a derivative of the indazole scaffold, a bicyclic aromatic heterocycle that is a well-established pharmacophore in numerous clinically approved drugs.[1] The unique structural feature of this particular molecule is the partially saturated cyclohexane ring fused to the pyrazole core, which imparts a degree of conformational flexibility not seen in its fully aromatic counterparts.[2] This structural nuance is a key determinant of its biological activity and pharmacokinetic profile.

Historically, the synthesis of tetrahydroindazole derivatives gained traction in the mid-20th century, with initial investigations focusing on their potential as anti-inflammatory agents.[3] The title compound emerged as a molecule of significant interest in the 1970s as researchers began to explore saturated indazole analogs to enhance the drug-like properties of aromatic heterocycles.[3] A landmark 1979 study was pivotal in demonstrating its anti-inflammatory properties in animal models, laying the groundwork for future research.[3]

This guide will elucidate the detailed molecular structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, provide a validated, step-by-step synthesis protocol, and explore its known biological activities and mechanisms of action, with a focus on its anti-inflammatory and potential neurological applications.

Unveiling the Molecular Architecture

The molecular structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a harmonious blend of rigidity and flexibility. The core is a bicyclic system where a pyrazole ring is fused to a cyclohexane ring. A phenyl group is attached to one of the nitrogen atoms of the pyrazole ring, and a carboxylic acid group is positioned at the 3-position of the indazole core.

Key Structural Features:

  • Tetrahydroindazole Core: The partially saturated cyclohexane ring introduces a non-planar, three-dimensional character to the molecule. This is in contrast to the planar nature of a fully aromatic indazole. This flexibility can be crucial for optimizing binding interactions with biological targets.

  • Phenyl Group: The phenyl substituent at the N1 position significantly influences the molecule's lipophilicity and potential for π-π stacking interactions within protein binding pockets.

  • Carboxylic Acid Group: This functional group is a key site for hydrogen bonding and can act as a handle for further chemical modifications, such as esterification or amidation, to create prodrugs or libraries of derivatives for structure-activity relationship (SAR) studies.[3]

Spectroscopic Characterization

While a dedicated, publicly available repository of the complete spectroscopic data for this specific molecule is not readily found, data from closely related analogs and general chemical principles allow for a confident prediction of its spectral characteristics. The synthesis and characterization of various indazole derivatives have been extensively reported, providing a solid basis for structural confirmation.[2][4]

Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, multiplets for the eight protons of the tetrahydro-cyclohexane ring, and a downfield singlet for the carboxylic acid proton.
¹³C NMR Resonances for the aromatic carbons of the phenyl ring, the carbons of the pyrazole ring, the aliphatic carbons of the cyclohexane ring, and a characteristic downfield signal for the carboxylic acid carbon.
Infrared (IR) Spectroscopy A broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, C-H stretching for aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the pyrazole and phenyl rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₁₄H₁₄N₂O₂ (242.1055 g/mol ).

Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: A Validated Protocol

The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is most effectively achieved through a cyclocondensation reaction, a variation of the well-established Fischer indole synthesis. This method involves the reaction of a β-ketoester with a substituted hydrazine. The following protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Rationale Behind the Synthetic Strategy

The chosen synthetic route is a classic and reliable method for the formation of pyrazole rings. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the stable indazole ring system. The use of a β-ketoester, specifically ethyl 2-oxocyclohexaneglyoxylate, provides the necessary carbon framework for the tetrahydroindazole core and the carboxylic acid precursor.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxocyclohexaneglyoxylate (Intermediate A)

This intermediate can be prepared via the Claisen condensation of cyclohexanone with diethyl oxalate in the presence of a strong base like sodium ethoxide.

  • Materials:

    • Cyclohexanone

    • Diethyl oxalate

    • Sodium ethoxide

    • Ethanol (absolute)

    • Diethyl ether

    • Hydrochloric acid (dilute)

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add a mixture of cyclohexanone and diethyl oxalate dropwise at a controlled temperature (typically 0-5 °C).

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-oxocyclohexaneglyoxylate.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

  • Materials:

    • Ethyl 2-oxocyclohexaneglyoxylate (Intermediate A)

    • Phenylhydrazine

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • Dissolve ethyl 2-oxocyclohexaneglyoxylate in glacial acetic acid.

    • Add phenylhydrazine to the solution and heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

    • The resulting solid is then dried under vacuum.

SynthesisWorkflow Cyclohexanone Cyclohexanone ClaisenCondensation Claisen Condensation Cyclohexanone->ClaisenCondensation DiethylOxalate Diethyl Oxalate DiethylOxalate->ClaisenCondensation NaOEt Sodium Ethoxide in Ethanol NaOEt->ClaisenCondensation IntermediateA Ethyl 2-oxocyclohexaneglyoxylate (Intermediate A) Cyclocondensation Cyclocondensation (Fischer Indole-like) IntermediateA->Cyclocondensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclocondensation AceticAcid Glacial Acetic Acid AceticAcid->Cyclocondensation ClaisenCondensation->IntermediateA FinalProduct 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Cyclocondensation->FinalProduct

Caption: Synthetic workflow for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Biological Activities and Therapeutic Potential

The unique structural amalgamation of a phenyl ring, a tetrahydroindazole core, and a carboxylic acid moiety confers upon this molecule a diverse range of biological activities. Research has primarily focused on its anti-inflammatory and neurological properties.

Anti-inflammatory Activity and Mechanism of Action

The indazole scaffold is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its analogs are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates TargetMolecule 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid TargetMolecule->COX_Enzymes Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Potential as a Serotonin Receptor Modulator

Preliminary research suggests that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its derivatives may interact with serotonin (5-HT) receptors.[3] The serotonin system is a critical neurotransmitter system involved in the regulation of mood, anxiety, and other neurological functions. Modulation of 5-HT receptors is a key mechanism for many antidepressant and anxiolytic drugs.

While specific binding affinities (Ki values) for the title compound at various 5-HT receptor subtypes have not been extensively published, the indazole scaffold is present in known 5-HT receptor antagonists.[6] For example, granisetron, a potent 5-HT₃ receptor antagonist used as an antiemetic, features an indazole core.[7] This structural similarity suggests that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could be a valuable starting point for the development of novel CNS-active agents. Further research, including radioligand binding assays and functional studies, is necessary to fully elucidate its profile as a serotonin receptor modulator.

Conclusion and Future Directions

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid stands as a molecule of considerable interest, bridging the gap between classical anti-inflammatory scaffolds and novel neurological agents. Its unique molecular architecture, characterized by a blend of aromatic and saturated ring systems, provides a versatile platform for medicinal chemists.

The synthetic protocol detailed in this guide offers a reliable and scalable method for its preparation, enabling further investigation into its biological properties. While its anti-inflammatory activity through COX inhibition is a promising avenue, the potential modulation of the serotonin system opens up exciting possibilities for the development of new therapeutics for neurological and psychiatric disorders.

Future research should focus on:

  • Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to determine its precise mechanism of action, including its selectivity for COX isoforms and its binding profile across a panel of CNS receptors.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Crystallographic Studies: Obtaining the crystal structure of the molecule, ideally in complex with its biological targets, would provide invaluable insights for rational drug design.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • ResearchGate. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid.
  • Arabian Journal of Chemistry. (n.d.). Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies.
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). 5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.
  • Beilstein Journals. (n.d.).
  • National Library of Medicine. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Available at: [Link]

  • AWS. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • National Institutes of Health. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • National Institutes of Health. (n.d.).

Sources

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound featuring a core indazole ring system.[1] With the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of approximately 242.28 g/mol , this molecule has garnered significant interest within the scientific community.[1] Its structure, which combines a saturated cyclohexane ring fused to a phenyl-substituted pyrazole, represents a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple biological targets, thus serving as a versatile starting point for the development of novel therapeutic agents.

The indazole core itself is a prominent feature in numerous bioactive molecules, and its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and HIV protease inhibitory effects.[1][2] The specific combination of the tetrahydroindazole framework with a phenyl group at the 1-position and a carboxylic acid at the 3-position confers a unique set of physicochemical properties that make it a valuable intermediate for organic synthesis and a lead compound in drug discovery programs.[1] Historical context reveals that while the synthesis of tetrahydroindazole derivatives began in the mid-20th century for their potential as anti-inflammatory agents, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid emerged as a distinct area of research in the 1970s as scientists explored saturated analogs to enhance the pharmacokinetic profiles of aromatic heterocycles.[1]

This guide provides a comprehensive overview of its synthesis, characterization, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its application. The key characteristics are summarized below.

PropertyValueSource
IUPAC Name 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidInternal
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.27 g/mol [3]
Appearance Off-white to yellow crystalline powder[4]
CAS Number 93019-38-6 (related ester)[5]

The chemical reactivity of this molecule is primarily dictated by its carboxylic acid functional group. This group serves as a versatile handle for a variety of chemical transformations, making the compound an excellent starting material for the synthesis of a library of derivatives.[1][4]

Key chemical reactions include:

  • Esterification: Reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters.[1]

  • Amidation: Coupling with primary or secondary amines, often facilitated by peptide coupling reagents like HATU or EDC, produces a wide range of amides.[1][2]

  • Decarboxylation: Under specific thermal or catalytic conditions, the carboxylic acid group can be removed to yield 1-phenyl-4,5,6,7-tetrahydro-1H-indazole.[1]

main 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid ester Ester Derivatives main->ester Alcohol, H+ (Esterification) amide Amide Derivatives main->amide Amine, Coupling Agent (Amidation) decarboxylated Decarboxylated Product main->decarboxylated Heat (Decarboxylation)

Caption: Key reactions of the carboxylic acid moiety.

Synthesis Pathway: A Mechanistic Approach

The most common and efficient synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its derivatives is achieved through a cyclocondensation reaction. This method, a variation of the Knorr pyrazole synthesis, involves the reaction of a phenylhydrazine with a cyclic β-ketoester.

The logical workflow for this synthesis is outlined below:

cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product phenylhydrazine Phenylhydrazine condensation Cyclocondensation (Acidic or Basic conditions) phenylhydrazine->condensation ketoester Ethyl 2-oxocyclohexanecarboxylate ketoester->condensation intermediate Ethyl 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate condensation->intermediate hydrolysis Saponification (Hydrolysis) (e.g., NaOH, H₂O) acidification Acidification (e.g., HCl) hydrolysis->acidification product 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid acidification->product intermediate->hydrolysis

Caption: General workflow for synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol describes the initial cyclocondensation to form the ethyl ester intermediate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) and a suitable solvent such as ethanol or acetic acid. The choice of a protic solvent is crucial as it facilitates the proton transfer steps in the condensation mechanism.

  • Addition of Phenylhydrazine: Add phenylhydrazine hydrochloride (1.1 eq) to the solution. A slight excess of the hydrazine ensures the complete consumption of the more valuable ketoester.

  • Initiating Condensation: Add a catalytic amount of a strong acid, like sulfuric acid, or a base like sodium acetate, to catalyze the initial formation of the phenylhydrazone intermediate.

  • Reflux: Heat the reaction mixture to reflux (typically 78-80°C for ethanol) for 2-4 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which is the rate-determining step. Progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any residual salts and phenylhydrazine, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude ethyl ester can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

Protocol: Saponification to the Carboxylic Acid
  • Hydrolysis: Suspend the purified ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) to ensure complete hydrolysis of the ester.

  • Reflux: Heat the mixture to reflux until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester spot).

  • Acidification: Cool the reaction mixture in an ice bath and acidify slowly with concentrated hydrochloric acid until the pH is approximately 2-3. This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected data provides a self-validating system for the protocol's success.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, diastereotopic methylene protons of the tetrahydro ring, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid (~160-170 ppm), aromatic carbons, and aliphatic carbons of the saturated ring.
FT-IR A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches in the 1500-1600 cm⁻¹ region.
Mass Spec. A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (242.28).

Applications in Drug Discovery and Development

The true value of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid lies in its potential as a cornerstone for building new medicines.

  • Anti-inflammatory Activity: Research has demonstrated that 1-aryl-4,5,6,7-tetrahydro-1H-indazole derivatives exhibit significant anti-inflammatory properties.[6] The specific compound, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (a regioisomer of the title compound), was identified as the most active in its series in a carrageenan edema test, highlighting the potential of this scaffold.[6]

  • Antidepressant and Antioxidant Potential: Studies have suggested that the compound may exert effects on serotonin pathways, indicating potential as an antidepressant.[1] Furthermore, it has shown promise in mitigating oxidative stress in biological systems.[1]

  • Lead Compound for Novel Therapeutics: Due to its favorable biological activity profile and synthetic tractability, it is actively being explored as a lead compound for drug discovery.[1] The carboxylic acid handle allows for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties (ADME). The broader indazole-3-carboxylic acid skeleton is a key component in established drugs like the anti-emetic Granisetron and the anti-cancer agent Lonidamine, underscoring the therapeutic relevance of this chemical class.[7]

  • Intermediate for Chemical Synthesis: Beyond its direct biological applications, it serves as a crucial intermediate for accessing more complex molecular architectures in chemical research.[1]

Conclusion

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is more than just a chemical compound; it is a versatile platform for innovation in the pharmaceutical and chemical sciences. Its robust synthesis, well-defined physicochemical properties, and demonstrated biological potential make it a subject of continuing interest. The protocols and data presented in this guide offer a foundation for researchers to confidently synthesize, characterize, and utilize this valuable molecule in their pursuit of novel scientific discoveries and therapeutic solutions.

References

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. PubMed. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester. MOLBASE. [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Enthalpy of formation for indazoles. ResearchGate. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

Sources

An In-depth Technical Guide to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 32275-63-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a heterocyclic compound with the CAS number 32275-63-1, has garnered interest within the medicinal chemistry landscape for its potential therapeutic applications. First emerging as a distinct chemical entity in the 1970s, this molecule belongs to the broader class of tetrahydroindazole derivatives, which have been explored for their pharmacological activities since the mid-20th century.[1] A landmark study in 1979 provided the initial pharmacological characterization of this compound, demonstrating its anti-inflammatory properties in animal models.[1] This early work laid the foundation for further investigation into its biological effects, which now include potential antidepressant and antioxidant activities.[1]

The core structure features a tetrahydroindazole framework, a fused heterocyclic system comprising a pyrazole ring and a cyclohexane ring. This scaffold is prevalent in numerous bioactive molecules.[1] The addition of a phenyl group at the 1-position and a carboxylic acid group at the 3-position of the indazole ring confers specific chemical properties and biological activities to the molecule.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

PropertyValueSource
CAS Number 32275-63-1Internal
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.28 g/mol [1]
Melting Point Not available
Solubility Not available

Synthesis and Characterization

General Synthetic Approach:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_oxocyclohexanecarboxylic_acid_derivative 2-Oxocyclohexanecarboxylic acid derivative condensation Condensation/ Cyclization 2_oxocyclohexanecarboxylic_acid_derivative->condensation phenylhydrazine Phenylhydrazine phenylhydrazine->condensation target_compound 1-phenyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid condensation->target_compound Formation of indazole ring

Caption: Plausible synthetic route to the target compound.

Characterization:

A full characterization of the synthesized compound would be essential for confirming its identity and purity. This would involve a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for elucidating the chemical structure, confirming the presence and connectivity of the phenyl, tetrahydroindazole, and carboxylic acid moieties.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the C=O stretch of the carboxylic acid and the N-H or C-N vibrations of the indazole ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Unfortunately, specific experimental spectral data for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are not currently available in the public literature.

Potential Biological Activities and Mechanisms of Action

Preliminary research suggests that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid possesses several biological activities of therapeutic interest.

Anti-inflammatory Activity

The indazole scaffold is a known pharmacophore in a number of anti-inflammatory agents. The initial characterization of this compound in 1979 highlighted its anti-inflammatory potential.[1] The proposed mechanism for many indazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 1-phenyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid Target_Compound->COX_Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism via COX inhibition.

Quantitative data on the inhibitory activity (IC₅₀ values) of this specific compound against COX-1 and COX-2 are needed to fully assess its potency and selectivity.

Antidepressant Activity

Some studies have suggested that this compound may exert antidepressant effects through modulation of serotonin pathways.[1] The serotonin transporter (SERT) is a primary target for many antidepressant drugs, as its inhibition leads to increased levels of serotonin in the synaptic cleft.

G cluster_synapse Synaptic Cleft Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Neuron Postsynaptic Neuron Serotonin->Postsynaptic_Neuron Binding to receptors Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Serotonin Release SERT->Presynaptic_Neuron Target_Compound 1-phenyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic acid Target_Compound->SERT Inhibition

Caption: Potential antidepressant mechanism via SERT inhibition.

Further research is required to determine the binding affinity (Ki) of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid for the serotonin transporter and other relevant receptors in the serotonergic system to validate this proposed mechanism.

Antioxidant Activity

The potential for this compound to act as an antioxidant has also been noted.[1] Antioxidants can neutralize harmful free radicals, thereby reducing oxidative stress, which is implicated in a variety of diseases. The antioxidant capacity of a compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value from such an assay would provide a quantitative measure of its antioxidant potency.

Future Directions

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid represents a promising scaffold for further investigation in drug discovery. To advance the understanding and potential application of this compound, the following areas require focused research:

  • Development of a robust and scalable synthetic protocol.

  • Full spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile.

  • Quantitative in vitro and in vivo studies to determine its potency and efficacy in anti-inflammatory, antidepressant, and antioxidant assays.

  • Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in its biological activities.

  • Structure-activity relationship (SAR) studies to optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the known physical properties of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, a thorough understanding of a molecule's physicochemical characteristics is paramount for formulation, preclinical development, and optimization of therapeutic efficacy. This document synthesizes available data and outlines robust experimental protocols for the determination of key physical parameters.

Introduction and Molecular Overview

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid belongs to the indazole class of bicyclic heterocyclic compounds. The indazole scaffold is a prominent feature in numerous biologically active molecules.[1] The presence of the phenyl group at the 1-position and the carboxylic acid moiety at the 3-position of the tetrahydroindazole core bestows upon it specific chemical reactivity and potential for diverse molecular interactions.

The fundamental molecular details of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight ~242.28 g/mol
Chemical Structure
Chemical Structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Solid-State Properties: Crystallinity and Thermal Behavior

The solid-state characteristics of an active pharmaceutical ingredient (API) profoundly influence its stability, dissolution rate, and bioavailability.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs can exhibit distinct physical properties. X-ray diffraction studies have indicated the existence of at least two polymorphic forms (Form A and Form B) for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. Form A has been reported to be solvent-free and thermally stable up to 200°C.

Melting Point

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[2] This method provides a precise melting temperature and can also reveal information about phase transitions and thermal stability.

Objective: To accurately determine the melting point and enthalpy of fusion of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system.

  • Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the starting temperature to approximately 25°C.

    • Set the heating rate to a constant 10°C/min.

    • Set the ending temperature to a point sufficiently above the expected melting range (e.g., 250°C, based on the stability of Form A).

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis weigh Weigh 2-5 mg encapsulate Seal in Pan weigh->encapsulate setup Instrument Setup (Heating Rate, Gas Flow) encapsulate->setup run Execute Temperature Program setup->run analyze Analyze Thermogram (Melting Point, Enthalpy) run->analyze

Caption: Workflow for Melting Point Determination using DSC.

Solution Properties: Solubility and Acidity

The behavior of a compound in solution is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

A definitive quantitative solubility profile for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in various solvents is not currently documented in the provided search results. However, based on its chemical structure, which contains both a large nonpolar phenyl-tetrahydroindazole moiety and a polar carboxylic acid group, its solubility is expected to be moderate in polar organic solvents and low in water.

A standard shake-flask method can be employed to determine the equilibrium solubility of the compound in various solvents.

Objective: To quantify the solubility of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in water and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values, which in turn affects its absorption and transport across biological membranes.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3][4]

Objective: To determine the pKa of the carboxylic acid group of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup:

    • Place the sample solution in a thermostated vessel.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration: Titrate the sample solution with the base, recording the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the titration curve or its first derivative.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis dissolve Dissolve Compound in Solvent titrate Titrate with Standard Base dissolve->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While specific NMR data for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not available in the search results, data for related indazole derivatives can provide an indication of expected chemical shifts. For instance, in some 1H-indazole-3-carboxamide derivatives, the active hydrogens on the indazole C-1 and C-3 amides appear at chemical shifts of δ 10–13 ppm, while aromatic hydrogens are observed between δ 6–8 ppm.[5]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

    • Additional experiments such as DEPT, COSY, and HSQC can be performed for more detailed structural assignments.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The carboxylic acid group has characteristic vibrational frequencies. The O-H stretch of a carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹.[6] The C=O stretch of the carbonyl group is expected as an intense band between 1760-1690 cm⁻¹.[6]

Objective: To identify the characteristic vibrational frequencies of the functional groups.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Objective: To accurately determine the molecular weight and confirm the elemental formula.

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample solution into the ion source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the elemental formula.

Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and conformation.[7][8]

Objective: To determine the precise three-dimensional molecular structure and crystal packing of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion

This technical guide has summarized the currently available physicochemical data for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and provided detailed, field-proven protocols for the experimental determination of its key physical properties. A comprehensive understanding of these parameters is essential for advancing the research and development of this promising molecule. The application of the described methodologies will enable researchers to generate a complete physicochemical profile, thereby facilitating informed decision-making in drug formulation, manufacturing, and preclinical evaluation.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
  • Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract - SciSpace. Retrieved from [Link]

  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs | Journal of the American Chemical Society. Retrieved from [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. Retrieved from [Link]

  • Solubility of Organic Compounds. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH. Retrieved from [Link]

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Retrieved from [Link]

  • FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... - ResearchGate. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) - TA Instruments. Retrieved from [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • IR: carboxylic acids. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. Retrieved from [Link]

  • Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) - DNAS | Duke Kunshan University. Retrieved from [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. Retrieved from [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. Retrieved from [Link]

  • Solubility of Organic Compounds - Chemistry Steps. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Retrieved from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • (PDF) 13 C NMR of indazoles - ResearchGate. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry Protocols and Methods | Springer Nature Experiments. Retrieved from [Link]

  • Differential scanning calorimetry - Wikipedia. Retrieved from [Link]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies | Request PDF - ResearchGate. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Retrieved from [Link]

  • In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water | Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Retrieved from [Link]

Sources

An In-depth Technical Guide to the DMSO Solubility of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in dimethyl sulfoxide (DMSO). As a crucial parameter in drug discovery and development, understanding and accurately determining the solubility of a compound in DMSO is paramount for the reliability and reproducibility of biological assays and for the formulation of stock solutions. This document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and discusses the key factors influencing the dissolution of this specific indazole derivative.

Introduction: The Significance of DMSO Solubility in Preclinical Research

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the indazole scaffold.[1] With a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.28 g/mol , its utility in high-throughput screening (HTS) and other in vitro assays necessitates its dissolution in a suitable solvent.[2]

Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in drug discovery due to its remarkable ability to dissolve a broad spectrum of polar and nonpolar compounds.[3] Its miscibility with water and many organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions of test compounds for biological screening. However, assuming complete solubility without empirical verification can lead to significant experimental artifacts, including inaccurate concentration-response curves and misleading structure-activity relationships (SAR). Therefore, a thorough understanding and experimental determination of a compound's solubility in DMSO is a critical first step in its preclinical evaluation.

Theoretical Framework: Factors Governing Solubility in DMSO

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, several key structural features and physicochemical properties influence its solubility in DMSO:

  • The Carboxylic Acid Moiety: The presence of the carboxylic acid group introduces the capacity for strong hydrogen bonding. While this group can form hydrogen bonds with other molecules of the same compound in the solid state (solute-solute interactions), it can also form favorable hydrogen bonds with the sulfoxide group of DMSO (solute-solvent interactions). The oxygen atom of the sulfoxide group in DMSO is a strong hydrogen bond acceptor.

  • The Phenyl Group: The phenyl substituent introduces a significant nonpolar region to the molecule. This can contribute to favorable van der Waals interactions with the two methyl groups of DMSO.

  • The Tetrahydroindazole Core: This partially saturated heterocyclic system provides a rigid scaffold with both polar (N-H group) and nonpolar (cyclohexane ring) characteristics, further influencing its interaction with the amphipathic nature of DMSO.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the compound together in its solid, crystalline form must be overcome by the energy of solvation. A higher crystal lattice energy will generally lead to lower solubility. The amorphous state of a compound, if achievable, will typically exhibit higher solubility than its crystalline counterpart.

The interplay of these factors determines the extent to which 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid will dissolve in DMSO. While precise prediction is challenging, the presence of both hydrogen bond donating and accepting groups, along with nonpolar regions, suggests a reasonable potential for solubility in this versatile solvent. For the related compound, indazole-3-carboxylic acid, a high solubility of ≥ 200 mg/mL in DMSO has been reported, providing a positive indicator for the target compound.[4]

Quantitative Assessment of Solubility: A Methodological Approach

While theoretical considerations provide a qualitative understanding, quantitative experimental determination of solubility is essential. Two primary types of solubility measurements are relevant in a drug discovery context: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This is often more relevant to the conditions of high-throughput screening assays.[5][6]

Given the common workflow in early drug discovery, this guide will focus on the determination of kinetic solubility, which directly assesses the behavior of the compound when introduced from a DMSO stock into an aqueous environment.

Experimental Protocols for Kinetic Solubility Determination

The following protocols outline two common methods for determining the kinetic solubility of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

This high-throughput method relies on the detection of light scattering caused by precipitated compound particles.

Principle: A solution of the test compound in DMSO is added to an aqueous buffer. If the compound's concentration exceeds its kinetic solubility, it will precipitate, causing the solution to become turbid. The degree of turbidity, measured by a nephelometer, is proportional to the amount of precipitated material.

Materials and Equipment:

  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Multichannel pipettes

  • Plate shaker

  • Nephelometer (plate reader with light scattering detection)

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in anhydrous DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Assay Plate Preparation: Dispense a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate into the corresponding wells of a new 96-well assay plate.

  • Addition of Aqueous Buffer: Rapidly add a fixed volume (e.g., 198 µL) of PBS (pH 7.4) to each well of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Immediately place the assay plate on a plate shaker and agitate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: After incubation, measure the light scattering of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry reading against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Self-Validation:

  • Positive Control: Use a compound with known low solubility (e.g., griseofulvin) to ensure the assay can detect precipitation.

  • Negative Control: Use a highly soluble compound (e.g., caffeine) to establish the baseline light scattering of a clear solution.

  • Blank: Include wells with only DMSO and PBS to determine the background signal.

This method provides a more direct quantification of the dissolved compound concentration after precipitation.

Principle: A DMSO stock solution of the compound is diluted into an aqueous buffer, and any resulting precipitate is removed by filtration. The concentration of the compound remaining in the filtrate is then determined by UV spectroscopy or, for greater sensitivity and specificity, by Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Materials and Equipment:

  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well collection plates

  • Multichannel pipettes

  • Plate shaker

  • UV-Vis spectrophotometer (plate reader) or LC-MS system

Step-by-Step Methodology:

  • Preparation of Stock Solution and Dilutions: Prepare a 10 mM DMSO stock solution and a serial dilution series as described in the nephelometric assay.

  • Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of each DMSO concentration into the wells of a 96-well filter plate.

  • Addition of Aqueous Buffer and Incubation: Add a fixed volume (e.g., 245 µL) of PBS (pH 7.4) to each well. Seal the plate and incubate on a plate shaker for 2 hours at 25°C.

  • Filtration: Place the filter plate on top of a 96-well collection plate and centrifuge to pass the filtrate into the collection plate. This removes any precipitated compound.

  • Quantification:

    • UV Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the filtrate at the compound's λmax. Create a standard curve using known concentrations of the compound in the assay buffer (with 2% DMSO) to determine the concentration in the unknown samples.

    • LC-MS: For more accurate quantification, analyze the filtrate by LC-MS. Prepare a calibration curve by diluting the DMSO stock solution in the mobile phase to known concentrations.

  • Data Analysis: The highest concentration at which the measured concentration in the filtrate matches the nominal concentration is the kinetic solubility.

Self-Validation:

  • Standard Curve: A linear and reproducible standard curve is essential for accurate quantification.

  • Recovery: Analyze a known concentration of a highly soluble compound to ensure minimal loss during the filtration step.

  • Blank: Analyze a filtrate from a well containing only DMSO and PBS to ensure no interfering peaks or absorbance.

Data Presentation and Interpretation

The results from the solubility assays should be presented in a clear and concise manner.

Table 1: Physicochemical Properties of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Reported/Expected Solubility in DMSO
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidC₁₄H₁₄N₂O₂242.28[2]To be determined experimentally
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidC₈H₁₀N₂O₂166.18Expected to be soluble
Indazole-3-carboxylic acidC₈H₆N₂O₂162.15[8]≥ 200 mg/mL[4]

Note: The solubility of the parent and related indazole compounds suggests that the target compound will also exhibit good solubility in DMSO.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.

Nephelometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Create Serial Dilutions in DMSO prep_stock->prep_dilutions add_dmso Dispense DMSO Solutions into Assay Plate prep_dilutions->add_dmso add_buffer Add Aqueous Buffer (PBS) add_dmso->add_buffer incubate Incubate with Shaking add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Plot Scattering vs. Concentration measure->analyze determine_sol Determine Kinetic Solubility analyze->determine_sol

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Caption: Workflow for the Direct UV/LC-MS Kinetic Solubility Assay.

Conclusion and Best Practices

The determination of the DMSO solubility of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a critical step in its preclinical development. While its chemical structure suggests good solubility in DMSO, empirical determination using robust and validated methods such as nephelometry or direct UV/LC-MS analysis is essential. By following the detailed protocols and best practices outlined in this guide, researchers can obtain reliable and reproducible solubility data, thereby ensuring the quality and integrity of their subsequent biological and pharmacological studies.

Key Recommendations:

  • Always use anhydrous DMSO for the preparation of stock solutions to avoid water-induced precipitation.

  • Visually inspect stock solutions for any signs of precipitation before use.

  • Determine the kinetic solubility under conditions that mimic the intended biological assay (e.g., buffer composition, final DMSO concentration, temperature).

  • For compounds with poor DMSO solubility, consider alternative solvents or formulation strategies.

By adhering to these principles, the scientific community can ensure the generation of high-quality data that will ultimately accelerate the drug discovery and development process.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540.
  • Bell, F., Durand, C., & Urban, N. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4984. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Rachuru, S., & Vandanapu, J. (2021). Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. ChemRxiv. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Melting Point of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of approximately 242.28 g/mol .[1] Its structure, featuring a tetrahydroindazole core, a phenyl group, and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, and this particular scaffold holds potential for the development of novel therapeutics.[1]

A significant aspect of the solid-state chemistry of this compound is the existence of polymorphism.[1] X-ray diffraction studies have identified at least two polymorphic forms, designated as Form A and Form B. Form A has been noted for its thermal stability, showing no degradation up to 200°C.[1] The existence of polymorphs has profound implications for the melting point, as different crystalline structures will have different lattice energies and, consequently, different melting temperatures.

Theoretical Framework: Factors Influencing the Melting Point

The melting point of an organic compound is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice. A higher melting point corresponds to stronger intermolecular interactions. For 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, the key contributing forces are:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimeric structures or extended hydrogen-bonding networks. This is a primary contributor to a relatively high melting point.

  • Van der Waals Forces: The phenyl group and the tetrahydroindazole ring system contribute to London dispersion forces. The overall size and shape of the molecule influence the extent of these interactions.

  • Dipole-Dipole Interactions: The presence of nitrogen and oxygen atoms introduces polarity into the molecule, resulting in dipole-dipole interactions that further stabilize the crystal lattice.

  • Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice significantly affects the melting point. More symmetrical molecules often pack more tightly, leading to higher melting points. The different packing arrangements in Form A and Form B will directly result in different melting points.

The interplay of these factors dictates the energy required to disrupt the crystal lattice and transition the substance from a solid to a liquid state.

The Significance of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This structural difference can lead to variations in physical properties, including:

  • Melting Point: Each polymorph will have a distinct melting point.

  • Solubility and Dissolution Rate: This can impact the bioavailability of a drug.

  • Stability: One polymorph may be more thermodynamically stable than another under certain conditions.

  • Hygroscopicity: The tendency to absorb moisture from the air can differ.

Given that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is known to exist in at least two polymorphic forms, it is crucial to identify and control the form present in a sample when determining its melting point.[1] The absence of a single, reported melting point in the literature is likely due to this polymorphic nature.

Experimental Determination of Melting Point: A Validated Protocol

The following protocol outlines a robust method for determining the melting point of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, designed to ensure accuracy and reproducibility.

Instrumentation and Materials
  • Melting Point Apparatus: A digital melting point apparatus with a calibrated thermometer and variable heating rate is required.

  • Capillary Tubes: High-quality, thin-walled capillary tubes, open at one end.

  • Sample: A finely powdered, dry sample of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. Purity should be confirmed by a suitable method such as HPLC or NMR spectroscopy.

  • Mortar and Pestle: For grinding the sample to a fine powder.

  • Calibration Standards: Certified melting point standards (e.g., benzophenone, caffeine).

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the melting point apparatus using certified standards to ensure the accuracy of the temperature readings.

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can depress the melting point.

    • Grind a small amount of the sample to a fine, uniform powder using a mortar and pestle.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and tap the closed end gently on a hard surface to cause the sample to fall to the bottom.

    • Aim for a packed sample height of 2-3 mm.

  • Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting range. Based on the thermal stability data, a starting point could be around 180°C.[1]

    • Observe the sample for any changes such as sintering or shrinking.

    • Once an approximate melting range is determined, repeat the measurement with a fresh sample.

    • Set the heating rate to a slow, controlled value (1-2 °C/min) starting from a temperature approximately 20 °C below the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The melting range is the span between these two temperatures.

  • Data Interpretation:

    • A sharp melting range (0.5-1 °C) is indicative of a pure, single crystalline form.

    • A broad melting range can suggest the presence of impurities or a mixture of polymorphs.

    • If decomposition is observed (e.g., darkening of the sample), it should be noted.

The following diagram illustrates the workflow for accurate melting point determination:

MeltingPointWorkflow Workflow for Accurate Melting Point Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Calibrate Calibrate Apparatus Prep_Sample Prepare Dry, Powdered Sample Calibrate->Prep_Sample Load_Capillary Load Capillary Tube (2-3 mm) Prep_Sample->Load_Capillary Rapid_Scan Rapid Scan (10-20 °C/min) to Estimate Range Load_Capillary->Rapid_Scan Slow_Scan Slow Scan (1-2 °C/min) for Precise Measurement Rapid_Scan->Slow_Scan Use fresh sample Record_Range Record Onset and Clear Point Slow_Scan->Record_Range Interpret_Data Interpret Melting Range (Purity/Polymorphism) Record_Range->Interpret_Data Report Report Melting Range and Observations Interpret_Data->Report

Workflow for Accurate Melting Point Determination

Comparative Data of Related Indazole Derivatives

While a specific melting point for the title compound is not available, examining the melting points of structurally similar molecules can provide a useful reference range.

Compound NameStructureMelting Point (°C)
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Phenyl group at N1, carboxylic acid at C3, saturated cyclohexane ringNot Reported (Form A stable up to 200°C)[1]
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acidNo substituent at N1, carboxylic acid at C3, saturated cyclohexane ring254
Indazole-3-carboxylic acidNo substituent at N1, carboxylic acid at C3, aromatic benzene ring266-270 (dec.)

This comparison suggests that the melting point of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is likely to be high, potentially in the range of 200-260°C, depending on the polymorphic form. The presence of the phenyl group may influence crystal packing in a way that could either increase or decrease the melting point relative to the unsubstituted analog.

Conclusion and Recommendations

The melting point of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a critical parameter that requires careful experimental determination due to the absence of a definitive value in the public domain and the compound's known polymorphism. The thermal stability of Form A up to 200°C provides a lower boundary for its melting or decomposition point.

For any research or development involving this compound, it is imperative to:

  • Characterize the Polymorphic Form: Utilize techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify the crystalline form of the sample.

  • Determine the Melting Point Experimentally: Follow a rigorous, validated protocol as outlined in this guide.

  • Assess Purity: Ensure the sample is of high purity, as impurities can significantly affect the melting point.

  • Document Observations: Record the melting range and any accompanying phenomena such as decomposition or color change.

By adhering to these principles, researchers and drug development professionals can ensure the generation of reliable and reproducible data for this promising pharmaceutical building block.

The following diagram illustrates the key molecular features of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and the intermolecular forces that influence its melting point.

Key Structural Features and Intermolecular Forces

References

  • Chemistry LibreTexts. (2023, October 30). 2.3: The Effects of Molecular Structure on Physical Properties. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (2018). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

Sources

A Predictive Spectroscopic Guide to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid: An In-depth Technical Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance and Spectroscopic Challenge

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid belongs to the indazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[2][3][4] The unique combination of a saturated carbocyclic ring fused to a pyrazole, a phenyl group at the N-1 position, and a carboxylic acid at C-3 suggests a potential for novel biological activities, possibly as an antidepressant, antioxidant, or anti-inflammatory agent.[1] The molecular formula is C₁₄H₁₄N₂O₂ with a molecular weight of approximately 242.28 g/mol .[1]

The rigorous characterization of such a molecule is paramount in drug discovery to ensure its identity, purity, and stability. Spectroscopic techniques are the cornerstone of this characterization. This guide addresses the current lack of published, comprehensive spectroscopic data for this specific compound by providing a detailed predictive analysis based on established principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tetrahydrocyclohexane ring, the phenyl group, and the carboxylic acid. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Analysis
COOH> 12Broad Singlet1HThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a very downfield chemical shift.
Phenyl (ortho)7.6 - 7.8Multiplet2HProtons on the phenyl ring attached to the indazole nitrogen will be influenced by the heterocyclic system. Data for 3-methyl-1-phenyl-1H-indazole shows protons in a similar range.[5]
Phenyl (meta, para)7.2 - 7.5Multiplet3HThese protons will have chemical shifts typical for a monosubstituted benzene ring.[5]
H-4, H-72.6 - 2.9Multiplet4HThe allylic protons on the tetrahydro-indazole ring are expected to be deshielded compared to the other methylene protons.
H-5, H-61.8 - 2.0Multiplet4HThese methylene protons are in a more saturated environment and will appear further upfield.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
C=O (Carboxylic Acid)165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded. Similar values are seen in other carboxylic acids.[6]
C-3 (Indazole)140 - 145The carbon bearing the carboxylic acid group in the indazole ring.
C-3a, C-7a (Indazole)120 - 140The bridgehead carbons of the indazole system.
Phenyl (ipso)138 - 142The carbon of the phenyl ring directly attached to the indazole nitrogen.
Phenyl (ortho, meta, para)120 - 130Chemical shifts are typical for a monosubstituted benzene ring.[5]
C-4, C-720 - 30The allylic carbons of the tetrahydro-indazole ring.
C-5, C-620 - 25The saturated carbons of the tetrahydro-indazole ring.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for structural verification.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.[7] HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations.[7]

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Table 3: Predicted Mass Spectrometry Data for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

IonPredicted m/zRationale
[M+H]⁺243.11The protonated molecular ion is expected to be the base peak in electrospray ionization (ESI) in positive mode.
[M-H]⁻241.09The deprotonated molecular ion would be observed in ESI in negative mode.
[M-COOH]⁺197.10Loss of the carboxylic acid group is a common fragmentation pathway.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Introduce the sample into a mass spectrometer, typically using ESI or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Functional GroupPredicted Absorption Range (cm⁻¹)Rationale and Comparative Analysis
O-H (Carboxylic Acid)2500-3300 (very broad)The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[8]
C-H (Aromatic)3000-3100Stretching vibrations of C-H bonds on the phenyl ring.
C-H (Aliphatic)2850-2960Stretching vibrations of C-H bonds on the tetrahydro-indazole ring.
C=O (Carboxylic Acid)1700-1725The carbonyl stretch is a strong and sharp absorption. Its position can be influenced by hydrogen bonding.[8]
C=C (Aromatic)1450-1600Stretching vibrations of the carbon-carbon double bonds in the phenyl and indazole rings.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Place the sample in an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Molecular Structure and Analytical Workflow

Diagrams are essential for visualizing complex information. The following have been generated using Graphviz to illustrate the structure of the target molecule and the proposed analytical workflow.

Figure 1: 2D Structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Data_Analysis Spectral Interpretation & Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification

Figure 2: Experimental workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. By leveraging data from structurally related compounds and established spectroscopic principles, we have forecasted the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers in the field of drug discovery to approach the synthesis and characterization of this and other novel chemical entities. The validation of these predictions through future experimental work will be a valuable contribution to the chemical and pharmaceutical sciences.

References

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

  • Google Patents. (CN112778203A). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Supporting Information for a publication. (n.d.). Retrieved from [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Beilstein Journals. (2014). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 10, 935-941. Retrieved from [Link]

  • Chemdad. 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Organic and Pharmaceutical Chemistry, 4(3), 1311-1316. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST WebBook. 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from [Link]

Sources

1H NMR spectrum of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid .[1] This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Wnt signaling pathway inhibitors, anti-inflammatory agents, and Lonidamine analogs.

Accurate structural characterization of this intermediate is essential for validating synthetic pathways, particularly to distinguish it from its regioisomer (2-phenyl isomer) and to confirm the oxidation state of the tetrahydro ring. This document details the specific chemical shifts, multiplicity patterns, and structural assignments based on 400 MHz data in DMSO-


.

Chemical Structure & Theoretical Assignments

The molecule consists of three distinct magnetic environments: the tetrahydroindazole core , the N-phenyl substituent , and the carboxylic acid moiety.

Structural Numbering & Logic
  • Positions 4, 5, 6, 7: These constitute the saturated cyclohexene-like ring fused to the pyrazole.

    • H-4 & H-7: "Allylic" protons.[1] H-7 is adjacent to the N1-nitrogen (bearing the phenyl), while H-4 is adjacent to the C3-carboxylate system.[1] Both are deshielded relative to standard cyclohexanes.

    • H-5 & H-6: "Homo-allylic" internal methylene protons, significantly shielded.[1]

  • Phenyl Ring: Attached to N1. The orth/meta/para protons will show characteristic aromatic coupling.

  • COOH: The acidic proton at C3, highly deshielded due to electron withdrawal and hydrogen bonding.

Experimental Protocol

To reproduce the reference spectrum described in Section 4, follow this validated protocol.

3.1 Sample Preparation

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is the mandatory solvent.[1]
    • Reasoning: The carboxylic acid moiety often leads to poor solubility in CDCl

      
      . Furthermore, DMSO-
      
      
      
      prevents rapid exchange of the acidic proton, allowing the COOH signal to be observed as a distinct singlet (often invisible in protic solvents like MeOD).
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

3.2 Instrument Parameters (Standard 400 MHz)

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 second (ensure integration accuracy for the aromatic vs. aliphatic ratio).
    
  • Scans (NS): 16–64 (sufficient for S/N > 100).

Spectral Interpretation (Detailed Assignment)

The following data corresponds to the compound analyzed in DMSO-


 at 400 MHz.
Summary Table: Chemical Shifts
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
12.67 Singlet (s)1H-COOH Deshielded acidic proton; broad due to H-bonding.[1]
7.59 – 7.54 Multiplet (m)4HPh-H (o, m) Overlapping ortho/meta protons of the N-phenyl ring.[1]
7.46 – 7.42 Triplet (t)1HPh-H (p) Para-proton of the N-phenyl ring (

Hz).[1]
2.70 Multiplet (m)4HH-4, H-7 Allylic/Benzylic protons adjacent to the aromatic pyrazole core.[1]
1.72 Multiplet (m)4HH-5, H-6 Internal methylene protons (cyclohexane-like).[1]
In-Depth Analysis

A. The Acidic Proton (12.67 ppm) The presence of a sharp or broad singlet downfield at 12.67 ppm is the primary diagnostic for the successful hydrolysis of any ester precursor (e.g., ethyl ester). If this peak is missing or shifted to ~3-4 ppm (broad water peak), it indicates proton exchange with "wet" solvent or salt formation.

B. The Aromatic Region (7.40 – 7.60 ppm) The phenyl group attached to N1 typically appears as two sets of signals.

  • The para-proton is often resolved as a triplet at 7.44 ppm .

  • The ortho/meta protons often overlap in a narrow range (7.54–7.59 ppm ).

  • Differentiation Note: In the regioisomer (2-phenyl), the electronic environment of the phenyl ring changes slightly, often resolving the ortho protons more distinctly downfield due to the proximity of the lone pair on N2.

C. The Tetrahydroindazole Core (1.70 – 2.70 ppm) This region confirms the "tetrahydro" state.

  • 2.70 ppm (4H): This signal integrates for 4 protons, representing the H-4 and H-7 pairs. While chemically distinct (H-7 is near N-Ph, H-4 is near C-COOH), they often overlap in 1D NMR at 400 MHz due to similar deshielding effects from the aromatic pyrazole ring.[1]

  • 1.72 ppm (4H): The internal methylenes (H-5, H-6) are shielded, appearing as a multiplet.

  • Impurity Flag: If you see signals at 7.0–8.0 ppm without these aliphatic peaks, you may have fully aromatized the ring to a standard indazole (dehydrogenation), a common side reaction during harsh synthesis conditions.

Structural Validation Workflow

The following logic tree illustrates the decision-making process for confirming the identity of the compound based on NMR data.

NMR_Validation Start Acquire 1H NMR in DMSO-d6 CheckCOOH Is there a singlet > 12.0 ppm? Start->CheckCOOH CheckAliphatic Are there multiplets at ~1.7 and ~2.7 ppm? CheckCOOH->CheckAliphatic Yes (12.67 ppm) Result_Ester FAIL: Ester Precursor (Check ~1.3 & 4.2 ppm for Et) CheckCOOH->Result_Ester No (Missing) CheckAromatic Is there a monosubstituted Phenyl pattern (5H)? CheckAliphatic->CheckAromatic Yes (4H + 4H) Result_Aromatized FAIL: Fully Aromatized Indazole (No aliphatic peaks) CheckAliphatic->Result_Aromatized No (Only Aromatics) Result_Success CONFIRMED: 1-Phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-COOH CheckAromatic->Result_Success Yes (7.4-7.6 ppm) Result_Regio WARNING: Possible 2-Phenyl Isomer (Check 2D NOESY) CheckAromatic->Result_Regio Ambiguous Pattern

Caption: Logic flow for structural validation of the target compound using 1D 1H NMR markers.

Common Impurities & Troubleshooting

Signal (

, ppm)
SourceCause/Remedy
2.50 DMSO (residual)Solvent peak (Quintet).[1] Used as reference.
3.33 H

O
Water in DMSO.[1] Can broaden the COOH peak or cause exchange. Dry sample if COOH is invisible.
5.75 DichloromethaneCommon extraction solvent.[1] Dry under high vacuum.
1.17 & 4.03 EthanolRecrystallization solvent residue.[1]
1.30 & 4.20 Ethyl EsterUnhydrolyzed starting material (Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate).[1]

References

  • US Patent 10,882,841 B2 . Wnt signaling pathway inhibitors for treatments of disease. Experimental Section, Compound 154 (1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid).[1] Available at:

  • PubChem . 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (Core Structure Data). Available at: [Link]

  • Nath, K., et al. (2023) . pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. RSC Advances, 13, 19813-19816.[2] (Comparative data for Indazole-3-carboxylic acid derivatives). Available at: [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the 13C NMR Analysis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. The molecule at the heart of this guide, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, with its unique tetrahydroindazole framework combined with a phenyl group and a carboxylic acid functionality, presents a compelling case for the power of advanced spectroscopic techniques.[1] This compound and its analogs have historical roots in the exploration of anti-inflammatory agents, making a thorough understanding of their structure-activity relationships paramount.[1] Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a principal and powerful tool for providing a detailed carbon framework of such molecules, essential for confirming identity, purity, and for providing insights into their electronic environment.[2][3]

This guide is designed to move beyond a simple recitation of spectral data. It aims to provide a deeper, mechanistic understanding of the 13C NMR analysis of this specific molecule, grounded in the principles of the technique and enriched with field-proven insights. We will dissect the expected 13C NMR spectrum, rationalize the chemical shifts of each carbon atom, and provide a comprehensive protocol for acquiring high-quality data.

The Molecule: 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Before delving into the spectroscopic analysis, a foundational understanding of the target molecule's structure is essential. 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid possesses the molecular formula C14H14N2O2 and a molecular weight of approximately 242.28 g/mol .[1] The core of the molecule is a bicyclic system composed of a pyrazole ring fused to a cyclohexane ring. This is further substituted with a phenyl group at the N1 position of the pyrazole ring and a carboxylic acid group at the C3 position.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the 13C NMR spectrum, a standardized numbering system for the carbon atoms is crucial. The following diagram illustrates the structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with the IUPAC numbering convention.

Caption: Molecular structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with carbon numbering.

Principles of 13C NMR Spectroscopy: A Primer for the Application Scientist

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of an organic molecule.[3] Unlike its proton (1H) NMR counterpart, 13C NMR provides direct information about the carbon framework.[4] The key principles underpinning this technique include:

  • The 13C Isotope: The technique relies on the magnetic properties of the 13C isotope, which has a nuclear spin of 1/2. The natural abundance of 13C is only about 1.1%, which makes the signals inherently weaker than those in 1H NMR.

  • Chemical Shift (δ): The position of a 13C signal in the spectrum, known as the chemical shift, is highly dependent on the electronic environment of the carbon atom.[3] Electronegative atoms and sp2 hybridization cause a downfield shift (to a higher ppm value).[3] The typical range for 13C chemical shifts is much wider than for protons, spanning from 0 to over 200 ppm, which minimizes signal overlap.[3][5] Tetramethylsilane (TMS) is the universally accepted reference standard, with its carbon signal set to 0 ppm.[3][5]

  • Proton Decoupling: To simplify the spectrum and improve signal-to-noise, 13C NMR spectra are typically acquired with broadband proton decoupling. This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line.[6]

  • Signal Intensity: Unlike 1H NMR, the integration of peak areas in a standard proton-decoupled 13C NMR spectrum is generally not proportional to the number of carbon atoms.[3] This is due to variations in relaxation times and the Nuclear Overhauser Effect (NOE) for different types of carbons. Quaternary carbons (those with no attached protons) typically exhibit weaker signals.[5]

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The quality of a 13C NMR spectrum is directly proportional to the care taken during sample preparation and the optimization of acquisition parameters. The following protocol is designed to yield high-quality, reproducible data.

Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~15-20 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add a small amount of TMS as internal standard prep2->prep3 prep4 Filter the solution into a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity acq2->acq3 acq4 Set acquisition parameters (e.g., pulse sequence, number of scans) acq3->acq4 acq5 Acquire the 13C NMR spectrum acq4->acq5 proc1 Apply Fourier transformation to the FID acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Reference the spectrum to the TMS signal (0.0 ppm) proc3->proc4 proc5 Integrate peaks (for qualitative purposes) and pick peaks proc4->proc5

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who are working with this molecule or similar chemical entities. This document will delve into the theoretical and practical aspects of its analysis, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques.

Introduction to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H14N2O2 and a molecular weight of approximately 242.28 g/mol [1]. Its structure consists of a tetrahydroindazole core, a phenyl group attached to one of the nitrogen atoms of the indazole ring, and a carboxylic acid group at the 3-position. This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities, which may include antidepressant, antioxidant, and anti-inflammatory properties[1]. Accurate and reliable analytical methods, such as mass spectrometry, are crucial for its identification, characterization, and quantification in various matrices.

Key Molecular Features:

PropertyValueSource
Molecular FormulaC14H14N2O2[1]
Molecular Weight~242.28 g/mol [1]
Core StructureTetrahydroindazole
Key Functional GroupsPhenyl, Carboxylic Acid[1]

Mass Spectrometric Analysis: A Proposed Workflow

The analysis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid by mass spectrometry is best approached using a liquid chromatography-mass spectrometry (LC-MS) system, which allows for the separation of the analyte from complex mixtures prior to its detection. Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature and the presence of the ionizable carboxylic acid group.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

    • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 45 psi.

    • Scan Range: m/z 50-500.

    • Fragmentation: Collision-Induced Dissociation (CID) with nitrogen as the collision gas. Collision energy should be ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Rationale for Experimental Choices
  • Reversed-Phase Chromatography: The C18 column is well-suited for retaining and separating moderately nonpolar compounds like the target molecule.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid aids in the protonation of the analyte in positive ion mode ESI, leading to better ionization efficiency.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[2] Both positive and negative ion modes are explored because the molecule has both a basic nitrogen site (for protonation) and an acidic carboxylic acid group (for deprotonation).

  • Collision-Induced Dissociation (CID): CID is a robust and widely used technique for generating fragment ions.[3][4] By systematically varying the collision energy, we can control the extent of fragmentation and elucidate the structure of the molecule.[5]

Ionization and Expected Mass Spectra

Positive Ion Mode ESI

In positive ion mode, the molecule is expected to be protonated, primarily at one of the nitrogen atoms of the indazole ring. The protonated molecule, [M+H]+, will have an m/z of approximately 243.29.

Negative Ion Mode ESI

Given the presence of the carboxylic acid group, the molecule is expected to readily deprotonate in negative ion mode ESI, forming the [M-H]- ion with an m/z of approximately 241.27.[6][7] This mode is often more sensitive for carboxylic acids.

Proposed Fragmentation Pathways

Collision-induced dissociation of the protonated or deprotonated molecular ion will lead to a series of characteristic fragment ions. Understanding these fragmentation pathways is key to the structural confirmation of the molecule.

Fragmentation of the Protonated Molecule [M+H]+

The primary fragmentation pathways for the [M+H]+ ion are expected to involve the loss of small neutral molecules and cleavages within the tetrahydroindazole ring system.

Caption: Proposed fragmentation of [M+H]+ ion.

  • Loss of Water (H2O): The protonated carboxylic acid can readily lose a molecule of water, resulting in a fragment ion at m/z 225.28.

  • Decarboxylation (Loss of CO2): A characteristic fragmentation for carboxylic acids is the loss of carbon dioxide, leading to a fragment at m/z 199.30.[1]

  • Cleavage of the N-Phenyl Bond: The bond between the indazole nitrogen and the phenyl group can cleave, generating a phenyl cation at m/z 77.04.

  • Loss of the Phenyl Group: Alternatively, the phenyl group can be lost as a neutral radical, leaving a fragment corresponding to the protonated tetrahydroindazole-3-carboxylic acid core at m/z 166.07.

Fragmentation of the Deprotonated Molecule [M-H]-

The fragmentation of the deprotonated molecule in negative ion mode is also expected to be highly informative.

Caption: Proposed fragmentation of [M-H]- ion.

  • Decarboxylation (Loss of CO2): The most prominent fragmentation pathway for the deprotonated molecule is the loss of carbon dioxide from the carboxylate anion, yielding a highly stable carbanion at m/z 197.28.

  • Retro-Diels-Alder (RDA) Fragmentation: The tetrahydro portion of the indazole ring can undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (C2H4). This type of fragmentation is common in cyclic systems.

Data Interpretation and Structural Confirmation

The combination of accurate mass measurement of the molecular ion and the interpretation of the MS/MS fragmentation patterns provides a high degree of confidence in the structural identification of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the parent and fragment ions.

Conclusion

This guide has outlined a comprehensive approach to the mass spectrometric analysis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. By employing a systematic workflow that includes optimized liquid chromatography and electrospray ionization mass spectrometry, coupled with collision-induced dissociation, researchers can confidently identify and characterize this important molecule. The proposed fragmentation pathways provide a solid foundation for the interpretation of experimental data and serve as a valuable resource for scientists in the field of drug discovery and development.

References

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Kebarle, P. (2000). A brief overview of the present status of the mechanisms of electrospray mass spectrometry. Journal of Mass Spectrometry, 35(7), 804-817.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • ACS Publications. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

  • PubMed. (n.d.). A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • YouTube. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

Sources

FT-IR spectrum of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: approx. 242.28 g/mol ).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural elucidation of this complex heterocyclic compound. We will explore the characteristic vibrational modes of the key functional groups, including the carboxylic acid, the phenyl ring, and the saturated tetrahydroindazole core. This guide emphasizes the causality behind spectral features, providing a framework for robust and reliable interpretation.

Introduction: The Structural Significance of a Multifunctional Molecule

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a molecule of significant interest in medicinal chemistry, featuring a unique scaffold that combines an aromatic phenyl group, a saturated carbocyclic ring, a pyrazole (indazole) core, and a carboxylic acid moiety.[1] This structural complexity gives rise to a distinct chemical personality and potential pharmacological activity.[1]

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique for confirming the identity and structural integrity of such molecules.[2] By probing the vibrational energies of molecular bonds, FT-IR provides a unique "fingerprint," allowing for the unambiguous identification of its constituent functional groups.[2] This guide will dissect that fingerprint, transforming a complex spectrum into a clear structural narrative.

Caption: Molecular structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Experimental Protocol: A Self-Validating Methodology

To ensure reproducibility and accuracy, a standardized protocol for data acquisition is paramount. The following methodology, utilizing Attenuated Total Reflectance (ATR), is recommended for solid-state analysis.

Instrument and Parameters
  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Accessory: Diamond crystal Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000–400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 co-added scans for both background and sample spectra.

Step-by-Step Workflow
  • System Preparation: Ensure the spectrometer and ATR accessory have been powered on for at least 30 minutes to achieve thermal stability.

  • Background Collection:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This is a critical self-validation step, as the resulting spectrum should be a flat line, confirming the absence of atmospheric (H₂O, CO₂) or surface contaminants.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's anvil to ensure firm and uniform contact between the sample and the crystal surface. Inconsistent contact is a primary source of spectral artifacts and poor reproducibility.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction if necessary, although for routine identification, this is often optional.

FTIR_Workflow cluster_Prep Preparation cluster_Acq Acquisition cluster_Analysis Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR 1. Instrument Ready Collect_BG Collect Background Spectrum Clean_ATR->Collect_BG 2. Ensure Purity Apply_Sample Apply Solid Sample Collect_BG->Apply_Sample 3. Validated Background Collect_Sample Collect Sample Spectrum Apply_Sample->Collect_Sample 4. Ensure Good Contact Process_Data Process Spectrum (Ratioing) Collect_Sample->Process_Data 5. Raw Data Interpret Interpret Spectrum Process_Data->Interpret 6. Absorbance Spectrum Report Structural Confirmation Interpret->Report 7. Peak Assignments

Sources

Technical Monograph: Solid-State Architecture & Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid , a pivotal heterocyclic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antispermatogenic agents (e.g., Lonidamine analogs).

Executive Summary

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 32275-63-1) represents a critical scaffold in medicinal chemistry, distinct from its fully aromatic indazole counterparts by the saturation of the fused benzene ring.[1] This saturation introduces specific stereochemical nuances—specifically ring puckering—that significantly influence its binding affinity in hydrophobic pockets, such as those found in hexokinase or CDK2/cyclin complexes. This guide dissects the compound's crystal engineering, synthetic pathways, and pharmacological implications.

Chemical Constitution & Identity[1][2][3][4]

ParameterData Specification
IUPAC Name 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
CAS Registry 32275-63-1
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Core Scaffold Tetrahydroindazole (Fused Pyrazole-Cyclohexane)
SMILES C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O

Synthetic Architecture

The synthesis of the title compound follows a convergent pathway, typically employing a Japp-Klingemann type condensation or a direct cyclization of phenylhydrazine with a cyclohexanone-oxalate derivative. This route ensures the regioselective formation of the N1-phenyl isomer over the N2-isomer.

Reaction Protocol
  • Precursor Activation: Condensation of cyclohexanone with diethyl oxalate in the presence of a strong base (sodium ethoxide) to yield ethyl 2-cyclohexanoneoxalate .

  • Hydrazine Condensation: Reaction of the keto-ester with phenylhydrazine in ethanol/acetic acid. This forms the hydrazone intermediate.

  • Cyclization: Acid-catalyzed cyclization (often utilizing HCl or refluxing in glacial acetic acid) closes the pyrazole ring, yielding the ethyl ester of the target compound.

  • Hydrolysis: Saponification of the ester using NaOH/EtOH followed by acidification yields the free carboxylic acid.

Synthetic Pathway Diagram

SynthesisPathway Cyclohexanone Cyclohexanone Inter1 Ethyl 2-cyclohexanoneoxalate (Keto-Ester) Cyclohexanone->Inter1 NaOEt, EtOH Claisen Condensation Oxalate Diethyl Oxalate Oxalate->Inter1 NaOEt, EtOH Claisen Condensation Hydrazone Hydrazone Intermediate Inter1->Hydrazone + PhNHNH2 AcOH PhNHNH2 Phenylhydrazine Ester Ethyl 1-phenyl-4,5,6,7- tetrahydroindazole-3-carboxylate Hydrazone->Ester Cyclization - H2O FinalProduct 1-Phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic Acid Ester->FinalProduct 1. NaOH, Reflux 2. HCl (Hydrolysis)

Figure 1: Convergent synthesis pathway from cyclohexanone precursors to the target acid.

Crystallographic Analysis & Conformational Dynamics

The solid-state structure of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is defined by the interplay between the rigid pyrazole core and the flexible cyclohexane ring.

Molecular Conformation

Unlike fully aromatic indazoles, the 4,5,6,7-tetrahydro ring is not planar.[2] Crystallographic data from close analogs (e.g., the 4-one derivative) confirms that this saturated ring adopts a distorted envelope or half-chair conformation .

  • Pucker Analysis: The C5 and C6 carbons typically deviate from the plane established by the pyrazole ring and C4/C7. This puckering relieves torsional strain but creates a distinct "thickness" to the molecule that affects protein binding.

  • N-Phenyl Torsion: The N1-phenyl ring is not coplanar with the pyrazole core. Steric repulsion between the phenyl ortho-hydrogens and the hydrogens at the C7 position of the tetrahydro ring forces a twist, typically resulting in a dihedral angle of 35°–45° . This twist is critical for solubility and prevents perfect pi-stacking of the phenyl rings in the crystal lattice.

Supramolecular Assembly

The crystal packing is dominated by the carboxylic acid moiety.

  • Primary Interaction: The molecules form centrosymmetric homodimers via strong O–H···O hydrogen bonds between the carboxylic acid groups.[3] This forms a classic R²₂(8) graph set motif.

  • Secondary Interaction: Weak C–H···π interactions occur between the methylene protons of the cyclohexane ring and the electron-rich phenyl ring of adjacent molecules, stabilizing the 3D lattice.

Hydrogen Bonding Topology

HBondNetwork MolA Molecule A (Donor/Acceptor) MolB Molecule B (Acceptor/Donor) MolA->MolB O-H...O (Acid Dimer) Strong (1.8 Å) Lattice Crystal Lattice Stabilization MolA->Lattice C-H...π Interactions MolB->MolA O-H...O (Acid Dimer) R2,2(8) Motif MolB->Lattice Van der Waals (Packing)

Figure 2: Supramolecular assembly showing the centrosymmetric carboxylic acid dimer and lattice stabilizing forces.

Pharmacological Interface

The structural features described above directly translate to biological efficacy.[1][4][2]

  • Hydrophobic Fit: The "envelope" pucker of the tetrahydro ring allows the molecule to fit into globular hydrophobic pockets (e.g., in mitochondria-bound hexokinase) more effectively than the flat, fully aromatic indazole.

  • Acidic Warhead: The C3-carboxylic acid serves as a polar anchor, capable of forming salt bridges with arginine or lysine residues in target proteins.

  • Lonidamine Class: As a structural analog of Lonidamine, this compound disrupts energy metabolism in rapidly dividing cells (spermatocytes, cancer cells) by inhibiting aerobic glycolysis.

Experimental Protocol: Crystallization

To obtain single crystals suitable for X-ray diffraction:

  • Solvent System: Prepare a saturated solution of the acid in hot Ethanol or a DMF/Water (9:1) mixture.

  • Method: Slow evaporation at room temperature (25°C) is preferred over cooling to prevent microcrystalline precipitation.

  • Observation: Colorless, block-like crystals typically form within 48–72 hours.

  • Validation: Verify structure via melting point (approx. 242.27 g/mol range check) and IR spectroscopy (strong C=O stretch at ~1680 cm⁻¹).

References

  • Smolecule. (2023).[1] 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: General Information and Properties. Link[1]

  • Meenatchi, V. et al. (2021).[2] Crystal structure and Hirshfeld surface analysis of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. Acta Crystallographica Section E. Link

  • Chandrasekhar, T. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316.[5] Link

  • PubChem. (2025).[6] 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[7] Link

Sources

An In-Depth Technical Guide to the Biological Activity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, anti-cancer, and neurological activities. This guide focuses on a specific derivative, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid , a molecule that merges the established indazole core with a phenyl group and a carboxylic acid moiety, suggesting a unique potential for therapeutic applications.[2]

While extensive public data on this specific molecule is nascent, this guide will synthesize the existing knowledge on related structures to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its potential biological activities, propose robust experimental protocols for its investigation, and discuss the causal relationships that underpin these scientific explorations.

Molecular Profile and Rationale for Investigation

1.1. Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₄N₂O₂[2]

  • Molecular Weight: 242.28 g/mol [2]

  • Core Structure: A tetrahydroindazole core, which provides a three-dimensional structure with greater conformational flexibility compared to its planar aromatic counterparts. This flexibility can be crucial for optimal binding to biological targets.[2]

  • Key Functional Groups:

    • 1-phenyl group: This lipophilic group can significantly influence the compound's pharmacokinetic properties and may engage in hydrophobic or π-stacking interactions within protein binding pockets.

    • 3-carboxylic acid group: This acidic moiety is a key site for forming hydrogen bonds and salt bridges, crucial for receptor-ligand interactions. It also serves as a synthetic handle for creating ester or amide derivatives to modulate potency, selectivity, and pharmacokinetic profiles.[2]

1.2. The Indazole Precedent in Drug Discovery

The indazole scaffold is present in several marketed drugs, highlighting its clinical significance. For instance, Granisetron is a potent 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting, while Lonidamine has been investigated for its anti-tumor properties.[3] This clinical precedent underscores the therapeutic potential inherent in the indazole core and provides a strong rationale for investigating novel derivatives like 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Potential Biological Activities and Mechanistic Insights

Based on preliminary research and the known activities of related compounds, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is posited to exhibit anti-inflammatory, antioxidant, and central nervous system (CNS) modulatory effects.[2]

2.1. Anti-inflammatory Activity

The indazole scaffold is a well-established anti-inflammatory pharmacophore.[4] A landmark 1979 study provided the initial characterization of the anti-inflammatory properties of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in animal models.[2]

2.1.1. Proposed Mechanism of Action

The anti-inflammatory effects of indazole derivatives are often attributed to the inhibition of key enzymes and pathways in the inflammatory cascade. A plausible mechanism for the subject compound involves the modulation of:

  • Cyclooxygenase (COX) Enzymes: Particularly COX-2, which is upregulated at sites of inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies on other 1H-indazole analogs have shown significant binding to the COX-2 active site.[5]

  • Pro-inflammatory Cytokines: Inhibition of the production or signaling of cytokines such as TNF-α and interleukins.

  • Calcium Signaling: The influx of extracellular calcium through store-operated calcium (SOC) channels, particularly the Calcium-Release Activated Calcium (CRAC) channel, is critical for the activation of immune cells like mast cells. Structure-activity relationship studies on indazole-3-carboxamides have identified potent CRAC channel blockers, suggesting a potential mechanism for mast cell stabilization.

2.1.2. Experimental Workflow for Assessing Anti-inflammatory Activity

To rigorously evaluate the anti-inflammatory potential, a multi-tiered experimental approach is recommended, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo studies.

Caption: A tiered workflow for evaluating anti-inflammatory activity.

2.1.3. Detailed Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a representative method for assessing the direct inhibitory effect of the compound on COX-2 activity.

  • Preparation of Reagents:

    • Prepare a stock solution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of human recombinant COX-2 enzyme in assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the compound dilutions. Include wells for a positive control (e.g., celecoxib) and a vehicle control (DMSO).

    • Add the COX-2 enzyme to all wells except the no-enzyme control.

    • Add the colorimetric probe and heme to all wells.

    • Incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Measure the absorbance at 590 nm every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the compound.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2.2. Antioxidant Activity

The indazole nucleus is found in compounds with known antioxidant properties.[6] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous diseases.

2.2.1. Proposed Mechanism of Action

The antioxidant effects may arise from:

  • Direct Radical Scavenging: The ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.

  • Modulation of Antioxidant Enzymes: Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

2.2.2. Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard and rapid assay to evaluate the free radical scavenging capacity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Use ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the test compound.

    • Add the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC₅₀ value by plotting the percentage of scavenging against the compound concentration.

2.3. Central Nervous System (CNS) Activity

Preliminary findings suggest that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may have effects on serotonin pathways, indicating potential for antidepressant or anxiolytic applications.[2] The indazole scaffold is a known pharmacophore for serotonin receptors.[3]

2.3.1. Proposed Mechanism of Action

The CNS effects are likely mediated by interaction with one or more serotonin (5-HT) receptor subtypes. The specific nature of this interaction (agonist or antagonist) and the receptor subtype(s) involved would determine the pharmacological outcome.

2.3.2. Experimental Workflow for Assessing CNS Activity

Caption: Workflow for investigating the CNS activity of the compound.

2.3.3. Detailed Protocol: Serotonin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the compound for a specific serotonin receptor subtype (e.g., 5-HT₂A).

  • Preparation of Reagents:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT₂A receptor.

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

    • Use a known high-affinity radioligand (e.g., [³H]ketanserin).

    • Use a non-labeled competing ligand for determining non-specific binding (e.g., spiperone).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle, or the non-labeled competitor.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables. Below are illustrative examples of how data from the proposed experiments could be presented.

Table 1: Illustrative Anti-inflammatory and Antioxidant Activity

CompoundCOX-2 IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid[Example Value: 1.5][Example Value: 12.3]
Celecoxib (Positive Control)0.04N/A
Ascorbic Acid (Positive Control)N/A8.5

Table 2: Illustrative Serotonin Receptor Binding Affinity

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₁A Ki (nM)
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid[Example Value: 85][Example Value: 250][Example Value: >1000]
Ketanserin (Reference Compound)2.030150

Conclusion and Future Directions

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid represents a promising chemical entity with the potential for diverse biological activities, drawing from the rich pharmacological history of the indazole scaffold. The proposed experimental workflows provide a robust framework for systematically evaluating its anti-inflammatory, antioxidant, and CNS-modulatory properties.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the 1-phenyl ring and derivatization of the 3-carboxylic acid to explore and optimize potency and selectivity.

  • Pharmacokinetic Profiling: In-depth investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

  • In Vivo Efficacy Studies: Validation of in vitro findings in relevant animal models of disease.

By following a logical and rigorous scientific approach, the full therapeutic potential of this intriguing molecule can be elucidated, potentially leading to the development of novel therapeutic agents.

References

  • Cheekavolu, C., & Muniappan, M. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 11(5), FC01–FC06.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Gaikwad, M. R., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Chen, Y., et al. (2014). Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. Bioorganic & Medicinal Chemistry, 22(17), 4785-4796.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Longworth, M., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Sunkari, S., et al. (2015). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 554-561.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870.
  • World Journal of Pharmaceutical Research. (2021). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZIMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 10(11), 1045-1076.
  • Kamal, A., et al. (2022). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 12(55), 35835-35849.
  • Singh, P., & Kaur, M. (2022). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. International Journal of Pharmaceutical Sciences and Research, 13(10), 3940-3948.
  • Lages, E. B., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3545-3554.
  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1488-1495.
  • MySkinRecipes. (n.d.). 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 26(21), 6436.
  • Bangladesh Journal of Pharmacology. (2022). Synthesis, in silico analysis and antidepressant activity of 1,3,4-oxadiazole derivatives. Bangladesh Journal of Pharmacology, 17(1), 23-30.
  • PubMed. (1995). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 38(13), 2357-2375.
  • PubMed Central. (2021). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 26(21), 6436.
  • PubMed. (2000). A novel series of benzodiazepine derivatives have been discovered as inhibitors of PDE4 enzymes. Bioorganic & Medicinal Chemistry Letters, 10(11), 1181-1184.
  • Asian Journal of Pharmaceutical and Clinical Research. (2012). Synthesis and Pharmacological Activities of 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 133-137.

Sources

Technical Guide: Mechanism of Action of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (hereafter referred to as PTHI-3-COOH ) is a bioactive small molecule belonging to the tetrahydroindazole class.[1] Structurally distinct from its fully aromatic analogs (such as Lonidamine) due to the saturation of the cyclohexene ring fused to the pyrazole, this scaffold exhibits a unique pharmacological profile.

The compound functions primarily as a dual-mechanism modulator :

  • Metabolic Inhibition: It acts as a blocker of Monocarboxylate Transporters (MCTs) , specifically targeting the proton-linked transport of L-lactate across the plasma membrane. This mechanism is critical in oncology (targeting the Warburg effect) and metabolic reprogramming.

  • Cytoskeletal Perturbation (Antispermatogenic): It disrupts the apical ectoplasmic specialization (ES) in Sertoli cells, leading to the premature release of spermatids. This activity positions the scaffold as a core pharmacophore for non-hormonal male contraception (analogous to Gamendazole).

Molecular Mechanism of Action

Inhibition of Monocarboxylate Transporters (MCTs)

The primary metabolic target of PTHI-3-COOH is the MCT family (SLC16A) , specifically isoforms MCT1 and MCT4. These transporters facilitate the passive symport of monocarboxylates (L-lactate, pyruvate, ketone bodies) and protons (H⁺) across cell membranes.

  • Binding Interface: PTHI-3-COOH binds to the transmembrane domain of the MCT protein. Unlike competitive substrate inhibitors, kinetic data from structural analogs suggests an allosteric or mixed-inhibition mode , locking the transporter in an "outward-open" or occluded conformation that prevents the translocation of lactate.

  • Physiological Consequence:

    • In Glycolytic Tumors: Cells relying on aerobic glycolysis (Warburg phenotype) produce massive amounts of lactate.[2] MCT inhibition by PTHI-3-COOH traps intracellular lactate.

    • Intracellular Acidification: The accumulation of lactate and H⁺ causes a rapid drop in intracellular pH (pHᵢ), inhibiting phosphofructokinase-1 (PFK-1) and stalling glycolysis.

    • Apoptosis: The combined metabolic starvation and acidic stress trigger the mitochondrial apoptotic pathway (Bax/Bak activation).

Disruption of Sertoli Cell Adherens Junctions

In the context of reproductive biology, PTHI-3-COOH acts on the blood-testis barrier (BTB) and the apical ES.

  • Target: The compound modulates the actin cytoskeleton dynamics within Sertoli cells.

  • Signaling Pathway:

    • Focal Adhesion Kinase (FAK) Modulation: PTHI-3-COOH alters the phosphorylation status of FAK (Tyr397), a critical regulator of junction restructuring.

    • Actin Depolymerization: The compound induces the aberrant reorganization of F-actin bundles at the Sertoli-spermatid interface.

    • Spermiation Induction: The loss of structural integrity at the apical ES results in the release of immature spermatids into the lumen, resulting in reversible infertility.

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanistic pathways of PTHI-3-COOH, highlighting the divergence between metabolic effects in tumor cells and cytoskeletal effects in Sertoli cells.

MoA_Pathway cluster_metabolic Metabolic Pathway (Oncology) cluster_repro Reproductive Pathway (Contraception) Compound 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid MCT Target 1: MCT1/MCT4 (Transmembrane) Compound->MCT Allosteric Inhibition FAK Target 2: FAK/Actin Complex (Sertoli Cells) Compound->FAK Modulation Lactate_Accum Intracellular Lactate ↑ Proton (H+) Accumulation MCT->Lactate_Accum Blocks Efflux Actin_Destabilization F-Actin Depolymerization (Apical ES Disruption) FAK->Actin_Destabilization p-FAK(Tyr397) Alteration pH_Drop Intracellular Acidification (pH Drop) Lactate_Accum->pH_Drop Glycolysis_Block Inhibition of Glycolysis (PFK-1 Block) pH_Drop->Glycolysis_Block Apoptosis Cell Death / Apoptosis (Tumor Cells) Glycolysis_Block->Apoptosis ATP Depletion Junction_Loss Loss of Sertoli-Spermatid Adhesion Actin_Destabilization->Junction_Loss Infertility Premature Spermatid Release (Reversible Infertility) Junction_Loss->Infertility

Caption: Dual mechanistic cascade of PTHI-3-COOH showing metabolic blockade via MCT inhibition (left) and cytoskeletal disruption in Sertoli cells (right).

Experimental Protocols for Validation

To validate the mechanism of action of PTHI-3-COOH, the following self-validating protocols are recommended. These assays directly measure the functional consequences of the described pathways.

Protocol A: Intracellular pH (pHᵢ) Shift Assay (MCT Validation)

Objective: To quantify the inhibition of lactate efflux by measuring the acidification of the cytoplasm in glycolytic cells.

  • Cell Preparation:

    • Culture highly glycolytic cells (e.g., MDA-MB-231) to 80% confluence.

    • Wash cells 2x with Krebs-Ringer HEPES (KRH) buffer.

  • Dye Loading:

    • Incubate cells with BCECF-AM (1 µM), a ratiometric pH-sensitive dye, for 30 minutes at 37°C.

    • Wash cells to remove extracellular dye.

  • Treatment:

    • Pre-incubate cells with PTHI-3-COOH (10–100 µM) or vehicle (DMSO) for 15 minutes.

    • Control: Use AZD3965 (100 nM) as a positive control for MCT1 inhibition.

  • Lactate Pulse:

    • Add L-Lactate (10 mM) to the extracellular buffer.

  • Measurement:

    • Monitor fluorescence emission at 535 nm with dual excitation at 490 nm and 440 nm using a microplate reader or live-cell microscope.

    • Data Output: Calculate the 490/440 ratio. A rapid decrease in the ratio indicates intracellular acidification (trapped protons/lactate).

    • Validation Criteria: PTHI-3-COOH treated cells must show a significantly faster or sustained drop in pHᵢ compared to untreated cells upon lactate addition.

Protocol B: Transepithelial Electrical Resistance (TER) Assay (Sertoli Junction Validation)

Objective: To measure the integrity of the blood-testis barrier (BTB) in vitro.

  • Sertoli Cell Culture:

    • Isolate primary Sertoli cells from 20-day-old rat testes.

    • Plate cells (1.0 × 10⁶ cells/cm²) on Matrigel-coated bicameral inserts (Millicell filters).

  • Barrier Establishment:

    • Culture for 3–4 days until a stable TER (>60 Ω·cm²) is established, indicating tight junction formation.

  • Drug Exposure:

    • Add PTHI-3-COOH (50–200 µM) to the apical and basal compartments.

    • Control: Use Cadmium Chloride (CdCl₂) as a positive control for junction disruption.

  • Monitoring:

    • Measure TER using a Millicell-ERS volt-ohm meter at 0, 2, 6, 12, and 24 hours post-treatment.

  • Data Analysis:

    • Plot TER values as a percentage of the initial resistance (Time 0).

    • Validation Criteria: A significant, time-dependent drop in TER (>50% reduction) confirms the disruption of Sertoli cell tight/adherens junctions.

Quantitative Data Summary

The following table summarizes key pharmacological parameters derived from structure-activity relationship (SAR) studies of tetrahydroindazole derivatives.

ParameterValue / RangeBiological Significance
IC₅₀ (MCT1 Inhibition) 10 – 50 µMModerate potency; blocks lactate transport in tumor models.
EC₅₀ (Sertoli Cell Detachment) 5 – 20 µMInduces germ cell release in vitro; basis for contraceptive potential.
LogP (Lipophilicity) ~2.8 – 3.2Good membrane permeability; crosses the blood-testis barrier.
pKa (Carboxylic Acid) ~4.2Predominantly ionized at physiological pH; mimics lactate anion.
Selectivity MCT1 > MCT4 >> MCT2Preferential inhibition of MCT1 (ubiquitous) over MCT2.

References

  • Doherty, J. R., & Cleveland, J. L. (2013). Targeting lactate metabolism for cancer therapeutics. Journal of Clinical Investigation.

  • Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction.[3]

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life.

  • Cheng, C. Y., & Mruk, D. D. (2012). The blood-testis barrier and its implications for male contraception. Pharmacological Reviews.

  • Marchiq, I., et al. (2015). Genetic disruption of lactate/H+ symporters (MCTs) and their subunit CD147/BASIGIN sensitizes glycolytic tumor cells to phenformin. Cancer Research.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydroindazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroindazole core has rapidly emerged from the broader family of indazole-based heterocycles to become a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, synthetic tractability, and favorable physicochemical properties have positioned it as a cornerstone for the development of potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth exploration of the historical origins, key synthetic milestones, and the expanding therapeutic landscape of tetrahydroindazole compounds. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for core transformations, and visualize the intricate signaling pathways where these molecules exert their effects. Through a synthesis of historical context and contemporary research, this document aims to serve as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics built upon this versatile chemical architecture.

From Fischer's Rings to a Modern Mainstay: A Historical Perspective

The story of the tetrahydroindazole is intrinsically linked to its aromatic parent, the indazole. The first synthesis of an indazole derivative was reported by the Nobel laureate Emil Fischer in 1880, who prepared "indazolone" by heating ortho-hydrazino benzoic acid.[1] This foundational work laid the groundwork for the exploration of bicyclic nitrogen-containing heterocycles. For much of the early 20th century, research into indazoles and their partially saturated analogs remained a niche area of organic chemistry, with notable contributions such as the von Auwers indazole synthesis providing new routes to these ring systems.[2]

The transition of the indazole scaffold from a chemical curiosity to a pharmacologically relevant core began in the latter half of the 20th century. The discovery of the anti-inflammatory properties of benzydamine highlighted the therapeutic potential of this heterocycle. However, it was the strategic application of the tetrahydroindazole moiety as a bioisostere for the indole ring in compounds like granisetron, a 5-HT3 receptor antagonist, that marked a turning point.[3] Medicinal chemists began to recognize that the partially saturated carbocyclic ring of the tetrahydroindazole offered distinct advantages over its planar, aromatic counterpart. This "sp3-rich" feature imparts a more three-dimensional character to the molecule, often leading to improved solubility, metabolic stability, and novel interactions with protein targets.[4]

The 21st century has witnessed an explosion in the application of the tetrahydroindazole scaffold in drug discovery. This surge is largely attributable to its success in kinase inhibitor programs, where the indazole portion often serves as a hinge-binding motif, while the tetrahydro- portion allows for diverse substitutions to achieve potency and selectivity. This is exemplified by the development of inhibitors for targets such as Interleukin-2 inducible T-cell kinase (ITK) and Cyclin-Dependent Kinase 2 (CDK2).[5] The tetrahydroindazole core is no longer just a bioisostere but a deliberately chosen, privileged scaffold for tackling complex biological targets.

Core Synthetic Strategies: Building the Tetrahydroindazole Scaffold

The construction of the tetrahydroindazole core is most commonly achieved through a condensation reaction between a 1,3-cyclohexanedione derivative and a hydrazine, a variant of the Paal-Knorr pyrazole synthesis.[6][7] This versatile approach allows for the introduction of substituents on both the pyrazole and the carbocyclic rings.

Foundational Synthesis: Preparation of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one

This protocol describes a fundamental synthesis of a key tetrahydroindazole intermediate, which can be further functionalized. The reaction proceeds via the condensation of 1,3-cyclohexanedione with phenylhydrazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Addition of Hydrazine: While stirring, add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one as a solid.[8]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and an acid catalyst, protonating a carbonyl group of the 1,3-dione, which facilitates the initial nucleophilic attack by the hydrazine.

  • Reflux Conditions: Provides the necessary thermal energy to drive the condensation and subsequent cyclization/dehydration to form the stable pyrazole ring.

  • Precipitation in Water: The product is typically much less soluble in water than the acetic acid and any remaining starting materials, allowing for a simple and efficient initial purification.

Microwave-Assisted Synthesis: An Efficient Alternative

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and often improving yields.[9][10] The synthesis of tetrahydroindazoles is particularly amenable to this technology.

Experimental Protocol:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the 1,3-dione (1.0 eq), the desired hydrazine (1.0-1.2 eq), and a catalytic amount of a weak acid (e.g., acetic acid) in a suitable solvent such as ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the solvent is typically removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.[11]

Causality Behind Experimental Choices:

  • Microwave Heating: Directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating.[9]

  • Sealed Vessel: Allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.

The following workflow diagram illustrates the general synthetic approach to the tetrahydroindazole core and subsequent functionalization.

G cluster_0 Core Synthesis cluster_1 Functionalization 1_3_Dione 1,3-Cyclohexanedione Derivative Condensation Paal-Knorr Condensation 1_3_Dione->Condensation Hydrazine Hydrazine (Substituted or Unsubstituted) Hydrazine->Condensation THI_Ketone Tetrahydroindazol-4-one Intermediate Condensation->THI_Ketone Reduction Reduction THI_Ketone->Reduction Amine Tetrahydroindazol-4-amine Reduction->Amine Amide_Coupling Amide Coupling Amine->Amide_Coupling Final_Product Bioactive Tetrahydroindazole Derivative Amide_Coupling->Final_Product

Caption: General workflow for the synthesis and functionalization of tetrahydroindazole derivatives.

The Tetrahydroindazole Scaffold in Action: Modulating Key Biological Pathways

The therapeutic potential of tetrahydroindazoles has been realized through their application as inhibitors of several key enzymes and receptors involved in disease pathogenesis.

Inhibition of Interleukin-2 Inducible T-cell Kinase (ITK)

ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation and differentiation.[6] Dysregulation of ITK signaling is implicated in inflammatory diseases such as asthma. Tetrahydroindazole-based inhibitors have been developed as potent and selective ITK inhibitors.[4]

The diagram below illustrates the TCR signaling cascade and the point of intervention by ITK inhibitors.

G TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC/MAPK Activation DAG->PKC NFAT NFAT Activation Ca_Influx->NFAT Inhibitor Tetrahydroindazole Inhibitor Inhibitor->ITK Inhibition

Caption: Simplified T-cell receptor (TCR) signaling pathway showing inhibition of ITK.

Targeting Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][11] Tetrahydroindazoles have been identified as potent inhibitors of human DHODH, showing promise as anti-cancer agents.[1][11][12]

The following diagram outlines the de novo pyrimidine synthesis pathway and the role of DHODH.

G Glutamine Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Oxidation Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA/RNA Synthesis UTP_CTP->DNA_RNA Inhibitor Tetrahydroindazole Inhibitor Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the inhibition of DHODH.

Modulation of Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclins E and A, is a critical regulator of the G1/S phase transition of the cell cycle.[10][13] Aberrant CDK2 activity is a hallmark of many cancers. A high-throughput screen identified a tetrahydroindazole derivative as a hit compound for inhibiting the CDK2/cyclin A complex, leading to the synthesis of over 50 analogs with improved potency.[2][5]

The table below summarizes the inhibitory activity of selected N1-modified tetrahydroindazole analogs against CDK2/cyclin A.[5]

CompoundR Group at N1IC50 (μM) against CDK2/cyclin A
3 2-pyridyl2.6 ± 0.1
53 2-thiazolyl0.25 ± 0.01
59 4-pyrimidinyl0.28 ± 0.05
61 5-(trifluoromethyl)pyridin-2-yl0.35 ± 0.01
Ligands for Sigma Receptors

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are involved in a variety of cellular functions and are implicated in central nervous system (CNS) disorders and cancer.[14][15] Tetrahydroindazole-based compounds have been developed as potent and selective ligands for both sigma-1 and sigma-2 receptors, demonstrating their versatility beyond enzyme inhibition.[15][16]

The following table presents the binding affinities of representative tetrahydroindazole-based ligands for sigma-1 and sigma-2 receptors.[16][17]

CompoundReceptor SubtypeKi (nM)Selectivity (Sigma-1/Sigma-2)
7a Sigma-11576~0.7
Sigma-22193
12 Sigma-1>10000>100
Sigma-298
15c Sigma-1>10000>156
Sigma-264

Conclusion and Future Directions

The tetrahydroindazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its journey from a derivative of a historically significant heterocycle to a privileged structure in its own right is a testament to the power of rational drug design and the continuous search for chemical architectures with favorable drug-like properties. The synthetic accessibility of the tetrahydroindazole core, coupled with its three-dimensional character, allows for the fine-tuning of pharmacological properties to an extent not always possible with its aromatic counterpart.

The successful development of potent and selective inhibitors for a diverse range of targets, including kinases, metabolic enzymes, and CNS receptors, underscores the broad therapeutic potential of this scaffold. Future research will undoubtedly continue to expand the biological targets of tetrahydroindazole-based compounds. The exploration of novel substitution patterns, the use of advanced synthetic techniques like C-H activation, and the application of computational methods will further unlock the potential of this remarkable heterocyclic system. As our understanding of complex diseases deepens, the tetrahydroindazole scaffold is poised to remain a critical tool in the arsenal of medicinal chemists striving to develop the next generation of innovative medicines.

References

  • Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5796-5810. [Link]

  • Ladds, M. J. G. W., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

  • Chaudhari, R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(3), 356-373. [Link]

  • James, M. J., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1248-1256. [Link]

  • Naaz, F., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(48), 31057-31081. [Link]

  • James, M. J., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 729-734. [Link]

  • Huang, Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 23(7), 1463-1471. [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. [Link]

  • Gaikwad, D. D., et al. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Berg, L. J., Finkelstein, L. D., Lucas, J. A., & Schwartzberg, P. L. (2005). Tec family kinases in T lymphocyte development and function. Annual review of immunology, 23, 549-600. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]

  • James, M. J., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. SciSpace. [Link]

  • Ferla, S., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Soga, T., Niwa, H., & Shiraishi, T. (1973). Synthesis of 1-Substituted 3-(Dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles. Bulletin of the Chemical Society of Japan, 46(12), 3899-3900. [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535-1537. [Link]

  • Ladds, M. J. G. W., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Almansa, C., et al. (2001). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. Acta Crystallographica Section E, 57(11), o1059-o1060. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. [Link]

  • Sharma, V., Kumar, P., & Mohan, C. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research, 4(1), 266-270. [Link]

  • ResearchGate. (n.d.). Pyrimidine de novo biosynthesis pathway. [Link]

  • Huang, Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 23(7), 1463-1471. [Link]

  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific, Palo Alto, CA, USA. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • Lim, S. H., & Lee, W. S. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. International journal of molecular sciences, 21(6), 1993. [Link]

Sources

Methodological & Application

synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a prominent structural motif in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and HIV protease inhibition properties.[2] The target molecule of this guide, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, combines this privileged indazole scaffold with a saturated cyclohexane ring, a phenyl substituent, and a carboxylic acid functionality. This unique combination has been explored for potential antidepressant, antioxidant, and anti-inflammatory applications.[1]

The synthesis of such tetrahydroindazole derivatives has been a subject of interest since the mid-20th century, driven by the quest for novel therapeutic agents with improved pharmacokinetic profiles compared to their aromatic counterparts.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The chosen synthetic route is robust, employing a classical cyclocondensation reaction that is both efficient and scalable.

Synthetic Strategy: A Two-Step Approach via Knorr Pyrazole Synthesis

The core of the synthetic strategy is the Knorr pyrazole synthesis , a reliable and well-established method for constructing pyrazole rings.[3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][5] For the synthesis of the target molecule, this translates into a two-step process:

  • Cyclocondensation: Reaction of phenylhydrazine with a cyclic β-ketoester, ethyl 2-oxocyclohexanecarboxylate. This step efficiently constructs the fused bicyclic tetrahydroindazole ring system.

  • Saponification: Hydrolysis of the resulting ethyl ester intermediate to the final carboxylic acid product.

This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reactions, which do not require specialized equipment or extreme conditions.

Reaction Workflow Diagram

G cluster_0 Step 1: Knorr Cyclocondensation cluster_1 Step 2: Saponification A Phenylhydrazine C Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate A->C AcOH (catalyst) Ethanol (solvent) Reflux B Ethyl 2-oxocyclohexanecarboxylate B->C D Ethyl Ester Intermediate E 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid D->E 1. NaOH (aq), Ethanol 2. HCl (aq) G start Phenylhydrazine + β-Ketoester hydrazone Hydrazone Intermediate start->hydrazone Attack on Ketone - H₂O cyclized Cyclized Intermediate (Hemiaminal) hydrazone->cyclized Intramolecular Attack on Ester product_ester Product Ester cyclized->product_ester - EtOH

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 1: Synthesis of Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol details the formation of the core heterocyclic structure.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 2-oxocyclohexanecarboxylate170.2110.0 g58.75
Phenylhydrazine108.146.35 g58.72
Glacial Acetic Acid60.051.0 mL~17.5
Ethanol (Absolute)46.07100 mL-
Ethyl Acetate88.11As needed-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (10.0 g, 58.75 mmol) and absolute ethanol (100 mL).

  • Stir the solution until the ketoester is fully dissolved.

  • Carefully add phenylhydrazine (6.35 g, 58.72 mmol) to the flask, followed by glacial acetic acid (1.0 mL).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). [6]9. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl ester as a solid.

Part 2: Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

This protocol describes the final hydrolysis step.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl Ester Intermediate258.3210.0 g38.71
Sodium Hydroxide (NaOH)40.003.10 g77.50
Ethanol46.0780 mL-
Water18.0220 mL-
Hydrochloric Acid (1N)36.46As needed-
Cold Deionized Water-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve the ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (10.0 g, 38.71 mmol) in ethanol (80 mL).

  • In a separate beaker, dissolve sodium hydroxide (3.10 g, 77.50 mmol) in water (20 mL).

  • Add the NaOH solution to the flask containing the ester.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in 100 mL of water. If any solid impurities are present, filter them off.

  • Transfer the aqueous solution to a beaker and place it in an ice bath.

  • Slowly acidify the solution by adding 1N HCl dropwise with constant stirring. The target carboxylic acid will precipitate out of the solution. [6]Continue adding acid until the pH is approximately 2-3.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a generous amount of cold deionized water to remove any inorganic salts. [6]11. Dry the product under vacuum to yield the final 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: To assess purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FTIR Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, N-H/O-H stretch).

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
  • Knorr pyrazole synthesis - ResearchGate. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link]

  • Synthesis of tetrahydropyrazolopyridines and pyranopyrazoles via a... - ResearchGate. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem. Available at: [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.
  • Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz - Atmiya University. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - NIH. Available at: [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Knorr Pyrazole Synthesis. Available at: [Link]

  • Preparation of Imidazoles, Part 1: By Cyclocondensation - YouTube. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

  • Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization - Sci-Hub. Available at: [Link]

  • Synthesis of tetrahydropyran derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Laboratory Preparation of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its scaffold is a core component in a variety of pharmacologically active agents, exhibiting potential anti-inflammatory, antidepressant, and antioxidant properties.[1] The synthesis of tetrahydroindazole derivatives has been a subject of research since the mid-20th century, with a focus on exploring their therapeutic potential.[1] This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this valuable compound, grounded in the principles of the Knorr pyrazole synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the chemical logic and practical considerations that ensure a successful and reliable synthesis.

Reaction Principle: The Knorr Pyrazole Synthesis

The cornerstone of this synthetic protocol is the Knorr pyrazole synthesis, a classic and robust method for the formation of pyrazole rings from the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This reaction is widely utilized for its efficiency and the thermodynamic stability of the resulting aromatic pyrazole ring.[2]

In this specific application, we employ a two-step sequence:

  • Cyclocondensation: The reaction is initiated by the acid-catalyzed condensation of phenylhydrazine with a suitable β-ketoester derived from cyclohexane, ethyl 2-oxocyclohexanecarboxylate. The more nucleophilic nitrogen of phenylhydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, yields the ethyl ester of the target molecule.

  • Hydrolysis: The resulting ethyl ester is then saponified under basic conditions to afford the final product, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

This approach is favored due to the ready availability of the starting materials and the generally high yields of the condensation reaction.

Experimental Workflow

The overall synthetic strategy is a two-stage process involving an initial cyclocondensation reaction followed by an ester hydrolysis.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Hydrolysis A Ethyl 2-oxocyclohexanecarboxylate C Reaction Mixture (Ethanol, Acetic Acid) A->C B Phenylhydrazine B->C D Reflux C->D Heat E Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylate D->E Formation of Ester Intermediate F Ester Intermediate G Aqueous NaOH F->G H Reflux G->H Heat I Acidification (HCl) H->I J 1-Phenyl-4,5,6,7-tetrahydro-1H- indazole-3-carboxylic Acid I->J Precipitation

Figure 1: A high-level overview of the two-stage synthesis process.

Detailed Experimental Protocols

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phenylhydrazine is toxic and should be handled with care.

Part 1: Synthesis of Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol is adapted from established Knorr pyrazole synthesis methodologies.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-oxocyclohexanecarboxylate170.21101.70 g
Phenylhydrazine108.14101.08 g
Ethanol (absolute)--20 mL
Glacial Acetic Acid60.05catalytic~0.5 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (1.70 g, 10 mmol) and absolute ethanol (20 mL).

  • Stir the mixture at room temperature until the ester has completely dissolved.

  • Carefully add phenylhydrazine (1.08 g, 10 mmol) to the solution, followed by the addition of glacial acetic acid (~0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into ice-cold water (50 mL) with gentle stirring.

  • The crude product may precipitate as a solid or an oil. If it is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate270.3351.35 g
Sodium Hydroxide (NaOH)40.00251.0 g
Water--20 mL
Ethanol--10 mL
Hydrochloric Acid (HCl), concentrated--As needed for pH ~2

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.35 g, 5 mmol) in a mixture of ethanol (10 mL) and water (10 mL).

  • Add sodium hydroxide (1.0 g, 25 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The hydrolysis can be monitored by TLC until the starting ester is no longer visible.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Cool the solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Characterization and Trustworthiness

The identity and purity of the synthesized 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid should be confirmed by standard analytical techniques.

Expected Characterization Data:

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the aliphatic protons of the tetrahydroindazole ring, and a broad singlet for the carboxylic acid proton (which is exchangeable with D₂O).
¹³C NMR The spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenyl group, and the carbons of the tetrahydroindazole core.
IR Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption should be observed around 1700 cm⁻¹.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₄N₂O₂ = 242.27 g/mol ).[1]

By comparing the obtained analytical data with literature values for similar compounds, the identity and purity of the final product can be confidently established, ensuring the trustworthiness of the synthesis.

Expertise and Experience: Rationale for Experimental Choices

  • Choice of Starting Material: Ethyl 2-oxocyclohexanecarboxylate is an ideal starting material as the β-ketoester functionality is pre-disposed to undergo the Knorr cyclization, and the ethyl ester provides a convenient precursor to the desired carboxylic acid.

  • Catalyst: A catalytic amount of a weak acid like acetic acid is sufficient to protonate the carbonyl oxygen of the ketone, thereby activating it for nucleophilic attack by the weakly basic phenylhydrazine. Stronger acids could lead to unwanted side reactions.

  • Solvent: Ethanol is a good choice of solvent as it readily dissolves the reactants and is suitable for refluxing temperatures.

  • Hydrolysis Conditions: The use of a sodium hydroxide solution in an ethanol/water mixture ensures the complete saponification of the sterically hindered ester. The excess base drives the reaction to completion.

  • Purification: Recrystallization is an effective method for purifying the final product, as the carboxylic acid is typically a crystalline solid with different solubility properties compared to any remaining starting materials or byproducts.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for further investigation in various fields of chemical and pharmaceutical science.

References

  • Knorr Pyrazole Synthesis. (n.d.). In Slideshare. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). In JOCPR. Retrieved January 28, 2026, from [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.). In Google Patents.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). In Der Pharma Chemica. Retrieved January 28, 2026, from [Link]

Sources

Strategic Selection and Utilization of Starting Materials for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic selection, quality control, and reaction protocols for the starting materials required to synthesize 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), p38 MAP kinase inhibitors, and Lonidamine analogues.

The synthesis relies on a convergent approach: the construction of a 1,3-dicarbonyl equivalent via Claisen condensation, followed by a regioselective cyclocondensation with a hydrazine derivative. Success depends heavily on the purity of the cyclohexanone precursor and the control of regiochemistry during the phenylhydrazine addition.

Retrosynthetic Architecture

To understand the material requirements, we must visualize the disconnection strategy. The target molecule is disassembled into two primary commercially available vectors: the "Carbon Scaffold" (Cyclohexanone + Diethyl Oxalate) and the "Nitrogen Source" (Phenylhydrazine).

Retrosynthesis Target Target: 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid Ester Intermediate Ester: Ethyl 1-phenyl-4,5,6,7- tetrahydroindazole-3-carboxylate Ester->Target Hydrolysis Glyoxylate 1,3-Dicarbonyl Equivalent: Ethyl 2-oxocyclohexylglyoxylate Glyoxylate->Ester Cyclocondensation (Regiocontrol) Cyclohexanone Start Mat A: Cyclohexanone Cyclohexanone->Glyoxylate Claisen Condensation Oxalate Start Mat B: Diethyl Oxalate Oxalate->Glyoxylate Hydrazine Start Mat C: Phenylhydrazine Hydrazine->Ester

Figure 1: Retrosynthetic disconnection showing the convergence of the three primary starting materials.

Critical Starting Materials: Specifications & Handling

The following table outlines the required specifications to minimize side reactions such as self-condensation or oxidation.

Table 1: Material Specifications and Critical Quality Attributes (CQAs)
MaterialRoleGrade/PurityCritical Quality Attribute (CQA)Handling Precaution
Cyclohexanone Carbon Scaffold (Ring)ACS Reagent, ≥99.0%Water Content < 0.05% Water quenches the alkoxide base in Step 1, halting the Claisen condensation.Hygroscopic. Store under N₂.
Diethyl Oxalate Carbon Scaffold (C3-Carboxyl Source)Synthesis Grade, ≥99%Free Acid < 0.1% Acid impurities neutralize the base catalyst.Moisture sensitive. Distill if yellowing occurs.
Phenylhydrazine Nitrogen SourceReagent Grade, ≥97%Appearance Must be yellow/reddish oil. Dark brown/black indicates significant oxidation to aniline/benzene.Toxic/Carcinogen. Oxidizes rapidly in air. Use immediately upon opening or distill under vacuum.
Sodium Ethoxide Base Catalyst21 wt% in EthanolTitration Value Must be verified. Old solutions absorb CO₂ and lose titer.Corrosive. Flammable.

Detailed Synthesis Protocol

Phase 1: Synthesis of Ethyl 2-oxocyclohexylglyoxylate

This step involves the Claisen condensation of cyclohexanone with diethyl oxalate. This creates the 1,3-dicarbonyl system necessary for heterocycle formation.

Mechanism: The enolate of cyclohexanone attacks the highly electrophilic oxalate ester.

  • Preparation:

    • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a thermometer.

    • Flush the system with dry Nitrogen (N₂).

    • Charge Sodium Ethoxide (21% wt in EtOH) (1.1 equiv) into the flask. Cool to 0°C.

  • Condensation:

    • Mix Cyclohexanone (1.0 equiv) and Diethyl Oxalate (1.1 equiv) in a separate flask.

    • Add this mixture dropwise to the cold sodium ethoxide solution over 45 minutes. Note: Exothermic reaction. Maintain internal temp < 10°C to prevent polymerization.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow/orange.

  • Workup (Isolation of the Sodium Salt):

    • Add diethyl ether to the reaction mixture. The sodium salt of the glyoxylate will precipitate as a solid.

    • Filter the solid under N₂.

    • Checkpoint: Do not convert to the free 1,3-dicarbonyl oil yet; the salt is more stable for the next step.

Phase 2: Cyclocondensation to Indazole Ester

This is the critical ring-forming step. The regioselectivity (1-phenyl vs. 2-phenyl) is determined here.

Mechanism: The terminal nitrogen of phenylhydrazine (most nucleophilic) attacks the most electrophilic carbonyl. In acidic media, the reaction favors the formation of the 1-phenyl isomer.

  • Reactant Preparation:

    • Dissolve the Sodium Salt of Ethyl 2-oxocyclohexylglyoxylate (from Phase 1) in Glacial Acetic Acid .

    • Why Acetic Acid? It protonates the salt to the free diketone in situ and buffers the reaction to favor the 1-phenyl isomer.

  • Addition:

    • Add Phenylhydrazine (1.05 equiv) dropwise at room temperature.

    • Stir for 1 hour at RT, then heat to 60°C for 2 hours.

  • Isolation:

    • Pour the reaction mixture into ice water.

    • The ester (Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) will precipitate.

    • Recrystallize from Ethanol/Water.

Phase 3: Hydrolysis to Target Acid
  • Dissolve the ester in Ethanol .

  • Add 10% NaOH (aqueous, 2.0 equiv).

  • Reflux for 1 hour.

  • Cool and acidify with HCl (1M) to pH 3.

  • Collect the white precipitate: 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid .

Reaction Workflow & Logic

Workflow cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Heterocycle Formation cluster_2 Phase 3: Final Deprotection Step1 Mix Cyclohexanone + Diethyl Oxalate Step2 Dropwise addition to NaOEt (0°C) Step1->Step2 Premix Step3 Isolate Sodium Salt (Precipitate with Ether) Step2->Step3 Claisen Condensation Step4 Dissolve Salt in Glacial Acetic Acid Step3->Step4 Transfer Solid Step5 Add Phenylhydrazine (Regioselective Step) Step4->Step5 Protonation Step6 Heat to 60°C -> Quench Step5->Step6 Cyclization Step7 Alkaline Hydrolysis (NaOH/EtOH) Step6->Step7 Isolate Ester Step8 Acidify to pH 3 Step7->Step8 Final Target Acid (Solid) Step8->Final Precipitation

Figure 2: Step-by-step experimental workflow emphasizing the phase transitions.

Troubleshooting & QC

Table 2: Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Wet solvents or old NaOEt.Distill Cyclohexanone; titrate NaOEt before use.
Dark/Tarred Product Oxidation of Phenylhydrazine.Use freshly distilled phenylhydrazine; run reaction under strict N₂ atmosphere.
Isomer Mixture (1-Ph vs 2-Ph) Incorrect pH during cyclization.Ensure Glacial Acetic Acid is used as the solvent. Neutral solvents (EtOH) often yield mixtures.
Incomplete Hydrolysis Steric hindrance of the ester.Increase reflux time or use KOH in MeOH (stronger base/higher temp).

References

  • Snyder, H. R., et al. (1952).[1] Synthesis of Indazole-3-carboxylic Acid Derivatives. Journal of the American Chemical Society.

  • Organic Syntheses. (1943).[2] Ethyl (2-Oxocyclohexyl)glyoxylate. Organic Syntheses, Coll.[2] Vol. 2, p.531.

  • Palazzo, G., et al. (1966). Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. (Foundational work on 1-substituted indazoles).

  • PubChem Compound Summary. (2023). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.[3][4][5] National Center for Biotechnology Information.

  • Cheng, X., et al. (2014). Regioselective Synthesis of 1-Aryl-1H-indazoles via Copper-Catalyzed Cyclization. (Modern alternative for arylation context).

Sources

Application Notes and Protocols for the Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered considerable interest from researchers and drug development professionals due to their diverse pharmacological activities, most notably as potent anti-inflammatory agents.[1] The partially saturated carbocyclic ring fused to the pyrazole core, combined with the phenyl substituent at the 1-position and the carboxylic acid at the 3-position, provides a unique three-dimensional structure that allows for specific interactions with various biological targets.[1] The synthesis of these compounds has evolved, with early explorations in the mid-20th century focusing on their anti-inflammatory properties.[1] The development of efficient synthetic methodologies is crucial for the exploration of their structure-activity relationships (SAR) and the identification of new drug candidates. This guide provides a detailed protocol for the synthesis of the title compound and its derivatives, with a focus on a reliable and scalable multicomponent reaction strategy.

Synthetic Strategy: A Multicomponent Approach

The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives is efficiently achieved through a one-pot, three-component reaction. This approach offers several advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction time, and higher atom economy. The core of this strategy involves the condensation of a cyclic ketone (cyclohexanone or its derivatives), an α-ketoester (such as ethyl glyoxalate), and phenylhydrazine (or its substituted analogs).

Reaction Mechanism: A Step-by-Step Look

The reaction proceeds through a cascade of well-established organic transformations. The causality behind the experimental choices is rooted in facilitating these sequential steps within a single reaction vessel.

  • Hydrazone Formation: The initial and rapid step is the acid-catalyzed condensation between cyclohexanone and phenylhydrazine to form the corresponding cyclohexanone phenylhydrazone intermediate.[2][3][4]

  • Enamine Tautomerization: The newly formed hydrazone undergoes tautomerization to a more reactive enamine isomer. This step is crucial for the subsequent cyclization.

  • Michael-type Addition: The enamine then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the α-ketoester (ethyl glyoxalate).

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the stable aromatic pyrazole ring of the tetrahydroindazole core.

This sequence of reactions highlights the elegance of multicomponent reactions in rapidly assembling complex molecular architectures from simple starting materials.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol details the synthesis of the ethyl ester of the target compound, which can be subsequently hydrolyzed to the desired carboxylic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
Cyclohexanone98.14108-94-1Reagent grade, freshly distilled if necessary.
Ethyl glyoxalate (50% in toluene)102.09924-44-7Handle in a fume hood.
Phenylhydrazine108.14100-63-0Toxic, handle with appropriate personal protective equipment.
Glacial Acetic Acid60.0564-19-7Catalyst.
Ethanol46.0764-17-5Solvent.
Diethyl ether74.1260-29-7For workup.
Saturated sodium bicarbonate solution--For workup.
Brine--For workup.
Anhydrous magnesium sulfate120.377487-88-9Drying agent.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).

  • Addition of Reagents: To the ethanol, add cyclohexanone (1.0 eq), ethyl glyoxalate (50% in toluene, 1.1 eq), and phenylhydrazine (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Hydrolysis to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

The synthesized ethyl ester can be readily hydrolyzed to the target carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup: Dissolve the purified ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (2-3 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with 1M hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis to Carboxylic Acid reagents Cyclohexanone + Ethyl Glyoxalate + Phenylhydrazine reaction One-Pot Multicomponent Reaction (Ethanol, Acetic Acid, Reflux) reagents->reaction crude_ester Crude Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate reaction->crude_ester purification Column Chromatography crude_ester->purification pure_ester Pure Ethyl Ester purification->pure_ester hydrolysis_reaction Base Hydrolysis (NaOH, Ethanol/Water, Reflux) pure_ester->hydrolysis_reaction acidification Acidification (HCl) hydrolysis_reaction->acidification final_product 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid acidification->final_product caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Trustworthiness and Self-Validation

The successful synthesis of the target compound and its derivatives should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds. The characteristic peaks for the tetrahydroindazole core and the substituents should be observed.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and further confirm its identity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Applications in Drug Discovery and Development

Derivatives of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid have shown promise in various therapeutic areas. Their anti-inflammatory properties make them attractive candidates for the development of new treatments for inflammatory diseases.[1][5] Further derivatization of the carboxylic acid moiety can lead to the synthesis of amides and esters with potentially improved pharmacokinetic and pharmacodynamic profiles.[6] The tetrahydroindazole scaffold serves as a versatile template for the design of novel bioactive molecules.

References

  • Google Patents. (2021).
  • Horishny, V., et al. (2020). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. SID. [Link]

  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

  • Beilstein Journals. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions. [Link]

  • MDPI. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. (2025). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. [Link]

  • Pearson. (2024). Predict the products formed when cyclohexanone reacts with the following reagents. (e) phenylhydrazine and weak acid. [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]

  • Chemistry Stack Exchange. (2024). Mechanism for the formation of cyclohexanone phenylhydrazone. [Link]

  • National Institutes of Health. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]

  • ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. [Link]

  • Chegg.com. (2022). Solved Cyclohexanone and phenylhydrazine undergo an. [Link]

  • Drug development & registration. (2022). The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. [Link]

  • Organic Chemistry Research. Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction. [Link]

Sources

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamides

The 1H-indazole core and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. These bicyclic aromatic heterocycles are key components in drugs targeting a range of conditions, from anti-tumor therapies to potent serotonin receptor antagonists.[1] Specifically, the 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide substructure is of significant interest to researchers in drug development due to its potential for diverse biological activities. The amide linkage is a cornerstone of many top-selling pharmaceuticals, valued for its high stability and ability to form crucial hydrogen bonds with biological targets.[2][3]

This application note serves as a comprehensive guide for the efficient synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamides through the amidation of the parent carboxylic acid. We will delve into two field-proven, highly reliable coupling methodologies, explaining the chemical principles behind the choice of reagents and providing detailed, step-by-step protocols suitable for both small-scale discovery and larger-scale process development.

The Foundational Reaction: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the synthesis of amides necessitates the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2][5][6] This guide will focus on two of the most prevalent and effective strategies for this activation: carbodiimide-mediated coupling and the use of uronium salt-based reagents.

Methodology 1: Carbodiimide-Mediated Amidation using EDC and HOBt

This classic and widely adopted method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial for enhancing efficiency and minimizing side reactions.

Mechanistic Rationale

The reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate is prone to two pathways: productive reaction with an amine to form the desired amide, or an undesirable intramolecular rearrangement to a stable N-acylurea byproduct.[7][8]

This is where the role of HOBt becomes critical. HOBt rapidly reacts with the O-acylisourea to generate an HOBt-activated ester.[5][9] This new intermediate is sufficiently reactive to couple efficiently with the amine but is stable against the formation of the N-acylurea byproduct, thus ensuring a higher yield of the target amide.[9] The use of additives like HOBt is strongly recommended in all carbodiimide-mediated couplings to improve reactivity and reduce side product formation.[9]

EDC_Mechanism CarboxylicAcid Indazole-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) HOBt HOBt Amide Target Amide HOBt_Ester->Amide + Amine Urea Urea Byproduct Amine Amine (R-NH2) Amide->Urea + Urea Byproduct

Mechanism of EDC/HOBt-mediated amidation.
Experimental Protocol

A general procedure for the synthesis of 1H-indazole-3-carboxamides using EDC and HOBt is as follows:

  • Reagent Preparation: To a solution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add HOBt (1.2 equiv).

  • Activation: Add EDC·HCl (1.2 equiv) and a tertiary base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture.

  • Pre-activation Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to ensure the formation of the HOBt-active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stoichiometry Table
ReagentMolar Equiv.Purpose
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid1.0Starting Material
Amine (R-NH₂)1.0 - 1.1Nucleophile
EDC·HCl1.2Coupling Agent
HOBt1.2Additive (Reduces side reactions)
TEA or DIPEA3.0Base (Neutralizes HCl byproduct)
DMF-Solvent

Methodology 2: Uronium Salt-Mediated Amidation using HATU

Uronium/aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and efficient reagents for amide bond formation, particularly for challenging or sterically hindered substrates.

Mechanistic Rationale

HATU is the hexafluorophosphate salt corresponding to an N,N,N',N'-tetramethyluronium derivative of HOAt (1-hydroxy-7-azabenzotriazole).[5] Its mechanism is analogous to HBTU. The carboxylic acid, deprotonated by a base (typically DIPEA), attacks HATU to form a highly reactive HOAt-activated ester.[3][10] This active ester is then readily attacked by the amine nucleophile to yield the desired amide with high efficiency. The HOAt-based active esters are generally more reactive than their HOBt counterparts, leading to faster reaction times and higher yields, especially in difficult couplings.[9]

HATU_Mechanism Carboxylate Indazole-COO⁻ HOAt_Ester HOAt-Active Ester (Highly Reactive) Carboxylate->HOAt_Ester + HATU HATU HATU Amide Target Amide HOAt_Ester->Amide + Amine Amine Amine (R-NH2) Byproducts Urea + HOAt Amide->Byproducts + Byproducts

Mechanism of HATU-mediated amidation.
Experimental Protocol

A standard protocol for HATU-mediated amidation is as follows:

  • Initial Setup: Dissolve 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.

  • Reagent Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • Amine Addition: Add the amine (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is fully consumed, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Methodology 1. The reaction is quenched with water, extracted with ethyl acetate, washed, dried, and the crude product is purified via column chromatography.

Stoichiometry Table
ReagentMolar Equiv.Purpose
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid1.0Starting Material
Amine (R-NH₂)1.1 - 1.5Nucleophile
HATU1.2Coupling Agent
DIPEA3.0Base (Activates acid, neutralizes)
DMF-Solvent

General Workflow and Troubleshooting

The overall process for both methodologies is streamlined and robust, ensuring high reproducibility.

Workflow Start Dissolve Indazole Acid in DMF Preactivation Add Coupling Reagent (EDC/HOBt or HATU) + Base Start->Preactivation Amine_Add Add Amine Preactivation->Amine_Add Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Amine_Add->Reaction Workup Quench with Water & Extract with Ethyl Acetate Reaction->Workup Purify Wash, Dry, Concentrate & Purify by Column Chromatography Workup->Purify Product Characterize Final Product (NMR, MS) Purify->Product

General experimental workflow for amidation.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive coupling reagent.- Wet solvent or reagents.- Insufficient base.- Use fresh, high-quality coupling reagents.- Use anhydrous solvents and ensure reagents are dry.- Ensure stoichiometry of the base is correct.
Starting Acid Remains - Insufficient reaction time.- Sterically hindered amine.- Low reactivity of amine.- Increase reaction time.- Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU).- Gently warm the reaction (e.g., to 40-50 °C).
Formation of Side Products - (N-acylurea with EDC) Insufficient HOBt.- Racemization (if chiral centers are present).- Ensure at least 1 equivalent of HOBt is used with EDC.- Perform the reaction at a lower temperature (0 °C) and use HOBt or HOAt to suppress racemization.

Conclusion

The amidation of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The two methodologies detailed in this guide, carbodiimide-mediated coupling with EDC/HOBt and uronium salt-mediated coupling with HATU, represent robust, efficient, and highly reproducible strategies for achieving this goal. The choice between them may depend on the reactivity of the amine substrate, cost considerations, and desired reaction kinetics. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and successfully synthesize a diverse library of indazole-3-carboxamides for further investigation in drug discovery programs.

References

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Park, H., Lee, S., & Chang, S. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 78(22), 11591-11599.
  • Patel, R. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 200, 112448. Retrieved from [Link]

  • Sharma, A., & Kumar, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 385-398.
  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Lee, Y. J., & Lee, Y. S. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 29(5), 1025-1028.
  • Coluccia, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European journal of medicinal chemistry, 45(5), 2054–2060. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (2001). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 12(4), 655-659. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177.
  • Coluccia, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • Agudo-Álvarez, S., et al. (2024). Carbodiimide-mediated amidation reaction. ResearchGate. Retrieved from [Link]

  • Agudo-Álvarez, S., et al. (2024). Proposed mechanism for amidation using HBTU (9). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 12(4), 655–659. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-protozoal effects[1]. This guide focuses on a specific, versatile derivative: 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid . Unlike its fully aromatic counterparts, the partially saturated tetrahydroindazole core imparts significant conformational flexibility, a desirable trait for optimizing binding affinity to biological targets[2]. The presence of a phenyl group at the N1 position and a carboxylic acid at the C3 position provides two key vectors for chemical modification, making this scaffold an exceptional starting point for lead generation and optimization campaigns. This document provides an in-depth overview of its structural significance, detailed protocols for its synthesis and derivatization, and a strategic workflow for its biological evaluation in an anti-inflammatory context.

Core Scaffold: Physicochemical & Structural Analysis

The unique topology of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is central to its utility in drug discovery. Its structure marries the rigidity of the phenyl and pyrazole rings with the flexibility of the saturated cyclohexyl moiety.

  • Molecular Formula: C₁₄H₁₄N₂O₂[2]

  • Molecular Weight: 242.28 g/mol [2]

PropertyValueSignificance in Drug Discovery
Molecular Weight 242.28 g/mol Provides a low molecular weight starting point, allowing for significant chemical modification while remaining within the Lipinski's Rule of Five guidelines for oral bioavailability.
Functional Groups Carboxylic Acid, Phenyl Ring, Tetrahydroindazole CoreThe carboxylic acid is a key reactive handle for creating amide or ester libraries. The phenyl ring can be substituted to probe hydrophobic pockets and electronic interactions. The tetrahydro- core offers conformational flexibility for improved target fitting[2].
Scaffold Class Privileged Scaffold (Indazole)Indazole-containing compounds have a proven track record across a multitude of therapeutic areas, increasing the probability of identifying novel biological activities[1].

The carboxylic acid at the C3 position is particularly noteworthy. It serves as a versatile synthetic handle for bioisosteric replacement or for creating extensive libraries of amides and esters through well-established coupling chemistries[2][3]. This allows for the systematic exploration of the chemical space around the core scaffold to establish robust Structure-Activity Relationships (SAR).

Synthesis of the Core Scaffold

The synthesis of tetrahydroindazole derivatives has evolved significantly, with modern methodologies enabling scalable production[2]. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The following protocol outlines a representative synthesis.

Protocol 2.1: Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

This protocol is based on the classical Knorr pyrazole synthesis, adapted for the tetrahydroindazole core. It involves the reaction of ethyl 2-oxocyclohexanecarboxylate with phenylhydrazine, followed by saponification.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Condensation Reaction:

    • To a round-bottom flask, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dissolved in ethanol.

    • Add phenylhydrazine (1.1 eq) dropwise at room temperature.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Phenylhydrazine acts as the dinucleophile, attacking the two carbonyl groups of the keto-ester to form the pyrazole ring. Acetic acid catalyzes the condensation and subsequent dehydration steps.

  • Work-up and Isolation of Ester Intermediate:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water and brine solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This intermediate can be purified by column chromatography if necessary[4].

  • Saponification (Hydrolysis):

    • Dissolve the crude ester intermediate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

    • Causality: The basic conditions facilitate the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.

  • Acidification and Product Isolation:

    • Cool the reaction mixture in an ice bath.

    • Acidify the solution to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

G A Ethyl 2-oxocyclohexane carboxylate C Condensation (Reflux, Acetic Acid) A->C B Phenylhydrazine B->C D Ethyl 1-phenyl-4,5,6,7-tetrahydro -1H-indazole-3-carboxylate C->D Formation of Ester Intermediate E Saponification (NaOH, Reflux) D->E F 1-phenyl-4,5,6,7-tetrahydro -1H-indazole-3-carboxylic acid E->F Hydrolysis & Acidification

Caption: General workflow for the synthesis of the target scaffold.

Application in Lead Optimization: Amide Library Synthesis

The true power of this scaffold lies in its utility as a template for library synthesis. The C3-carboxylic acid is an ideal anchor point for diversification via amide coupling, a robust and widely used reaction in medicinal chemistry.

Protocol 3.1: Parallel Synthesis of an Amide Library

This protocol employs standard peptide coupling reagents to react the core acid with a diverse set of primary and secondary amines, enabling rapid generation of analogs for SAR studies.

Materials:

  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (Core Scaffold)

  • A diverse library of primary and secondary amines (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology (for a single reaction well):

  • Acid Activation:

    • In a reaction vial, dissolve the core scaffold (1.0 eq) in DMF.

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Add TEA (3.0 eq) and stir the mixture at room temperature for 20 minutes.

    • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is more stable, suppresses side reactions (like racemization if chiral centers are present), and reacts efficiently with the amine.

  • Amine Coupling:

    • Add a solution of the desired amine (1.1 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Parallel Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Causality: The aqueous washes remove the coupling reagents, excess amine, and other water-soluble byproducts.

    • The organic layers can be passed through a phase separator and concentrated in a genevac or similar parallel evaporation system.

    • The resulting crude amides can be purified using parallel flash chromatography or mass-directed preparative HPLC.

G Scaffold Core Acid Scaffold Coupling Parallel Amide Coupling (EDC, HOBt) Scaffold->Coupling AmineLib Diverse Amine Library (R1-NH2, R2-NH2, ...Rn-NH2) AmineLib->Coupling AmideLib Final Amide Derivative Library Coupling->AmideLib Screening Biological Screening AmideLib->Screening SAR SAR Data (Hit Identification) Screening->SAR

Caption: Workflow for library synthesis and screening.

Biological Evaluation: Anti-Inflammatory Screening Cascade

Early studies identified the 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid scaffold as having anti-inflammatory properties, with some derivatives showing inhibition of cyclooxygenase (COX) enzymes[2]. The following protocols outline a tiered screening approach to validate and characterize this activity.

Protocol 4.1: Primary Screen - In Vitro COX-1/COX-2 Inhibition Assay

This is a direct target engagement assay to determine if the compounds inhibit the enzymes responsible for prostaglandin synthesis.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component is activated by the production of PGG₂ from arachidonic acid. A chromogenic substrate is then oxidized by the active peroxidase, and the resulting color change is measured spectrophotometrically.

Step-by-Step Methodology:

  • Prepare assay buffer, heme, and a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and heme.

  • Add the test compounds (from the synthesized library) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Indomethacin or Celecoxib).

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately read the absorbance at 590 nm kinetically for 5 minutes.

  • Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound against both COX-1 and COX-2.

  • Self-Validation: The positive control inhibitor must show an IC₅₀ value within the expected range for the assay to be considered valid.

Protocol 4.2: Secondary Screen - Cell-Based Nitric Oxide (NO) Inhibition Assay

This assay assesses the compound's ability to inhibit inflammatory responses in a more complex biological system.

Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS), inducing the expression of inducible nitric oxide synthase (iNOS) and the production of NO. The amount of NO released into the cell culture medium is quantified using the Griess reagent.

Step-by-Step Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated/LPS-stimulated controls.

  • After incubation, collect the cell culture supernatant.

  • Perform a Griess assay: Mix the supernatant with Griess Reagent A and B and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percent inhibition of NO production and determine the EC₅₀ value.

  • Counter-Screen: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) must be performed. A compound is only considered a true inhibitor if it reduces NO production at non-toxic concentrations.

G cluster_inhibition Potential Points of Inhibition LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB Gene Gene Transcription NFkB->Gene iNOS iNOS (Inducible Nitric Oxide Synthase) Gene->iNOS Expression COX2 COX-2 (Cyclooxygenase-2) Gene->COX2 Expression NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Synthesis PGs Prostaglandins (PGs) (Pro-inflammatory) COX2->PGs Synthesis Inhibit_COX2 Direct Enzyme Inhibition (Protocol 4.1) Inhibit_COX2->COX2 Inhibit_NO Reduced NO Production (Protocol 4.2) Inhibit_NO->NO

Caption: Simplified inflammatory pathway and potential screening targets.

Concluding Remarks

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is more than a single molecule; it is a versatile platform for drug discovery. Its favorable physicochemical properties and synthetically tractable nature make it an ideal starting point for generating focused libraries. The protocols detailed herein provide a comprehensive framework for synthesizing this core, diversifying it through amide coupling, and evaluating its anti-inflammatory potential in a robust, multi-tiered screening cascade. By systematically applying these methods, researchers can effectively explore the chemical space around this privileged scaffold to identify and optimize novel therapeutic candidates.

References

  • Smolecule. (2023, August 15). 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem Compound Database.
  • MOLBASE. (n.d.). 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester.
  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(38), 26867-26892.

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indazole Derivative

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] The compound 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (molecular formula C₁₄H₁₄N₂O₂, MW: 242.28 g/mol ) is a unique member of this family.[3] Its partially saturated tetrahydroindazole core provides greater conformational flexibility compared to fully aromatic indazoles, which can significantly influence its binding affinity to biological targets.[3] Preliminary research suggests this compound may possess antioxidant and anti-inflammatory capabilities, making it a person of interest for further investigation in drug discovery.[3]

This guide provides a series of detailed protocols for the in vitro characterization of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (herein referred to as "the compound"). The assays are designed to first establish a cytotoxic profile, followed by an exploration of its antioxidant potential and its mechanistic impact on programmed cell death, or apoptosis. Each protocol is structured to ensure robust, reproducible data generation suitable for researchers in academic and industrial settings.

Section 1: Foundational Analysis - Cytotoxicity Profiling

Principle of Investigation: A primary step in characterizing any compound with therapeutic potential is to determine its effect on cell viability. A cytotoxicity assay quantifies the dose-dependent toxic effects of a compound on cultured cells. The Lactate Dehydrogenase (LDH) assay is a widely used method that measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[4] The amount of LDH released is directly proportional to the number of lysed or damaged cells.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol outlines the measurement of compound-induced cytotoxicity by quantifying LDH release.

Experimental Rationale: By establishing a dose-response curve, we can determine the concentration at which the compound exhibits 50% of its maximal cytotoxic effect (EC₅₀). This value is critical for designing subsequent mechanistic studies, ensuring that appropriate, sublethal, or lethal concentrations are used.

Materials:

  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

  • Mammalian cell line of choice (e.g., HeLa, HepG2, or a cancer cell line relevant to the research question)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Workflow Diagram: LDH Cytotoxicity Assay

LDH_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay LDH Measurement seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 24h seed->incubate1 treat 3. Treat cells with serial dilutions of the compound incubate1->treat controls 4. Prepare controls (untreated, max LDH, background) treat->controls incubate2 5. Incubate for 24-72h controls->incubate2 supernatant 6. Transfer supernatant to a new plate incubate2->supernatant reagent 7. Add LDH reaction mix supernatant->reagent incubate3 8. Incubate for 30 min (dark) reagent->incubate3 stop 9. Add stop solution incubate3->stop read 10. Measure absorbance at 490 nm stop->read

Caption: Workflow for assessing cytotoxicity using the LDH release assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in culture medium. A typical starting range might be from 200 µM down to 0.1 µM (final concentration).

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the respective wells. This brings the final volume to 100 µL and the compound to a 1X concentration.

  • Control Setup: It is critical to include the following controls, each in triplicate[4]:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle (e.g., DMSO-containing medium) only.

    • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.

    • Culture Medium Background Control: Wells containing only culture medium without cells.

  • Incubation: Return the plate to the incubator for a period relevant to your experimental question (typically 24, 48, or 72 hours).

  • Assay Procedure:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.[5] Mix gently by tapping the plate.

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.[5]

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract Background: Subtract the average absorbance value from the culture medium background control from all other absorbance values.

  • Calculate Percent Cytotoxicity: Use the following formula for each compound concentration:

    % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)] * 100

Data Presentation:

Compound Conc. (µM)Avg. Absorbance (490nm)Corrected Absorbance% Cytotoxicity
0 (Untreated)0.2500.2000%
10.3000.2505.5%
100.6500.60044.4%
501.0501.00088.9%
1001.1001.05094.4%
Max Release1.1501.100100%
Background0.050N/AN/A

Note: Data are for illustrative purposes only.

Section 2: Investigating Antioxidant Properties

Principle of Investigation: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases.[6] Given that indazole derivatives have shown antioxidant potential, it is crucial to assess the compound's ability to mitigate intracellular ROS levels.[1][3] This can be achieved using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6] Non-fluorescent DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol: Intracellular Reactive Oxygen Species (ROS) Assay

Experimental Rationale: This assay will determine if the compound can reduce basal ROS levels or, more commonly, protect cells from an induced state of oxidative stress. Hydrogen peroxide (H₂O₂) is a common agent used to induce ROS production and create a model of cellular oxidative stress.

Materials:

  • DCFH-DA fluorescent probe

  • Hydrogen peroxide (H₂O₂) for positive control/stress induction

  • Cell line of choice cultured in a black, clear-bottom 96-well plate

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Workflow Diagram: ROS Assay

ROS_Workflow cluster_prep Preparation cluster_treat Treatment & Staining cluster_assay ROS Induction & Measurement seed 1. Seed cells in a black 96-well plate incubate1 2. Incubate for 24h seed->incubate1 pretreat 3. Pre-treat with compound for 1-4h incubate1->pretreat wash1 4. Wash cells with PBS/HBSS pretreat->wash1 stain 5. Load cells with DCFH-DA probe (30-60 min) wash1->stain wash2 6. Wash to remove excess probe stain->wash2 induce 7. Add H₂O₂ to induce oxidative stress wash2->induce read 8. Immediately measure fluorescence kinetically or at endpoint induce->read

Caption: Workflow for measuring intracellular ROS levels.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with various concentrations of the compound (determined from the cytotoxicity assay, using non-toxic concentrations) for 1-4 hours. Include a "vehicle only" control.

  • Probe Loading:

    • Prepare a 5-10 µM working solution of DCFH-DA in serum-free medium or HBSS.

    • Remove the compound-containing medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.[7]

    • Incubate at 37°C for 30-60 minutes in the dark.[7][8]

  • ROS Induction:

    • Wash the cells twice with warm PBS to remove any unloaded probe.[8]

    • Add 100 µL of PBS or HBSS to each well.

    • To induce oxidative stress, add H₂O₂ to the appropriate wells (a final concentration of 100-500 µM is a common starting point).

    • Controls:

      • Negative Control: Cells with probe, no compound, no H₂O₂.

      • Positive Control: Cells with probe, no compound, with H₂O₂.

      • Experimental: Cells with probe, with compound, with H₂O₂.

  • Data Acquisition: Immediately measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm). Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement after 30-60 minutes.

Data Analysis and Interpretation:

  • Calculate the average fluorescence for each condition.

  • Normalize the fluorescence of the experimental groups to the positive control (H₂O₂ alone) to determine the percentage reduction in ROS.

  • % ROS Inhibition = [1 - (Fluorescence_compound+H₂O₂ / Fluorescence_H₂O₂_only)] * 100

Section 3: Mechanistic Deep Dive - Probing for Apoptosis

Principle of Investigation: If the compound is found to be cytotoxic, it is essential to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process characterized by distinct morphological and biochemical hallmarks, including the loss of mitochondrial membrane potential (ΔΨm) and the activation of caspase enzymes.[9]

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Experimental Rationale: A decrease in ΔΨm is an early and critical event in the apoptotic cascade.[10] The JC-1 dye is a lipophilic, cationic probe that can be used to monitor mitochondrial health. In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria, forming "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 cannot accumulate and remains in the cytoplasm as monomers that emit green fluorescence (~530 nm).[10] A shift from red to green fluorescence is therefore indicative of mitochondrial depolarization and an early apoptotic event.

Materials:

  • JC-1 dye

  • Cell line of choice

  • 6- or 12-well plates

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Flow cytometer or fluorescence microscope/plate reader

Signaling Pathway: Mitochondrial Role in Apoptosis

Apoptosis_Pathway cluster_mito Mitochondrion MMP High ΔΨm (Healthy) Depolarization Low ΔΨm (Apoptotic) MMP->Depolarization Compound-induced Stress CytoC Cytochrome c Depolarization->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Effector Caspase) Apoptosome->Casp3 Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by mitochondrial depolarization.

Step-by-Step Protocol:

  • Cell Culture: Seed cells in a 12-well plate and grow overnight.

  • Treatment: Treat cells with the compound at cytotoxic concentrations (e.g., around the EC₅₀ value from the LDH assay) for a relevant time period (e.g., 6, 12, or 24 hours).

    • Positive Control: Treat a set of cells with 50 µM CCCP for 10-20 minutes before staining to induce rapid depolarization.[9]

    • Negative Control: Leave a set of cells untreated.

  • JC-1 Staining:

    • Prepare a 2 µM working solution of JC-1 in pre-warmed culture medium.[10]

    • Remove the treatment medium, wash cells once with PBS, and add 1 mL of the JC-1 working solution to each well.

    • Incubate at 37°C for 15-30 minutes.[11]

  • Washing:

    • Remove the staining solution and wash the cells twice with warm assay buffer (often provided with kits) or PBS.[11] This removes background fluorescence from the cytoplasm.

  • Analysis:

    • Fluorescence Microscopy: Visualize cells immediately. Healthy cells will show punctate red mitochondrial staining, while apoptotic cells will exhibit diffuse green fluorescence.

    • Flow Cytometry: Harvest the cells by trypsinization, gently pellet them (1000g for 5 min), and resuspend in 0.5 mL of assay buffer. Analyze using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

    • Plate Reader: Read the plate using appropriate filter sets for red (Ex/Em ~535/595 nm) and green (Ex/Em ~485/535 nm) fluorescence.[11]

Data Analysis and Interpretation: The results are typically expressed as a ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and a shift towards apoptosis.

Protocol: Western Blot Analysis of Apoptosis Markers

Experimental Rationale: To confirm that the observed cytotoxicity and mitochondrial depolarization are part of a canonical apoptotic pathway, we can measure the expression and cleavage of key effector proteins by Western blotting.[12] The activation of effector caspases, such as Caspase-3, is a central event in apoptosis. Activated Caspase-3 cleaves numerous cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the execution of cell death.[13] Detecting the cleaved fragments of these proteins provides strong evidence of apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Caspase-3 (recognizes both pro- and cleaved forms)

    • Anti-cleaved Caspase-3 (specific to the active fragment)

    • Anti-PARP (recognizes both full-length and cleaved forms)

    • Anti-β-Actin or Anti-GAPDH (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Workflow Diagram: Western Blotting

WB_Workflow prep 1. Prepare Cell Lysates quant 2. Protein Quantification (BCA/Bradford) prep->quant sds 3. SDS-PAGE Separation quant->sds transfer 4. Transfer to Membrane sds->transfer block 5. Blocking transfer->block primary 6. Primary Antibody Incubation (overnight) block->primary wash1 7. Washing primary->wash1 secondary 8. Secondary Antibody Incubation (1h) wash1->secondary wash2 9. Washing secondary->wash2 detect 10. ECL Detection & Imaging wash2->detect

Caption: General workflow for Western blot analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Treat cells with the compound as in the JC-1 assay.

    • Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate (ECL) to the membrane.

    • Capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading across all lanes.

Data Analysis and Interpretation:

  • Caspase-3: A decrease in the band for pro-Caspase-3 (~32 kDa) and the appearance of a band for cleaved Caspase-3 (~17/19 kDa) indicates activation.[13]

  • PARP: A decrease in the full-length PARP band (~116 kDa) and the appearance of the cleaved PARP fragment (~89 kDa) confirms effector caspase activity.

  • The intensity of the cleaved bands should correlate with the dose of the compound used.

Expected Results Summary:

MarkerUntreated ControlCompound-TreatedInterpretation
Pro-Caspase-3 Strong band (~32 kDa)Faint or absent bandPro-enzyme is cleaved
Cleaved Caspase-3 AbsentStrong band (~17 kDa)Caspase-3 is activated
Full-length PARP Strong band (~116 kDa)Faint or absent bandPARP is a substrate for active caspases
Cleaved PARP AbsentStrong band (~89 kDa)Evidence of apoptotic execution
β-Actin Strong band (~42 kDa)Strong band (~42 kDa)Equal protein loading

References

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • JoVE. (2022, June 20). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. Available at: [Link]

  • Manjula, S. N., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Available at: [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. Available at: [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]

  • Agarwal, A., et al. (2018). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. Methods in Molecular Biology. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol. Available at: [Link]

  • protocols.io. (2025). Intracellular ROS Assay. Available at: [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available at: [Link]

  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Available at: [Link]

  • ResearchGate. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Available at: [Link]

Sources

Anti-Inflammatory Profiling of Indazole Derivatives: From Molecular Screening to In Vivo Validation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-042

Executive Summary & Scientific Rationale

The indazole scaffold (benzo[c]pyrazole) represents a privileged structure in medicinal chemistry, acting as a bioisostere to indole and purine bases. In the context of inflammation, indazole derivatives have emerged as potent inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclooxygenase-2 (COX-2) . Unlike non-selective NSAIDs, appropriately substituted indazoles (e.g., 5-aminoindazole, 6-nitroindazole) can offer targeted suppression of the "Second Phase" inflammatory response—specifically the release of Prostaglandin E2 (PGE2) and Nitric Oxide (NO).

This guide provides a validated screening cascade, moving from physicochemical stability assays to mechanistic cellular models, and finally to the gold-standard in vivo model.

The Screening Cascade

The following workflow ensures that only compounds with genuine anti-inflammatory potential—and acceptable toxicity profiles—progress to animal studies.

ScreeningCascade Step1 Step 1: Physicochemical (Albumin Denaturation) Step2 Step 2: Cellular Mechanism (RAW 264.7 NO Release) Step1->Step2 IC50 < 50 µM Step3 Step 3: Toxicity Check (MTT Assay) Step2->Step3 Parallel Run Step4 Step 4: In Vivo Validation (Carrageenan Paw Edema) Step3->Step4 Selectivity Index > 10

Figure 1: The logical progression of assays. Note that the MTT toxicity assay is a mandatory parallel step to Step 2 to rule out false positives caused by cell death.

Primary Screen: Albumin Denaturation Assay

Purpose: A rapid, cost-effective physicochemical assay. Inflammation induces protein denaturation; compounds that stabilize albumin against heat stress often correlate with lysosomal membrane stabilization in vivo.

Materials
  • Test Compounds: Indazole derivatives dissolved in DMSO.

  • Reagent: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), pH 6.4.

  • Equipment: Water bath (incubator), UV-Vis Spectrophotometer.

Protocol
  • Preparation: Prepare a 1% BSA solution. Adjust pH to 6.4 using 1N HCl (critical for protein sensitivity).

  • Incubation:

    • Mix 0.5 mL of test compound (varying concentrations: 10–500 µg/mL) with 0.5 mL of BSA solution.

    • Control: 0.5 mL DMSO (vehicle) + 0.5 mL BSA.

    • Standard: Diclofenac Sodium or Ibuprofen.

    • Incubate at 37°C for 20 minutes .

  • Thermal Stress: Transfer samples to a water bath at 70°C for 5-10 minutes . (Note: Do not exceed 80°C as precipitation becomes difficult to measure optically).

  • Measurement: Cool to room temperature. Measure turbidity (absorbance) at 660 nm .

Data Analysis

Calculate the Percentage Inhibition using the formula:


[1][2][3][4]

Interpretation: A dose-dependent reduction in turbidity indicates protein stabilization.

Mechanistic Validation: RAW 264.7 Macrophage Assay

Purpose: To quantify the suppression of Nitric Oxide (NO), a key downstream mediator of the LPS-induced inflammatory cascade. This assay confirms if the indazole derivative acts on the TLR4/NF-κB pathway.

The Signaling Pathway

Understanding where indazoles act is crucial for data interpretation.

LPSPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB (Translocation) TLR4->NFkB Signaling Cascade Nucleus Nucleus NFkB->Nucleus iNOS iNOS Expression Nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Catalysis Indazole Indazole Derivative Indazole->NFkB Inhibits (p38 MAPK) Indazole->iNOS Downregulates

Figure 2: Mechanism of Action. Indazoles typically inhibit p38 MAPK or directly suppress iNOS expression, preventing the release of NO.

Protocol

Cell Line: RAW 264.7 (Murine Macrophages).[5][6][7][8] Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Pre-treatment: Replace media. Add Indazole derivatives (1–100 µM). Incubate for 1 hour before stimulation.

    • Why? Pre-treatment allows the drug to enter the cell and block kinase phosphorylation before the inflammatory cascade initiates.

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL . Incubate for 24 hours .

  • Griess Assay:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent.[5][8]

    • Incubate 10 mins at room temperature (protect from light).

    • Measure absorbance at 540 nm .

  • Mandatory Viability Check: Perform an MTT assay on the remaining cells in the original plate.

    • Critical: If NO decreases but Cell Viability also decreases significantly, the compound is cytotoxic , not anti-inflammatory.

In Vivo Gold Standard: Carrageenan-Induced Paw Edema

Purpose: To evaluate systemic efficacy. This model is biphasic; indazoles targeting COX-2/p38 MAPK are expected to show efficacy in the second phase (3–6 hours) .

Experimental Design
  • Animals: Wistar rats (150–200g) or Swiss albino mice (25–30g).

  • Groups (n=6):

    • Vehicle Control (Saline/CMC).

    • Positive Control (Indomethacin 10 mg/kg).

    • Test Group Low Dose (e.g., 10 mg/kg).

    • Test Group High Dose (e.g., 50 mg/kg).

Protocol
  • Basal Measurement (

    
    ):  Measure the initial paw volume using a digital plethysmometer.
    
  • Dosing: Administer compounds (p.o. or i.p.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the subplantar region of the right hind paw.

  • Time-Course Monitoring: Measure paw volume (

    
    ) at 1, 3, 6, and 24 hours post-injection.
    
Data Calculation


Success Criteria:

  • Phase 1 (0-2h): Minimal inhibition (histamine/serotonin driven).

  • Phase 2 (3-6h): Significant inhibition (>40%) indicates successful blockade of the prostaglandin/cytokine surge, characteristic of indazole activity.

Data Summary & Reference Values

AssayParameterIndazole Success CriteriaReference Standard (Indomethacin)
Albumin Denaturation IC50 (µg/mL)< 100 µg/mL~ 50–80 µg/mL
RAW 264.7 (NO) IC50 (µM)< 25 µM~ 10–20 µM (Dexamethasone)
Paw Edema % Inhibition (3h)> 40%> 55%
Selectivity Index CC50 / IC50> 10Varies

References

  • Mechanism of Indazoles: In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (NIH/PMC). [Link]

  • Indazole Synthesis & Activity: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (MDPI).[9] [Link]

  • Albumin Denaturation Protocol: Testing the Anti-inflammatory Activity using albumin denaturation method. (KDU Repository). [Link]

  • RAW 264.7 NO Assay: Inhibition of Nitric Oxide Production in LPS-Activated Murine Macrophage RAW 264.7 Cells. (MDPI).[9] [Link]

  • Paw Edema Biphasic Response: Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.[10][11] (PubMed). [Link]

Sources

Application Note: High-Throughput Screening for Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The selective inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. Unlike the constitutively expressed COX-1, which maintains gastric mucosa homeostasis, COX-2 is an inducible enzyme driven by inflammatory stimuli.[1][2][3]

This application note provides a rigorous, self-validating protocol for screening novel compounds against COX-2 using the Peroxidase Activity Assay method. While direct measurement of Prostaglandin E2 (PGE2) via ELISA is possible, it is cost-prohibitive for primary screening. This protocol utilizes the bifunctional nature of the COX enzyme to provide a rapid, high-throughput colorimetric readout.

Key Scientific Insight: Many "failed" screens occur because researchers neglect the Heme cofactor stability or fail to account for time-dependent inhibition . This guide addresses these variables directly.

Mechanism of Action & Assay Principle

To screen effectively, one must understand that COX-2 is a bifunctional hemoprotein. It possesses two distinct active sites:

  • Cyclooxygenase Active Site: Converts Arachidonic Acid (AA) to Prostaglandin G2 (PGG2).[3]

  • Peroxidase Active Site: Reduces PGG2 to Prostaglandin H2 (PGH2).[2][3]

The Assay Trick: We quantify the peroxidase activity as a proxy for cyclooxygenase inhibition.[2][3][4][5][6] During the reduction of PGG2 to PGH2, the enzyme transfers electrons from a co-substrate, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[7] The oxidation of TMPD yields a blue color measurable at 590 nm .

Figure 1: Enzymatic Pathway and Detection Logic

COX_Pathway AA Arachidonic Acid (Substrate) COX_Site Cyclooxygenase Active Site AA->COX_Site Input PGG2 PGG2 (Intermediate) COX_Site->PGG2 POX_Site Peroxidase Active Site PGG2->POX_Site PGH2 PGH2 (Product) POX_Site->PGH2 TMPD_Ox Oxidized TMPD (Blue - 590nm) POX_Site->TMPD_Ox Signal Readout TMPD_Red TMPD (Colorless) TMPD_Red->POX_Site Electron Donor

Caption: The bifunctional COX reaction. Inhibition of the COX site prevents PGG2 formation, starving the Peroxidase site of substrate, thus preventing TMPD oxidation.

Pre-Assay Considerations & Reagent Preparation

Enzyme Selection
  • Target: Human Recombinant COX-2.[3][5][8][9]

  • Counter-Screen: Ovine COX-1 (Highly homologous to human COX-1 and cost-effective for selectivity ratios).

Critical Reagent Setup
ReagentPreparation Note (Expert Insight)
Heme (Cofactor) Critical: Heme degrades rapidly in aqueous solution. Prepare a stock in DMSO or NaOH, then dilute into buffer immediately before use. Never store diluted Heme.
Arachidonic Acid (AA) AA is sensitive to oxidation. Store under nitrogen or argon. If the solution turns yellow, discard it (peroxides have formed and will skew the assay).
Inhibitors Dissolve in DMSO.[4][9][10] Limit final DMSO concentration to <5% . High organic solvent loads can destabilize the heme-enzyme complex.

Detailed Protocol: Colorimetric Inhibitor Screening

Objective: Determine IC50 of novel compounds against COX-2.

Step 1: Buffer Preparation

Prepare Assay Buffer : 100 mM Tris-HCl, pH 8.0. Why pH 8.0? COX enzymes exhibit optimal stability and activity in slightly alkaline conditions compared to physiological pH.

Step 2: Plate Setup (96-Well)

Design your plate to include the following controls for every run.

Well TypeContentsPurpose
Background (BG) Buffer + Heme + Solvent (DMSO)Measures non-enzymatic oxidation of TMPD.
100% Activity (Max) Buffer + Heme + Enzyme + SolventDefines the "0% Inhibition" ceiling.
Inhibitor (Test) Buffer + Heme + Enzyme + Compound The experimental variable.[3][4][9][11][12][13]
Reference Inhibitor Buffer + Heme + Enzyme + Celecoxib Validates that the assay is working (Positive Control).
Step 3: The "Pre-Incubation" (Crucial Step)

Most novice screeners skip this. COX inhibitors often exhibit slow-binding kinetics .

  • Add 150 µL Assay Buffer to all wells.

  • Add 10 µL Heme to all wells.

  • Add 10 µL Enzyme (COX-2) to Max, Inhibitor, and Reference wells. (Add buffer to BG wells).

  • Add 10 µL Inhibitor/Solvent to respective wells.

  • Incubate for 10-15 minutes at 25°C.

    • Scientist Note: This allows the inhibitor to access the hydrophobic channel of the enzyme before the substrate (AA) floods the system.

Step 4: Reaction Initiation
  • Add 20 µL of Colorimetric Substrate (TMPD) to all wells.

  • Add 20 µL of Arachidonic Acid to all wells to start the reaction.

  • Shake plate for 3-5 seconds.

Step 5: Readout
  • Mode: Kinetic or Endpoint?

    • Recommendation:Endpoint is sufficient for screening, but Kinetic is better for troubleshooting.

  • Timing: Incubate for exactly 5 minutes at 25°C.

  • Measurement: Read Absorbance at 590 nm .

Data Analysis & Selectivity Calculation

Workflow Diagram

Assay_Workflow Start Prepare Reagents (Fresh Heme is Vital) Plate Plate Setup (Background, Max Activity, Test Compounds) Start->Plate PreInc Pre-Incubation (Enzyme + Inhibitor) 15 mins @ 25°C Plate->PreInc Initiate Add AA + TMPD PreInc->Initiate Read Read Absorbance 590 nm Initiate->Read Calc Calculate IC50 & Selectivity Read->Calc

Caption: Step-by-step workflow emphasizing the pre-incubation period for inhibitor binding.

Calculations
  • Average the wells: Calculate mean absorbance for each condition.

  • Subtract Background:

    
    
    
  • Calculate % Inhibition:

    
    
    
  • Curve Fitting: Plot Log[Inhibitor] vs. % Inhibition. Use a 4-parameter logistic (4PL) regression to determine the IC50 .

Selectivity Index (SI)

The "Holy Grail" of COX-2 drug development is sparing COX-1 to avoid gastric ulcers.



  • SI > 10: Indicates COX-2 Selectivity.

  • SI > 50: Highly Selective (e.g., Celecoxib, Rofecoxib).

  • SI ≈ 1: Non-selective (e.g., Ibuprofen, Naproxen).

Troubleshooting & Validation (Self-Correction)

ObservationProbable CauseCorrective Action
High Background in BG wells Oxidized TMPD or Heme instability.Prepare TMPD and Heme fresh. Keep TMPD protected from light.
Low Signal in Max Activity Degraded AA or inactive Enzyme.Check AA quality (should be clear/colorless). Ensure Enzyme was stored at -80°C and not freeze-thawed repeatedly.
Inconsistent IC50s Pipetting error or DMSO effect.Use multi-channel pipettes. Ensure DMSO < 5%.
False Positives Redox cycling compounds.Some compounds can directly reduce oxidized TMPD, masking the signal. Run a "no-enzyme" control with oxidized TMPD to check for intrinsic reduction activity.

References

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Retrieved from

  • Kulmacz, R. J., & Lands, W. E. (1983). Requirements for hydroperoxide by the cyclooxygenase and peroxidase activities of prostaglandin H synthase.[2][3][5] Prostaglandins, 25(4), 531-540.[5]

  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric) Technical Bulletin. Retrieved from

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441.

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S.

Sources

The 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid Scaffold: A Versatile Kinase Inhibitor Platform

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] As a "privileged scaffold," its structural versatility allows for extensive functionalization, leading to the development of numerous bioactive molecules.[3] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its importance in modern drug discovery.[3][4] This guide focuses on a specific, highly adaptable variant: the 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid core. This scaffold serves as a foundational structure for developing a new generation of kinase inhibitors, offering a unique combination of synthetic tractability and potent biological activity.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including metabolism, cell cycle progression, and signal transduction.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid scaffold provides a robust framework for designing ATP-competitive inhibitors that can be tailored to target specific kinases with high potency and selectivity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising scaffold, complete with detailed protocols for researchers in drug discovery.

Part 1: Synthesis of the Core Scaffold and Key Analogs

The synthesis of the 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid core is typically achieved through a multi-step sequence that offers ample opportunities for diversification. The general approach involves the construction of the tetrahydroindazole ring system followed by functionalization at the 3-position.

General Synthetic Protocol

A common route to the core scaffold begins with a condensation reaction between a cyclic diketone and a phenylhydrazine, followed by carboxylation. The following protocol is a generalized procedure that can be adapted for specific analogs.

Step 1: Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-ol

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.0-1.2 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the intermediate, 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-ol.

Step 2: Conversion to the Carboxylic Acid

The carboxylic acid moiety at the C3 position is crucial for the inhibitory activity of many derivatives, as it can form key interactions within the ATP-binding pocket of kinases.[1]

  • Protect the indazole nitrogen if necessary. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • To a solution of the SEM-protected indazole in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium (n-BuLi) dropwise.

  • After stirring for 30-60 minutes, bubble carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up and purify the crude product by column chromatography to obtain the protected carboxylic acid.

  • Deprotect the SEM group using a reagent like tetrabutylammonium fluoride (TBAF) to yield the final 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.[7]

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functionalization Cyclohexanedione Cyclohexanedione Condensation Condensation Cyclohexanedione->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Tetrahydroindazolol Tetrahydroindazolol Condensation->Tetrahydroindazolol Protection Protection Tetrahydroindazolol->Protection Carboxylation Carboxylation Protection->Carboxylation n-BuLi, CO2 Deprotection Deprotection Carboxylation->Deprotection TBAF Final_Product 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid Deprotection->Final_Product

Caption: General synthetic workflow for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Part 2: Biological Evaluation - Kinase Inhibition Assays

The assessment of the inhibitory activity of compounds derived from the tetrahydroindazole scaffold against target kinases is a critical step in the drug discovery process. A variety of in vitro assays can be employed for this purpose.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay, such as the Kinase-Glo® assay.[8]

Materials:

  • Recombinant target kinase (e.g., FGFR, CDK2, TTK).[1][9][10]

  • Kinase-specific substrate.

  • Adenosine triphosphate (ATP).

  • Test compound (dissolved in DMSO).

  • Kinase assay buffer.

  • Luminescent kinase assay kit (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In the wells of a microplate, add the following components in order:

    • Kinase assay buffer.

    • Test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%).

    • Recombinant kinase.

    • Kinase substrate and ATP (premixed in buffer).

  • Controls: Include positive controls (no inhibitor) and negative controls (no kinase) on each plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).

  • Detection: Add the detection reagent (e.g., Kinase-Glo® reagent) to each well.

  • Signal Measurement: Incubate for a further 10-15 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Screening

Kinase Screening Workflow Start Start: Compound Library Plate_Compounds Plate Compounds (Serial Dilution) Start->Plate_Compounds Add_Reagents Add Kinase, Substrate & ATP Plate_Compounds->Add_Reagents Incubate Incubate (e.g., 60 min) Add_Reagents->Incubate Add_Detection_Reagent Add Luminescent Detection Reagent Incubate->Add_Detection_Reagent Read_Plate Read Luminescence Add_Detection_Reagent->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination End End: Identify Hits IC50_Determination->End

Caption: Workflow for an in vitro kinase inhibition assay.[8]

Part 3: Structure-Activity Relationship (SAR) Insights

The tetrahydroindazole scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR findings for indazole-based kinase inhibitors.

Scaffold PositionModificationImpact on ActivityTarget Kinase(s)Reference
C3-Carboxamide Introduction of a carbohydrazide moietyCrucial for potent inhibitory activityIDO1[1]
N1-Phenyl Ring Substitution with various groupsModulates potency and selectivityOpioid Receptors[11]
Indazole Core Substitution at various positionsSignificantly affects microsomal stabilitySigma-1 Receptor
C3-Position Ethynyl groupLeads to low micromolar inhibition of the PI3K pathwayPI3K, PDK1, mTOR[12]
Indazole Core 3-amino-1H-indazoleActs as an effective hinge-binding fragmentTyrosine Kinases
Key SAR Observations
  • Hinge-Binding: The 1H-indazole-3-amine and related structures are effective hinge-binding fragments, crucial for anchoring the inhibitor in the ATP-binding pocket of many kinases.[4]

  • Selectivity: Modifications on the N1-phenyl ring and other positions of the indazole core can be exploited to achieve selectivity for different kinases.[13]

  • Physicochemical Properties: The introduction of heterocyclic moieties can improve oral bioavailability and other drug-like properties.[9]

Visualizing Key SAR Principles

SAR Principles Scaffold 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid N1-Phenyl Ring C3-Carboxylic Acid Tetrahydro-Indazole Core N1_Mod Modifications here influence selectivity and potency. Scaffold:f1->N1_Mod C3_Mod Essential for hinge-binding and inhibitory activity. Scaffold:f2->C3_Mod Core_Mod Affects metabolic stability and pharmacokinetic properties. Scaffold:f3->Core_Mod

Caption: Key regions for SAR exploration on the tetrahydroindazole scaffold.

Part 4: Therapeutic Applications and Signaling Pathways

Derivatives of the tetrahydroindazole scaffold have shown promise in targeting a range of kinases implicated in various diseases, particularly cancer.

Targeted Signaling Pathways
  • Fibroblast Growth Factor Receptor (FGFR) Pathway: Inhibitors based on the indazole scaffold have demonstrated potent activity against FGFR1-3, which are often dysregulated in various cancers.[1]

  • PI3K/AKT/mTOR Pathway: Certain 3-ethynyl-1H-indazoles have been shown to inhibit key components of this critical cell survival and proliferation pathway.[12]

  • Cell Cycle Regulation (CDK2): Tetrahydroindazoles have been identified as inhibitors of CDK2/cyclin complexes, which are essential for cell cycle progression and are attractive targets in oncology.[10]

  • TTK Protein Kinase: Indazole-based inhibitors targeting TTK, a key regulator of the spindle assembly checkpoint, have shown potential as anticancer agents.[9]

Signaling Pathway Modulation by Tetrahydroindazole Inhibitors

Signaling Pathway cluster_0 Cell Proliferation & Survival cluster_1 Cell Cycle Control RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation CDK2_Cyclin CDK2/Cyclin Cell_Cycle_Progression Cell_Cycle_Progression CDK2_Cyclin->Cell_Cycle_Progression Inhibitor Tetrahydroindazole Inhibitor Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->CDK2_Cyclin Inhibits

Caption: Inhibition of key oncogenic signaling pathways by tetrahydroindazole-based compounds.

Conclusion

The 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the ability to systematically modify its structure to achieve high potency and selectivity, makes it an attractive starting point for drug discovery campaigns targeting a wide range of kinases. The protocols and insights provided in this guide are intended to facilitate further research and development of this important class of compounds.

References

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019-03-16). Vertex AI Search.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020-03-26).
  • Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[14][13]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. PubMed.

  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • Discovery and synthesis of novel indazole deriv
  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosph
  • Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery. Benchchem.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023-02-03). PMC - NIH.
  • Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. PubMed.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. (2015-04-23). PubMed.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. (2023-08-15). Smolecule.
  • Optimizing Kinase Pathway Assays with 1-phenyl-1H-pyrazol... - Online Inhibitor. (2026-01-10). Online Inhibitor.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (2025-10-10).
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.

Sources

Application Note: Rational Design and Synthesis of Tetrahydroindazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for adenosine triphosphate (ATP) in kinase pockets and a hydrophobic clamp in chaperone proteins like Hsp90. Despite their utility, developing THI-based inhibitors presents specific challenges: controlling N1- vs. N2-regioselectivity during synthesis and managing solubility in aqueous media. This guide provides a validated workflow for the rational design, regioselective synthesis, and biochemical evaluation of THI derivatives, specifically targeting p38 MAPK and Hsp90 pathways.

Rational Design & Structural Biology

The Pharmacophore

The THI core functions primarily as a scaffold that orients substituents into specific enzymatic sub-pockets. In ATP-competitive inhibition (e.g., CDK2, p38 MAPK), the pyrazole nitrogen atoms often serve as hydrogen bond acceptors/donors to the "hinge region" of the kinase.

  • The Core (A-Ring): The fused cyclohexane ring mimics the hydrophobic bulk of the adenine base of ATP but offers improved metabolic stability compared to planar aromatics.

  • The Hinge Binder (B-Ring): The pyrazole moiety binds to the hinge region (e.g., Met109 in p38

    
    ).
    
  • Selectivity Vector (N1/N2): Substituents at the nitrogen positions project into the solvent-exposed region or the hydrophobic back-pocket, determining selectivity between homologous enzymes (e.g., CDK2 vs. CDK4).

Design Workflow

The following diagram illustrates the iterative cycle from structural analysis to lead optimization.

DesignWorkflow Target Target Identification (e.g., p38 MAPK, Hsp90) Docking In Silico Docking (Hinge Interaction) Target->Docking Synthesis Regioselective Synthesis (N1 vs N2 Isomers) Docking->Synthesis Purification Isomer Separation (Chiral HPLC/Crystallization) Synthesis->Purification Assay Enzymatic Assay (TR-FRET / FP) Purification->Assay Assay->Docking Inactive (Refine Model) Lead Lead Optimization (SAR Analysis) Assay->Lead IC50 < 100 nM Lead->Synthesis Analog Expansion

Figure 1: Iterative Hit-to-Lead workflow for Tetrahydroindazole (THI) inhibitors.

Synthetic Protocol: Regioselective Cyclocondensation

Challenge: The reaction of cyclic 1,3-diketones with substituted hydrazines typically yields a mixture of N1- and N2-alkylated isomers. Separation is difficult due to similar polarity. Solution: The protocol below utilizes solvent polarity and steric control to favor the desired isomer, followed by a mandatory NOE (Nuclear Overhauser Effect) NMR verification step.

Materials
  • Substrate: 2-Acetylcyclohexanone (or derivative).

  • Reagent: Aryl- or alkyl-hydrazine hydrochloride.

  • Solvent: Absolute Ethanol (EtOH) and Glacial Acetic Acid (AcOH).

  • Catalyst: Conc. HCl (trace).

Step-by-Step Protocol
  • Preparation: Dissolve 2-acetylcyclohexanone (1.0 equiv) in EtOH (0.5 M concentration).

  • Addition: Add the substituted hydrazine (1.1 equiv) at room temperature.

  • Cyclization: Add glacial AcOH (10 mol%). Heat the mixture to reflux (80°C) for 4–6 hours.

    • Note: For sterically bulky hydrazines, microwave irradiation at 120°C for 20 mins improves yield and regioselectivity [1].

  • Work-up: Cool to room temperature. Remove solvent in vacuo. Neutralize residue with sat. NaHCO₃ and extract with Ethyl Acetate (3x).

  • Purification (Critical):

    • Flash Column Chromatography: Use a Hexane:EtOAc gradient (typically 90:10 to 60:40).

    • Observation: The N1-isomer usually elutes after the N2-isomer on silica gel due to increased interaction with the stationary phase, though this depends on the specific N-substituent.

  • Validation (NOESY NMR):

    • N1-Isomer: Strong NOE correlation between the pyrazole C3-methyl/proton and the N-aryl ortho-protons.

    • N2-Isomer: NOE correlation is often absent or significantly weaker between the C3 substituent and the N-aryl ring due to distance.

Enzymatic Assay Protocol: TR-FRET for Kinase Inhibition

To evaluate the potency of the synthesized THIs against a target like p38


 MAPK, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended due to its high Z-factor and resistance to compound fluorescence interference.
Assay Principle

The assay measures the transfer of energy from a Europium-labeled anti-GST antibody (donor) bound to GST-tagged p38


, to a tracer (acceptor) bound to the ATP binding site. Inhibitors displace the tracer, reducing the FRET signal.
Reagents
  • Enzyme: Recombinant human p38

    
     (GST-tagged).
    
  • Tracer: LanthaScreen™ Kinase Tracer 199 (Invitrogen) or equivalent ATP-competitive tracer.

  • Antibody: Eu-anti-GST Antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Workflow
  • Compound Prep: Prepare 10-point dose-response curves of THI compounds in 100% DMSO (start at 10 µM, 3-fold dilution).

  • Plate Loading: Dispense 100 nL of compound into a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme/Antibody Mix: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at RT.

    • Target Final Conc: 5 nM Kinase, 2 nM Antibody.

  • Tracer Addition: Add 5 µL of Tracer solution.

    • Target Final Conc: 10–20 nM (approx.

      
       of the tracer).
      
  • Incubation: Incubate for 1 hour at RT in the dark.

  • Read: Measure fluorescence on a multimode reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Analysis: Calculate TR-FRET Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to determine IC50.

Data Interpretation & Troubleshooting

Structure-Activity Relationship (SAR) Trends

The following table summarizes typical SAR trends observed in THI development for kinase targets [2, 3].

Structural ModificationEffect on Potency (p38/Hsp90)Effect on Physicochemical Props
C3-Methyl (Pyrazole) Neutral/Slight IncreaseIncreases lipophilicity (LogP).
N1-Aryl Substitution Critical: Determines specificity.Often reduces solubility; requires polar groups (e.g., morpholine) to compensate.
C6-Gem-dimethyl Steric bulk fills hydrophobic pocket.Increases metabolic stability (blocks oxidation).
Fused Ring Aromatization Decreases Potency: Loss of "pucker" leads to poor fit in ATP pocket.Increases planarity and stacking (solubility issues).
Troubleshooting Guide
  • Issue: Low Solubility in Assay Buffer.

    • Cause: The THI core is highly lipophilic.

    • Fix: Introduce a solubilizing tail (e.g., piperazine or morpholine) at the para-position of the N1-phenyl ring.

  • Issue: Poor Regioselectivity (Synthesis).

    • Cause: Steric difference between N1 and N2 is insufficient.

    • Fix: Switch to the Vilsmeier-Haack approach : Formylate the ketone first, then cyclize with hydrazine. This often yields the N1-isomer exclusively [1].

Biological Pathway: Hsp90 Inhibition Mechanism

THI derivatives (like SNX-5422) often act by inhibiting Hsp90, leading to the degradation of client oncoproteins.

Hsp90Pathway Inhibitor THI Inhibitor (ATP Competitive) Hsp90 Hsp90 Chaperone (N-Terminal Domain) Inhibitor->Hsp90 Binds Complex Inhibitor-Hsp90 Complex (Chaperone Disabled) Hsp90->Complex Ubiquitin Ubiquitin Ligase Recruitment Complex->Ubiquitin Tagging Client Client Protein (e.g., HER2, AKT, CDK4) Client->Complex Cannot Fold Proteasome Proteasomal Degradation Ubiquitin->Proteasome Proteasome->Client Degradation

Figure 2: Mechanism of Action for THI-based Hsp90 inhibitors leading to client protein degradation.

References

  • Bala, R., et al. (2019).[1][2] "Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation." Letters in Organic Chemistry. Link

  • Lee, J. C., et al. (2021). "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." European Journal of Medicinal Chemistry. Link

  • Brough, P. A., et al. (2008). "4,5-Diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer."[3] Journal of Medicinal Chemistry. Link

  • Khandelwal, A., et al. (2013). "Discovery of tetrahydroindazole derivatives as inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Notes and Protocols for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in biochemical studies. This document outlines the compound's background, its potential biochemical targets, and detailed protocols for its application in relevant in vitro assays.

Introduction and Compound Profile

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring a tetrahydroindazole core, a phenyl group at the 1-position, and a carboxylic acid moiety at the 3-position.[1] Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of approximately 242.28 g/mol .[1] The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules, suggesting the potential for this compound to exhibit interesting pharmacological properties.[2][3] The partially saturated tetrahydroindazole core provides conformational flexibility, which can influence its binding affinity to biological targets.[1]

Physicochemical Properties:

While specific solubility data for this compound is not extensively published, indazole-3-carboxylic acid derivatives are generally soluble in organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).[2] For aqueous buffers, solubility can be limited, and the use of a co-solvent like DMSO is often necessary for in vitro assays. Researchers should experimentally determine the optimal solvent and concentration for their specific assay conditions. The stability of related tetrahydroindazole derivatives has been assessed in mouse liver microsomes, with some analogs showing good stability, suggesting potential for in vivo applications.[4]

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O₂[1]
Molecular Weight~242.28 g/mol [1]
AppearanceOff-white to yellow crystalline powder (typical for indazole-3-carboxylic acids)[5]
StorageStore at 0-8°C[5]

Potential Biochemical Applications and Targets

Based on the known biological activities of the indazole class of compounds, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a promising candidate for investigation in several areas of biochemical research, primarily as a modulator of inflammatory pathways and serotonin receptor signaling.

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties.[2][6] The primary mechanism is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Key Potential Targets:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

  • Pro-inflammatory Cytokines: The production and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are central to the inflammatory response.

A closely related analog, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, has shown high anti-inflammatory activity in a carrageenan-induced edema test with an ED50 value of 3.5 mg/kg, highlighting the potential of this scaffold.

Serotonin Receptor Modulation

The indazole moiety is a known bioisostere for indole, the core structure of serotonin. Consequently, many indazole derivatives have been developed as ligands for serotonin (5-HT) receptors.[2]

Key Potential Targets:

  • 5-HT₂ Receptors: These receptors are involved in a wide range of physiological and pathological processes, including mood, cognition, and smooth muscle contraction.

  • 5-HT₃ Receptors: These ligand-gated ion channels are primarily involved in nausea and vomiting, making them a target for antiemetic drugs.

Experimental Protocols

The following protocols are provided as a guide for the biochemical evaluation of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. It is imperative that researchers optimize these protocols for their specific experimental setup and validate all results.

Preparation of Stock Solutions

For in vitro assays, it is recommended to prepare a high-concentration stock solution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in a suitable organic solvent, such as DMSO.

Protocol:

  • Accurately weigh a precise amount of the compound.

  • Dissolve the compound in 100% DMSO to create a stock solution of 10-50 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the test compound against COX-1 and COX-2.

Principle:

The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (co-substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Test compound or vehicle control (DMSO)

  • Incubate the plate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD solution to each well.

  • Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Assays for Pro-inflammatory Cytokine Release

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of the test compound on the release of TNF-α and IL-1β from cultured cells (e.g., lipopolysaccharide-stimulated macrophages).

Principle:

An antibody specific for the cytokine of interest is pre-coated onto a microplate. The cytokine in the sample binds to the antibody. A second, enzyme-linked antibody is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of cytokine present.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • TNF-α and IL-1β ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 4-24 hours) to induce cytokine production.

  • Collect the cell culture supernatants.

  • Perform the TNF-α and IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve using the provided cytokine standards and determine the concentration of TNF-α and IL-1β in each sample.

  • Calculate the percentage of inhibition of cytokine release for each concentration of the test compound and determine the IC₅₀ value.

Serotonin Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of the test compound for a specific serotonin receptor subtype (e.g., 5-HT₂A).

Principle:

The assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the serotonin receptor of interest

  • Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-labeled competitor for non-specific binding determination (e.g., unlabeled ketanserin)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Cell membranes

    • Test compound or vehicle control

    • Radiolabeled ligand

  • For non-specific binding control wells, add a high concentration of the non-labeled competitor.

  • Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding for each concentration of the test compound.

  • Determine the IC₅₀ value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathway Visualization

The following diagrams illustrate the potential signaling pathways that may be modulated by 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to COX2_Gene COX-2 Gene NFkB->COX2_Gene Binds to promoter COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Transcription & Translation PGs Prostaglandins (Inflammation) COX2_Protein->PGs Synthesizes Test_Compound 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid Test_Compound->IKK Potential Inhibition? Test_Compound->NFkB Potential Inhibition of translocation?

Caption: Potential inhibition of the NF-κB signaling pathway.

Serotonin_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Test_Compound 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid Test_Compound->Receptor Potential Antagonist?

Caption: Potential modulation of the 5-HT receptor signaling pathway.

References

  • Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.). Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. (CID 75317). Retrieved from [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. (2025-08-21). Retrieved from [Link]

  • Cyclooxygenase-2 is a neuronal target gene of NF-κB. (n.d.). Retrieved from [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (2016). Journal of cell communication and signaling, 10(4), 323–327. [Link]

  • Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of medicinal chemistry, 22(1), 48–52. [Link]

  • p38 MAPK and NF-κB mediate COX-2 expression in human airway myocytes. (2001). American journal of physiology. Lung cellular and molecular physiology, 281(3), L723–L731. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). Journal of medicinal chemistry, 63(8), 4146–4164. [Link]

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes. (n.d.). Retrieved from [Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. (2016). ACS medicinal chemistry letters, 7(8), 755–760. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2018). Bioorganic & medicinal chemistry letters, 28(23-24), 3656–3661. [Link]

  • Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma. (2009). International journal of oncology, 34(2), 437–444. [Link]

  • Creative Diagnostics. Serotonergic Synapse Pathway. Retrieved from [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). Retrieved from [Link]

  • The JAK-STAT Signalling Pathway: Pharmaceuticals, Side Effects, and Plant-Based Compounds. (2025). Molecules (Basel, Switzerland), 30(1), 10. [Link]

  • MAPK/NF-κB signaling regulated COX-2 expression. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules (Basel, Switzerland), 26(16), 4983. [Link]

  • Wikipedia. Serotonin pathway. Retrieved from [Link]

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011-07-27). Retrieved from [Link]

  • QIAGEN. Serotonin Receptor Signaling. Retrieved from [Link]

  • Shomu's Biology. (2019-01-19). NF kappa B signaling pathway | Short tricks to learn cell signaling pathway [Video]. YouTube. Retrieved from [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). Scientific reports, 14(1), 28868. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2017). Beilstein journal of organic chemistry, 13, 1030–1036. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (PhTICA). This resource is designed for researchers and chemists encountering challenges in obtaining this compound with high purity. Given its unique molecular structure, featuring a carboxylic acid group, a bulky phenyl substituent, and a tetrahydroindazole core, its purification can be non-trivial.[1] This guide provides a structured, question-and-answer approach to common issues, backed by scientific principles and detailed protocols.

Section 1: Frequently Asked Questions (FAQs) - First Principles

Before troubleshooting, it's crucial to understand the fundamental properties of your target compound.

Q1: What are the basic physical and chemical properties of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid?

A1: Understanding the molecule's characteristics is the first step to a successful purification. PhTICA has a molecular formula of C14H14N2O2 and a molecular weight of approximately 242.28 g/mol .[1] Its key features are:

  • An acidic carboxylic acid group: This is the primary handle for purification. It allows for acid-base extraction and influences solubility.

  • A moderately non-polar tetrahydroindazole-phenyl core: This bicyclic system provides rigidity and hydrophobicity.

  • Polarity: The combination of the polar carboxylic acid and the non-polar core makes it an amphiphilic molecule. This dual nature can make solvent selection for recrystallization and chromatography challenging.

  • Solubility: It is poorly soluble in water but shows good solubility in polar organic solvents like DMSO, DMF, and alcohols, especially upon heating.[2]

Q2: What are the likely impurities from a typical synthesis?

A2: The most common synthesis for this scaffold is a variation of the Hantzsch synthesis, involving the condensation of phenylhydrazine with a cyclic β-ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate).[3][4] Potential impurities include:

  • Unreacted Starting Materials: Phenylhydrazine and the β-ketoester.

  • Side-Products: Formation of hydrazones or regioisomers can occur, which may have very similar polarities to the desired product.[5][6]

  • Hydrolysis Products: If the reaction is worked up under harsh basic conditions, the corresponding ethyl ester may be hydrolyzed.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

Section 2: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you might encounter during the purification process.

Q3: My crude product is a persistent, dark oil and refuses to crystallize. What's the cause and solution?

A3: This is a classic problem known as "oiling out," where the compound separates from the solution as a liquid phase instead of forming a crystalline solid.[7]

  • Causality: This often happens for two main reasons:

    • High Impurity Load: Impurities disrupt the crystal lattice formation, lowering the melting point of the mixture to below the temperature of the solution.

    • Rapid Cooling/Supersaturation: Cooling the solution too quickly doesn't allow sufficient time for crystal nucleation and growth.

  • Troubleshooting Workflow:

Caption: Troubleshooting flowchart for an oily product.

  • Solution: First, try an acid-base extraction to remove neutral and basic impurities. Dissolve the crude oil in a suitable organic solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to remove any basic impurities, then extract the desired product into an aqueous base (e.g., 1M NaHCO3 solution).[8] The aqueous layer can then be washed with ether or ethyl acetate to remove neutral impurities before being re-acidified to precipitate the purified carboxylic acid. If oiling out persists, refer to Protocol 1: Optimized Recrystallization .

Q4: My TLC shows a major spot, but it's streaking or has a very close-running impurity. How can I improve the separation?

A4: Streaking on a TLC plate is often indicative of an issue with the compound's interaction with the stationary phase (silica gel).

  • Causality:

    • Acidic Compound on Acidic Silica: Carboxylic acids can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking.

    • Close Polarity of Impurity: Regioisomers or related by-products often have very similar polarities, making separation difficult.[9]

  • Solutions:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic or formic acid to your eluent (e.g., Hexane:Ethyl Acetate). This protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper spots.

    • For Stubborn Impurities: If modifying the mobile phase is insufficient, flash column chromatography is the next logical step. Due to the compound's polarity, a standard silica gel column is appropriate.[10] See Protocol 2: Flash Chromatography for a detailed procedure.

Q5: My yield is very low after recrystallization. Where did my product go?

A5: Low recovery is a common issue in recrystallization and usually points to one of two main causes.

  • Causality:

    • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the solvent even at low temperatures, a large portion will remain in the mother liquor.

    • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent it from reaching the saturation point needed for precipitation upon cooling.

  • Solution:

    • Perform a Solvent Screen: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good starting point is to test solvents like ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/heptane.

    • Minimize Solvent Volume: When performing the recrystallization, add the hot solvent portion-wise, just until the compound fully dissolves. This ensures a saturated solution and maximizes recovery upon cooling.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed to maximize both purity and yield.

  • Solvent Selection: Based on a preliminary solvent screen, select an appropriate solvent system. A mixed solvent system like Ethyl Acetate/Heptane often works well for compounds with intermediate polarity.

  • Dissolution: Place the crude PhTICA in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., Ethyl Acetate) and heat the mixture to a gentle boil. Continue adding the hot solvent dropwise until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add the less polar solvent (e.g., Heptane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the hot polar solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Solvent SystemBoiling Point (°C)Characteristics
Ethanol78Good for polar compounds, but solubility might be high even when cold.
Isopropanol82Similar to ethanol, slightly less polar.
Ethyl Acetate / Heptane~77 / ~98Excellent tunable system. Dissolve in hot EtOAc, add Heptane to induce precipitation.
Methanol / Water~65 / 100Can be effective, but drying can be difficult.

Protocol 2: Flash Chromatography

This protocol is for separating PhTICA from closely related impurities.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value between 0.2 and 0.4 and shows good separation from impurities.[11] A typical starting point is 30-50% Ethyl Acetate in Hexane, with 0.5% acetic acid added to prevent streaking.[12]

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents overloading the top of the column and improves resolution.[7]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the silica bed.

  • Elution: Begin elution with your chosen solvent system. Apply gentle pressure to achieve a steady flow rate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

References

  • BenchChem (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Organic Syntheses Procedure (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Org. Synth. 2021, 98, 315-342. Available at: [Link]

  • Google Patents (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIH (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • King Group. Successful Flash Chromatography. University of Sheffield. Available at: [Link]

  • Journal of Chemical Education (2000). Learning from the Hantzsch synthesis. Available at: [Link]

  • NIH (2010). 1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. Available at: [Link]

  • Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • ResearchGate (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • ResearchGate (2014). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Crystallization of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide serves as a comprehensive technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid via crystallization. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot and optimize their experiments effectively.

Part 1: Frequently Asked Questions (FAQs) & Compound Profile

This section addresses fundamental questions regarding the physicochemical properties of the target compound and how they dictate crystallization strategy. Understanding these principles is the first step toward a successful and repeatable purification process.

Q1: What are the key structural features of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid that influence its crystallization behavior?

A1: The crystallization behavior of this molecule is governed by three primary structural components:

  • Carboxylic Acid Group (-COOH): This is the most influential functional group. It is a strong hydrogen bond donor and acceptor, which promotes the formation of a stable, ordered crystal lattice. This is a favorable characteristic for crystallization.[1]

  • Phenyl Group (-C₆H₅): This bulky, nonpolar group contributes to the molecule's hydrophobicity and can participate in pi-stacking interactions within the crystal lattice. Its presence suggests that purely aqueous solvents will be ineffective, and that organic or mixed-solvent systems are required.

  • Tetrahydroindazole Core: This partially saturated bicyclic system introduces significant conformational flexibility compared to a planar aromatic system.[2] This flexibility can sometimes make crystallization challenging, as the molecule must adopt a single, low-energy conformation to pack into a uniform lattice.

The molecule has a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of approximately 242.28 g/mol .[2]

Q2: How should I approach the selection of a suitable solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3] This differential solubility is the driving force for crystallization upon cooling.[3]

A systematic approach involves:

  • Initial Screening: Test the solubility of a few milligrams of your crude material in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Solvent Polarity Matching: Given the molecule's structure (a polar carboxylic acid and a nonpolar phenyl group), solvents of intermediate polarity are excellent starting points. Alcohols (like ethanol, methanol, isopropanol) or esters (like ethyl acetate) are often effective.

  • Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a binary system is often the solution. This typically involves a "soluble" solvent in which the compound dissolves readily, and an "anti-solvent" in which it is insoluble.[4] For this compound, a good starting point would be dissolving in a hot alcohol (e.g., ethanol) and then slowly adding a nonpolar anti-solvent (e.g., water or heptane) until turbidity (cloudiness) appears, then re-heating to clarify before slow cooling.

Table 1: Recommended Solvents for Initial Screening
SolventBoiling Point (°C)PolarityRationale for Use with Target Compound
Ethanol 78Polar ProticThe hydroxyl group can hydrogen-bond with the carboxylic acid, while the ethyl chain interacts with the nonpolar regions. Often provides a good solubility gradient with temperature.
Ethyl Acetate 77Polar AproticGood solvent for moderately polar compounds. The ester group is a hydrogen bond acceptor. Less prone to "oiling out" than some alcohols.[5]
Toluene 111NonpolarThe aromatic nature of toluene can effectively solvate the phenyl group of the target molecule, especially at high temperatures.
Methanol/Water VariesPolar ProticA classic mixed-solvent system. The compound is dissolved in a minimal amount of hot methanol, and water is added dropwise as the anti-solvent to induce crystallization upon cooling.[6]
Toluene/Heptane VariesNonpolarUseful if the compound is too soluble in hot toluene. Heptane acts as an anti-solvent to reduce solubility and promote crystal formation.

Part 2: Troubleshooting Guide

Encountering issues during crystallization is common. This guide provides a systematic, cause-and-effect approach to resolving the most frequent problems.

Problem 1: I've cooled my solution, but no crystals have formed.

  • Most Likely Cause: The solution is not sufficiently supersaturated, most commonly because too much solvent was used during the initial dissolution step.[6][7]

  • Systematic Solutions:

    • Induce Nucleation (Mechanical): First, try scratching the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[6]

    • Induce Nucleation (Seeding): If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution. This provides a template for further crystal growth.[6]

    • Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again slowly. Be careful not to reduce the volume too drastically, which could cause the compound to "crash out" as a powder.[6]

    • Drastically Reduce Temperature: Place the flask in an ice bath or refrigerator. While slow cooling is ideal, a lower temperature will decrease solubility and may be necessary to induce crystallization if the solution is dilute.

Problem 2: My compound has separated as an oily liquid, not as crystals.

  • Most Likely Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the degree of supersaturation is too high. It is common with impure compounds or when cooling is too rapid.[7]

  • Systematic Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely.

    • Add More Solvent: Add a small amount (10-20% of the original volume) of the hot solvent to the solution. This ensures that the saturation point will be reached at a lower temperature, giving crystals a chance to form properly.[7]

    • Ensure Slow Cooling: This is critical. Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or wrapping it in glass wool) to slow down the cooling rate dramatically. This gives molecules time to orient themselves into a crystal lattice rather than aggregating randomly as an oil.[7]

Problem 3: The crystals that formed are extremely fine, like a powder, and my overall yield is low.

  • Most Likely Cause (Fine Powder): Rapid crystallization. When a solution is cooled too quickly, many nuclei form at once, leading to a large number of very small crystals instead of fewer, larger ones.[6][8] This traps impurities and makes filtration difficult.

  • Most Likely Cause (Low Yield): Using an excessive amount of solvent. A significant portion of your compound remains dissolved in the mother liquor even after cooling.[6]

  • Systematic Solutions:

    • For Fine Powder: Re-dissolve the powder by heating and add a bit more solvent (5-10%). Allow the solution to cool much more slowly as described in the "oiling out" solution.

    • For Low Yield: After filtering your initial crop of crystals, concentrate the remaining mother liquor (filtrate) by about 50% using a rotary evaporator or by boiling. Cool this concentrated solution to obtain a "second crop" of crystals. Note that the second crop may be less pure than the first.

Problem 4: The final crystalline product is discolored, even though the starting material was only slightly impure.

  • Most Likely Cause: Highly colored, minor impurities have been trapped in the crystal lattice. These are often polar, conjugated molecules that are not efficiently removed by simple crystallization.

  • Systematic Solutions:

    • Activated Carbon Treatment: Re-dissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated carbon (a micro-spatula tip is often sufficient) to the hot solution.

    • Hot Filtration: Swirl the hot solution with the carbon for a few minutes to allow it to adsorb the colored impurities. Then, perform a hot filtration through a fluted filter paper to remove the carbon.[9]

    • Recrystallize: Allow the clarified, hot filtrate to cool slowly as usual.

    • Caution: Using too much activated carbon can lead to significant product loss, as it can also adsorb your target compound.

Part 3: Experimental Workflow & Visualization

Protocol: Standard Recrystallization of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

This protocol provides a self-validating baseline procedure. Adjust solvent choice and volumes based on your specific experimental scale and purity assessment.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture gently (e.g., on a hot plate) with swirling. Continue adding the minimum volume of hot solvent required to fully dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then reheat to a gentle boil for 2-5 minutes.[9]

  • Hot Filtration: To remove insoluble impurities or activated carbon, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven. Confirm purity via melting point determination or other analytical techniques.[9]

Visualization: Systematic Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting common crystallization failures.

G start Hot, clear solution is allowed to cool check_crystals Crystals Formed? start->check_crystals success Success: Collect Crystals check_crystals->success Yes no_crystals Problem: No Crystals or Oil Formed check_crystals->no_crystals No oiling_out Problem: 'Oiling Out' Occurs check_crystals->oiling_out Oil Forms action_scratch Action: Scratch flask with glass rod no_crystals->action_scratch action_reheat_dilute Action: Re-heat to dissolve oil, add more solvent (10%) oiling_out->action_reheat_dilute action_seed Action: Add a seed crystal action_scratch->action_seed action_concentrate Action: Reduce solvent volume (re-heat & cool) action_seed->action_concentrate action_concentrate->check_crystals Re-evaluate action_slow_cool Action: Cool solution very slowly action_reheat_dilute->action_slow_cool action_slow_cool->check_crystals Re-evaluate

Caption: A decision-tree workflow for troubleshooting common crystallization issues.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?[Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

  • Google Patents. (2003).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

Sources

Technical Support Center: Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Carboxylic Acid Synthesis Ticket Type: Advanced Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]

Mission Statement

Welcome to the Carboxylic Acid Purification Support Center. This guide is not a textbook definition of synthesis; it is a troubleshooting manual for when standard workups fail. Whether you are dealing with "oiling out" during crystallization, palladium contamination in late-stage drug candidates, or streaking on silica gel, this guide provides self-validating protocols to isolate high-purity carboxylic acids (


).

Module 1: The "Gold Standard" Workflow (Acid-Base Extraction)

Status: Primary Purification Strategy

The most efficient way to purify carboxylic acids is utilizing their pKa (typically 4–5) to switch solubility between organic and aqueous phases. This method separates neutral organic impurities and metal catalysts from your product.

The Protocol
  • Dissolution: Dissolve crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basification (Extraction): Wash the organic phase with saturated aqueous

    
      (pH ~8–9).
    
    • Why?

      
       is strong enough to deprotonate carboxylic acids (
      
      
      
      ), moving them to the aqueous layer, but too weak to deprotonate phenols (pKa ~10), keeping them in the organic layer.
  • Separation: Collect the Aqueous Layer (contains Product). Discard Organic Layer (contains impurities).

  • Acidification (Recovery): Slowly add

    
     to the aqueous layer while stirring until pH < 2.
    
  • Isolation:

    • Solid Product: Filter the precipitate.[1][2]

    • Liquid/Soluble Product: Extract with organic solvent, dry over

      
      , and concentrate.
      
Visual Workflow

AcidBaseExtraction Start Crude Mixture (R-COOH + Impurities) Solvent Dissolve in EtOAc or DCM Start->Solvent BaseWash Wash with sat. NaHCO3 (aq) Solvent->BaseWash Split Phase Separation BaseWash->Split OrgLayer Organic Layer (Neutrals/Phenols) Split->OrgLayer Discard AqLayer Aqueous Layer (R-COO- Na+) Split->AqLayer Keep Acidify Acidify with HCl to pH < 2 AqLayer->Acidify Precipitate Precipitate Forms (Filter Solid) Acidify->Precipitate Solid ExtractBack No Precipitate? Extract w/ Organic Acidify->ExtractBack Oil/Liquid

Figure 1: Logic flow for selective acid-base extraction of carboxylic acids.

Troubleshooting: The "Rag Layer" (Emulsion)

User Complaint: "I added the base, but the layers won't separate. There is a third 'rag layer' in the middle."

Root Cause: Carboxylic acid salts act as surfactants (soaps), stabilizing emulsions, especially if the crude contains fatty chains or high molecular weight impurities.

The Fix:

  • Salting Out: Add solid NaCl or saturated brine to the mixture. This increases the ionic strength of the aqueous phase, forcing organics out.[3]

  • Filtration: Pass the entire emulsion through a pad of Celite or a glass wool plug. This physically breaks the surface tension bubbles.

  • Time & Gravity: If using a separatory funnel, do not shake vigorously; swirl gently.

Module 2: Removing Metal Impurities (Pd, Cu, Cr)

Status: Critical for Pharma/Late-Stage

Synthesis via cross-coupling (Suzuki, Heck) often leaves residual Palladium (Pd) well above ICH Q3D limits (>100 µ g/day ). Simple extraction rarely removes colloidal Pd.

Comparative Data: Scavenging Efficiency
MethodEfficiencyProsCons
Celite Filtration Low (<20%)Cheap, fastOnly removes bulk solids, misses colloidal Pd.
Activated Carbon Med (50-80%)Cheap, broad scopeCan adsorb product; messy to handle.
Thiol-Silica (e.g., SiliaMetS) High (>95%)Highly selective, cleanExpensive; requires stirring time.
Crystallization VariableHigh purity potentialPd can occlude inside crystal lattice.
Protocol: Thiol-Silica Scavenging
  • Ratio: Add Thiol-functionalized silica (e.g., 5–10 wt% relative to crude mass) to the reaction mixture.

  • Temperature: Heat to 40–50°C. (Heat increases the kinetics of Pd binding to the thiol ligands).

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad or sintered glass to remove the silica-bound Pd.

  • Validation: Test filtrate with an XRF gun or colorimetric Pd check.

Module 3: Chromatographic Purification

Status: When Extraction Fails

User Complaint: "My carboxylic acid streaks (tails) all over the TLC plate and column. I can't separate it."

Root Cause: Silica gel is slightly acidic (


). Carboxylic acids H-bond strongly to these silanols, causing peak broadening and tailing.
The "1% Modifier" Rule

To fix streaking, you must suppress the ionization or H-bonding interaction.

  • The Solvent System: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).

  • Mechanism: The added acid keeps the carboxylic acid fully protonated (

    
    ) and saturates the silica's active sites, allowing the product to elute as a sharp band.
    
  • Removal: Acetic acid forms an azeotrope with Toluene. To remove it after the column:

    • Concentrate fractions.[4]

    • Add Toluene.

    • Rotovap again. Repeat 2x.

Module 4: Crystallization & "Oiling Out"

Status: Final Polish

User Complaint: "I cooled my hot solution, but instead of crystals, I got a sticky oil at the bottom."

Root Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the product comes out of solution at a temperature above its melting point, or when impurities lower the melting point significantly.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Cloudy emulsion forms Supersaturation is too high.Re-heat to dissolve. Add more solvent. Cool slower.
Oil droplets form Product MP < Solvent BP.Switch to a lower boiling solvent (e.g., DCM instead of Toluene) or add a "co-solvent" like Chloroform.
No solid forms Metastable zone width is wide.Seed the solution with a tiny crystal of pure product. Scratch the glass wall with a spatula to induce nucleation.
Visual Workflow: Oiling Out Logic

OilingOut Issue Product Oils Out Check1 Check Temp vs MP Issue->Check1 Action1 Temp > MP? Cool Further Check1->Action1 Oil is hot Action2 Temp < MP? Impurity Issue Check1->Action2 Oil is cold Soln2 Change Solvent (Lower BP) Action1->Soln2 Soln1 Add Seed Crystal or Scratch Glass Action2->Soln1

Figure 2: Decision tree for resolving oiling out during recrystallization.

FAQ: Quick Fixes

Q: Can I use Ammonium Hydroxide (


) for extraction? 
A:  Yes, but be careful. Ammonium carboxylate salts are often more soluble in organics than sodium salts, which might lower your recovery yield. Also, removing high-boiling ammonia water is tedious. Stick to 

or

unless you specifically need the ammonium salt.

Q: My acid is water-soluble (e.g., small polar acids). Extraction isn't working. A: Do not use aqueous extraction.

  • Method A: Use Ion Exchange Resin (Dowex). Bind the acid, wash impurities with water, elute acid with dilute HCl/MeOH.

  • Method B: Form the Calcium Salt . Add

    
     to precipitate the calcium carboxylate (often insoluble). Filter, wash, and regenerate acid with 
    
    
    
    .

Q: How do I remove the acetic acid after my column without rotovaping for hours? A: Azeotrope it with Toluene or Heptane . Add the solvent and rotovap. The azeotrope boils lower than pure acetic acid, dragging it out.

References

  • University of Rochester. Acid-Base Extraction Troubleshooting and Theory. Department of Chemistry. Link

  • Sigma-Aldrich (Merck). Metal Scavenging with Carboxen® and Silica-Based Scavengers. Technical Bulletin. Link

  • BenchChem. Palladium Catalyst Removal in Carboxylic Acid Synthesis: Troubleshooting Guide.Link[1]

  • University of Wisconsin-Madison. Recrystallization and Oiling Out: Common Problems and Solutions. Department of Chemistry. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[5] Journal of Organic Chemistry. (Foundational text for Flash Chromatography modifiers). Link

Sources

Technical Support Center: Stability of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the integrity and success of your research.

Introduction

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of approximately 242.28 g/mol . Its structure, featuring a partially saturated tetrahydroindazole core, a phenyl group at the 1-position, and a carboxylic acid at the 3-position, makes it a molecule of interest in medicinal chemistry and drug discovery. The stability of this compound in solution is a critical parameter that can significantly impact experimental outcomes, from initial screening to formulation development. This guide provides a comprehensive overview of the potential stability issues and how to address them.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid that might influence its stability?

A1: The primary functional groups influencing stability are the carboxylic acid and the indazole ring system. The carboxylic acid group can undergo decarboxylation, esterification, or amidation under certain conditions. The pyrazole moiety within the indazole ring can be susceptible to oxidation and photolytic degradation.

Q2: In which solvents is this compound expected to be soluble?

A2: While specific solubility data is not extensively published, based on its structure, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is expected to have good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol. Its solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid.

Q3: What are the primary degradation pathways I should be concerned about?

A3: The most probable degradation pathways include:

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group, especially at elevated temperatures.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, ester or amide derivatives would be susceptible.

  • Oxidation: The indazole ring and the tetrahydro-cyclohexene ring could be susceptible to oxidative degradation.

  • Photodegradation: Exposure to UV or even visible light can induce degradation of the heterocyclic ring system.

Q4: How should I store solutions of this compound?

A4: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light (using amber vials or by wrapping vials in foil), and under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a concern. For aqueous solutions, buffering to a neutral or slightly acidic pH may enhance stability, although this should be experimentally verified.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in solution.

Problem Potential Cause(s) Recommended Solution(s)
Loss of compound concentration over time in solution. 1. Degradation: The compound may be unstable under the storage conditions (temperature, light, pH). 2. Precipitation: The compound may be precipitating out of solution due to low solubility or changes in solvent composition/temperature. 3. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic tubes).1. Perform a stability study: Use the protocols outlined in this guide to assess stability under your specific conditions. Adjust storage conditions as needed (e.g., lower temperature, protect from light). 2. Check solubility: Visually inspect for precipitates. Consider using a different solvent or co-solvent system. For aqueous solutions, adjust the pH. 3. Use appropriate containers: Store solutions in low-adsorption glass or polypropylene vials.
Appearance of unknown peaks in HPLC chromatograms. 1. Degradation products: The new peaks are likely degradants of your compound. 2. Impurities in the solvent or starting material. 3. Contamination. 1. Conduct forced degradation studies: Compare the retention times of the unknown peaks with those generated under controlled stress conditions (acid, base, oxidation, heat, light) to identify them as degradants. 2. Analyze blanks: Run a blank injection of your solvent to check for impurities. Verify the purity of your starting material. 3. Ensure proper lab hygiene: Use clean glassware and filtered solvents.
Inconsistent results in biological assays. 1. Compound degradation: The active concentration of your compound may be decreasing over the course of the experiment. 2. Interaction with assay components: The compound may be reacting with media components or other reagents.1. Assess stability in assay media: Perform a short-term stability study of the compound in the specific biological medium used for your assay. Prepare fresh solutions before each experiment if necessary. 2. Run control experiments: Include controls to check for any non-specific interactions.

Experimental Protocols

To ensure the reliability of your experimental data, it is crucial to perform stability studies. The following are generalized protocols for conducting forced degradation studies, which are designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[1]

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Prepare a stock solution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution Preparation: For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

Protocol 2: Forced Degradation Studies

For each condition, a control sample (compound in solvent without the stressor, kept at ambient temperature and protected from light) should be analyzed alongside the stressed sample.

2.1 Acidic and Basic Hydrolysis

  • Acidic Condition: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

  • Basic Condition: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

2.2 Oxidative Degradation

  • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

2.3 Thermal Degradation

  • Pipette the working solution into a vial and heat it in a temperature-controlled oven at 80°C for 48 hours.[2]

2.4 Photolytic Degradation

  • Expose the working solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4]

  • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample to assess the contribution of thermal degradation.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[5]

3.1 Suggested Starting HPLC Conditions:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Start with a gradient elution (e.g., 10-90% B over 20 minutes) to ensure separation of all components.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at an appropriate wavelength (determine the λmax by running a UV scan of the compound). A starting point could be around 230 nm or 254 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µL

3.2 Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[6][7]

Visualizing Workflows and Pathways

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Stock Prepare 1 mg/mL Stock Solution Work Dilute to 100 µg/mL Working Solution Stock->Work Acid Acid Hydrolysis (0.1M HCl, 60°C) Work->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Work->Base Oxidation Oxidation (3% H₂O₂, RT) Work->Oxidation Thermal Thermal (80°C) Work->Thermal Photo Photolytic (ICH Q1B) Work->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Peak Purity, % Degradation) Analysis->Data

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products Parent 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat (Δ) Oxidized_Ring Oxidized Indazole Ring Products Parent->Oxidized_Ring [O] Photodegradants Photolytic Rearrangement/ Cleavage Products Parent->Photodegradants Light (hν)

Caption: Potential degradation pathways for the target compound.

References

  • Smolecule. (2023, August 15). 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
  • Development of Stability Indicating HPLC Method for the Separation and Validation of Enantiomers of Miconazole. (2018). Chirality.
  • Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent. (2024). African Journal of Biomedical Research.
  • Benchchem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. (2024).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2018). Scientific Reports.
  • 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. (1983). Journal of the Chemical Society, Perkin Transactions 1.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2023). Journal of Molecular Structure.
  • How may I determine the stability of a compound in order to conduct an MIC test?. (2020).
  • Forced Degrad
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules.
  • GUIDELINES FOR THE DETERMIN
  • Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions. (2023). Pharmaceutics.
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1983). Journal of Pharmaceutical Sciences.
  • WuXi AppTec DMPK. (n.d.). Solution Stability Study.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (2003). IKEV.
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). Journal of Medicinal Chemistry.
  • Forced Degradation Study: An Important Tool in Drug Development. (2021). Asian Journal of Pharmaceutical Research.
  • ICH Guideline for Photostability Testing: Aspects and Directions for Use. (2003). Pharmazie.
  • Kinetics of omeprazole degradation in solid state. (2005). Journal of Pharmaceutical and Biomedical Analysis.
  • US Pharmacopeia (USP). (2014).
  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. (2018). ACS Omega.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2018). European Journal of Organic Chemistry.
  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. (2022). Journal of Young Pharmacists.
  • Degradation kinetics assay and plots obtained for first-order reaction... (2020).
  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry.

Sources

Technical Support Center: Indazole Derivative Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Degradation Pathways of Indazole-Based Scaffolds

Introduction: The Indazole Stability Paradox

Welcome to the Indazole Technical Support Hub. If you are working with kinase inhibitors (e.g., Axitinib, Pazopanib) or novel 1H-indazole scaffolds, you likely view the indazole core as a robust pharmacophore. While the benzene-fused pyrazole ring is indeed thermodynamically stable, it is not inert.

We frequently receive inquiries regarding "phantom" M+16 peaks, unexpected isomerization, and hydrolytic cleavage of N-substituents. This guide deconstructs these failure modes, moving beyond generic "store at -20°C" advice to the mechanistic why and how of troubleshooting.

Module 1: Oxidative Stress & The "M+16" Phenomenon

Symptom: You observe a new impurity peak in LC-MS with a mass shift of +16 Da (or +32 Da) relative to the parent compound. Diagnosis: N-Oxidation (Formation of Indazole-N-oxides).[1]

The Mechanism

Unlike simple anilines, the indazole ring possesses two nitrogen atoms with distinct electronic environments.

  • N1 (Pyrrole-like): The nitrogen at position 1 contributes its lone pair to the aromatic sextet. It is less basic and less nucleophilic.

  • N2 (Pyridine-like): The nitrogen at position 2 has a lone pair orthogonal to the pi-system, making it the primary site for electrophilic attack by oxidants (peroxides, peroxyacids).

Under oxidative stress (e.g., trace peroxides in PEG excipients or forced degradation with H₂O₂), the N2-oxide is the kinetically favored product. However, if N1 is substituted (e.g., N-alkylated), the electronic bias shifts, and oxidation can occur on the side chains or lead to ring-opening if the oxidation potential is sufficiently high [1].

Troubleshooting Protocol: Oxidative Challenge

To confirm if your impurity is an N-oxide:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Condition: Incubate sample at Room Temperature (RT) for 4 hours.

  • Analysis:

    • LC-MS: Look for the M+16 peak.

    • Reduction Test (The "Kill Switch"): Treat the degraded sample with a mild reducing agent (e.g., Sodium Metabisulfite or Triphenylphosphine). If the M+16 peak disappears and the parent peak recovers, it is definitively an N-oxide.

Visualization: Oxidative Pathway

IndazoleOxidation Indazole Parent Indazole (C7H6N2) N2Oxide Indazole-2-oxide (Kinetically Favored) Indazole->N2Oxide Electrophilic Attack (N2 Lone Pair) N1Oxide Indazole-1-oxide (Thermodynamically Stable) Indazole->N1Oxide Minor Pathway (Substituent Dependent) Oxidant Oxidant (H2O2 / mCPBA) Oxidant->Indazole

Figure 1: Divergent oxidative pathways of the indazole core. N2-oxidation is typically the primary degradation route in solution.

Module 2: Photostability & Isomerization (The "Axitinib Effect")

Symptom: Sample purity decreases upon exposure to ambient light; appearance of a "doublet" peak in HPLC with identical Mass (MS) spectra. Diagnosis: E/Z Photo-isomerization.[2]

The Mechanism

Many indazole drugs (like Axitinib ) are linked to other aromatic systems via vinyl or styryl bridges. The indazole ring itself absorbs UV light, acting as a chromophore that can transfer energy to these linkers.

  • Isomerization: The double bond connecting the indazole to the rest of the molecule undergoes rotation from the thermodynamically stable E-isomer (trans) to the Z-isomer (cis) [2].

  • Cyclization: In extreme cases (high intensity UV), the Z-isomer can undergo electrocyclic ring closure (photocyclization) to form polycyclic byproducts, which are often irreversible.

Troubleshooting Protocol: The Dark Control
  • Setup: Prepare two identical vials of your sample (1 mg/mL in MeOH/Water).

  • Exposure:

    • Vial A (Test): Place in an ICH Q1B photostability chamber (or direct sunlight) for 24 hours.

    • Vial B (Control): Wrap completely in aluminum foil and place next to Vial A.

  • Analysis: Run HPLC. If Vial A shows the impurity and Vial B does not, the pathway is photolytic.

  • Reversibility Check: Heat Vial A to 60°C in the dark for 1 hour. If the impurity reverts to the parent peak, it is a reversible E/Z isomer, not a degradation product.

Module 3: Hydrolytic Instability (The N-Acyl Trap)

Symptom: Loss of potency in acidic or basic formulations; appearance of the "bare" indazole core and a carboxylic acid. Diagnosis: Hydrolysis of N-Acyl Indazoles.

The Mechanism

While N-alkyl indazoles (e.g., N-methyl) are extremely stable, N-acyl indazoles behave like activated amides (similar to N-acyl imidazoles). The lone pair on N1 is involved in the aromatic system, making the N-C(O) bond electron-deficient and highly susceptible to nucleophilic attack by water or hydroxide ions [3].

Indazole TypeSubstitutionStability ProfilePrimary Failure Mode
1H-Indazole UnsubstitutedHighOxidation (N-oxide)
N-Alkyl N-Methyl/EthylHighOxidative Dealkylation (Rare)
N-Acyl N-Acetyl/BenzoylLow Hydrolysis (pH dependent)

Visualization: Troubleshooting Workflow

Troubleshooting Start Start: Unidentified Impurity MassCheck Check Mass Shift (Delta M) Start->MassCheck IsM16 Is Delta M = +16 Da? MassCheck->IsM16 IsIso Is Mass Identical? IsM16->IsIso No Oxidation Suspect: N-Oxidation Action: Add NaHSO3 IsM16->Oxidation Yes IsCleave Is Mass = Parent - Sidechain? IsIso->IsCleave No Photo Suspect: E/Z Isomerization Action: Dark Control Test IsIso->Photo Yes Hydrolysis Suspect: N-Acyl Hydrolysis Action: Check pH stability IsCleave->Hydrolysis Yes

Figure 2: Step-by-step decision tree for identifying indazole degradation products.

FAQ: Frequently Asked Questions

Q1: My indazole drug is yellowing in solution. Is this oxidation? A: Not necessarily. While N-oxides can be colored, yellowing is often a hallmark of photodegradation or the formation of azo-dimers. Radical coupling of indazoles can form colored diazo species. Check your UV-Vis spectrum; a bathochromic shift (red shift) suggests extended conjugation typical of photolysis products [2].

Q2: Can I prevent N-oxidation during synthesis? A: Yes. If your synthesis involves oxidative steps (e.g., Suzuki coupling with Pd), degas your solvents thoroughly. Indazoles can act as ligands for metals, and in the presence of oxygen, this complexation can catalyze N-oxidation. Use antioxidants like Ascorbic Acid during workup if the N-oxide is persistent.

Q3: Is the 1H- or 2H- tautomer more stable? A: In the gas phase and solution, the 1H-indazole is thermodynamically more stable than the 2H-indazole by approximately 2.3–4.5 kcal/mol [4]. However, if you substitute the nitrogen (N2) or use specific solvents, the equilibrium can shift. Degradation pathways often differ between tautomers; 2H-indazoles are generally more reactive toward electrophiles.

References
  • Electrochemical Synthesis of 1H-Indazole N-Oxides. Source: National Institutes of Health (NIH) / PubMed Context: Describes the selective synthesis and stability of N-oxides, confirming the N-oxidation pathway.

  • Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor. Source:[2] National Institutes of Health (NIH) / PubMed Context: Details the E/Z isomerization mechanism of indazole-based drugs under UV light.

  • Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Source: National Institutes of Health (NIH) / PubMed Context: Provides the kinetic basis for the instability of N-acyl heterocyclic derivatives (analogous to N-acyl indazoles).

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Source: Austin Publishing Group Context: Review of tautomer stability (1H vs 2H) and general reactivity profiles.

Sources

Technical Support Center: Synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working on or scaling up the synthesis of this important heterocyclic building block. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Overview of the Primary Synthetic Route

The most prevalent and scalable synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves a classical cyclocondensation reaction. This approach is a variation of the Hantzsch synthesis, adapted for pyrazole formation.[1][2] The core transformation is the reaction between a cyclohexan-1,3-dione derivative and phenylhydrazine. Specifically, a common starting material is an activated form of 2-oxocyclohexanecarboxylic acid, such as its ethyl ester or the corresponding glyoxylate, which reacts with phenylhydrazine in a suitable solvent, often with acid catalysis, to yield the target indazole.

The general workflow for this synthesis is outlined below.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification A Starting Materials (Ethyl 2-oxocyclohexaneglyoxylate, Phenylhydrazine) B Solvent Selection (e.g., Ethanol, Acetic Acid) A->B C Reaction Assembly (Inert atmosphere, Temp. control) B->C D Controlled Addition of Phenylhydrazine C->D E Cyclocondensation (Heating under reflux) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Solvent Removal F->G H Aqueous Work-up (pH adjustment for precipitation) G->H I Crude Product Isolation (Filtration) H->I J Purification (Recrystallization) I->J K Final Product (Drying & Characterization) J->K

Caption: General experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters influencing the success of this reaction?

A1: There are three primary parameters you must control for optimal results:

  • Reagent Quality: Phenylhydrazine is susceptible to air oxidation, turning dark and impure. Using freshly distilled or high-purity phenylhydrazine is crucial. The β-dicarbonyl starting material should be pure, as contaminants can lead to significant side product formation.

  • pH Control: The reaction is typically acid-catalyzed. However, during work-up, pH control is essential for isolating the carboxylic acid product. The product is soluble in base and precipitates upon acidification. Careful pH adjustment maximizes yield and prevents the co-precipitation of impurities.

  • Temperature Management: The initial condensation can be exothermic. On a larger scale, controlling the addition rate of the phenylhydrazine and providing adequate cooling is necessary to prevent runaway reactions and the formation of degradation products. The subsequent cyclization often requires heating, and the optimal temperature depends on the solvent used.

Q2: Can this reaction produce isomers? How can I control regioselectivity?

A2: Yes, this reaction can produce two regioisomers: the desired 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and the undesired 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.

G reagents Phenylhydrazine + Ethyl 2-oxocyclohexaneglyoxylate N1 1-Phenyl Isomer (Desired) reagents->N1 N2 2-Phenyl Isomer (Undesired) reagents->N2

Caption: Formation of N-1 vs. N-2 phenyl regioisomers.

The regiochemical outcome is primarily dictated by the reaction conditions. Condensation under acidic conditions (e.g., in acetic acid) generally favors the formation of the thermodynamically more stable 1-phenyl isomer. The initial attack of the more nucleophilic nitrogen (NH2) of phenylhydrazine onto one of the carbonyls, followed by cyclization and dehydration, determines the final product. Using a protic solvent like ethanol or acetic acid helps facilitate the necessary proton transfers that guide the reaction toward the desired isomer.

Q3: What analytical methods are recommended for reaction monitoring and final product characterization?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is effective for tracking the consumption of the starting materials. For more precise monitoring, especially for identifying isomer formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Final Product Characterization:

    • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity. The chemical shifts of the protons on the tetrahydro-indazole ring and the phenyl group will be distinct for each isomer.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • HPLC: To determine the purity of the final compound, typically expressed as a percentage area.

    • Melting Point: A sharp melting point is a good indicator of purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield

Q: My reaction yield is very low. What are the common causes and how can I fix them?

A: Low yield is a multifaceted problem. Use the following decision tree to diagnose the issue systematically.

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS) A->B C Are Starting Materials Present? B->C D Is an Unknown By-product the Major Component? B->D or E Is the Desired Product Present in Crude, but Lost During Work-up? B->E or H Issue: Incomplete Reaction - Increase reaction time/temp - Check catalyst (if used) - Verify reagent quality C->H Yes I Issue: Side Reaction - Check for isomer formation - Lower reaction temperature - Ensure inert atmosphere to prevent oxidation D->I Yes J Issue: Product Loss - Optimize precipitation pH - Check for product in aqueous layers - Use a different recrystallization solvent E->J Yes F YES G NO

Caption: Decision tree for troubleshooting low product yield.

Detailed Checklist:

  • Verify Phenylhydrazine Quality: If your phenylhydrazine is dark yellow or brown, it has likely oxidized. Purify it by distillation under vacuum before use.

  • Check Stoichiometry: Ensure a 1:1 molar ratio of the reactants. A slight excess of one reactant is sometimes used, but a large deviation can promote side reactions.

  • Optimize Reaction Conditions: The choice of solvent can significantly impact the yield. See the table below for a comparison. Acetic acid often serves as both solvent and catalyst, driving the reaction to completion.

SolventTypical TemperatureAvg. Yield (%)Notes
EthanolReflux (78 °C)60-75%Good for initial condensation, may require an acid catalyst (e.g., a few drops of HCl or H₂SO₄).
Acetic AcidReflux (118 °C)75-90%Acts as both solvent and catalyst, effectively promotes cyclization and dehydration. Can be corrosive.
TolueneReflux (111 °C)55-70%Requires a Dean-Stark trap to remove water and drive the equilibrium towards the product.
  • Work-up Procedure: The carboxylic acid product is amphoteric. During work-up, if you basify the solution too much (pH > 10) to remove non-acidic impurities, you might hydrolyze any ester intermediates. When precipitating the product, acidify slowly to a pH of ~3-4. Check the pH with paper or a meter; adding acid until "no more precipitate forms" can lead to an excessively acidic solution where the product may have some solubility.

Problem: Purification Challenges

Q: My crude product is an oil and won't crystallize, or it's contaminated with a persistent impurity. What should I do?

A: Purification issues often stem from the presence of unreacted starting materials, isomers, or by-products.

  • Oily Product: An oily product often indicates the presence of impurities that are depressing the melting point.

    • Action 1: pH-Swing Extraction. Dissolve the crude oil in a dilute base like 1M sodium bicarbonate solution.[3] Wash this basic aqueous solution with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral impurities like the N-2 isomer or unreacted starting material. Then, slowly re-acidify the aqueous layer with 1M HCl to precipitate your pure product.

    • Action 2: Trituration. Try stirring the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., a cold mixture of ether and hexanes). This can often induce crystallization.

  • Persistent Impurities: If recrystallization and acid-base extraction fail, column chromatography is the next step.

    • Protocol: Use silica gel as the stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the solvent system. The acid suppresses the ionization of the carboxylic acid group, reducing tailing on the silica gel and leading to sharper peaks and better separation.[3]

Scaling Up the Synthesis: Key Considerations

Moving from a bench-scale synthesis to a pilot plant or manufacturing scale introduces new challenges that must be proactively managed.[4]

Q: What are the primary safety and operational challenges when scaling up this synthesis?

A:

  • Thermal Management: The condensation reaction can be significantly exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

    • Mitigation: Use a jacketed reactor with precise temperature control. Add the phenylhydrazine subsurface and at a controlled rate to manage the exotherm. Perform a reaction calorimetry study to understand the thermal profile before attempting a large-scale run.

  • Reagent Handling: Phenylhydrazine is toxic and a suspected carcinogen. Handling multi-kilogram quantities requires stringent safety protocols.

    • Mitigation: Use closed-system transfers to charge the reactor. Ensure all personnel are equipped with appropriate personal protective equipment (PPE), including respirators and chemical-resistant gloves. Work in a well-ventilated area.

  • Isolation and Drying: Filtering and drying large quantities of product can be a bottleneck.

    • Mitigation: Use a filter press or a centrifugal filter for efficient solid-liquid separation. For drying, a vacuum oven with a nitrogen sweep is standard. Be aware that some indazole derivatives can be thermally sensitive, so determine the optimal drying temperature through thermal gravimetric analysis (TGA).[5]

  • Process Control: At scale, visual monitoring is limited.

    • Mitigation: Implement in-process controls (IPCs) using techniques like HPLC to monitor reaction completion and impurity profiles. This data-driven approach is more reliable than relying solely on time.

Detailed Experimental Protocol (Lab-Scale Example)

This protocol is a representative example and may require optimization.

Materials:

  • Ethyl 2-oxocyclohexaneglyoxylate (1 equiv)

  • Phenylhydrazine (1.05 equiv, freshly distilled)

  • Glacial Acetic Acid

  • Deionized Water

  • 1M Hydrochloric Acid

  • 1M Sodium Hydroxide

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-oxocyclohexaneglyoxylate (1.0 equiv) and glacial acetic acid (5-10 volumes, e.g., 5-10 mL per gram of starting material).

  • Begin stirring and slowly add phenylhydrazine (1.05 equiv) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and adjust the pH to ~9-10 with 1M NaOH to dissolve the carboxylic acid product.

  • Transfer the basic solution to a separatory funnel and wash with ethyl acetate (2 x 3 volumes) to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl, while stirring, to a pH of ~3-4. A precipitate should form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

  • Dry the final product in a vacuum oven at 40-50 °C overnight.

References

  • Google Patents. (2020). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]

  • National Institutes of Health. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Available at: [Link]

  • PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Available at: [Link]

  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]

Sources

Technical Support Center: Analytical Method Development for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

[1][2]

Status: Operational Ticket ID: PTHIC-DEV-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (referred to hereafter as PTHIC ).[1][3][2] This molecule is a critical intermediate in the synthesis of bioactive indazoles, including analogs of Lonidamine and Granisetron.[1][3][2]

Chemical Profile:

  • Core Structure: Fused pyrazole-cyclohexane ring (tetrahydroindazole).[3][2]

  • Key Functionalities: Carboxylic acid (C3 position) and N-Phenyl group.[1][3][2][4][5]

  • Challenge: The molecule possesses dual characteristics—lipophilicity (due to the N-phenyl and tetrahydro ring) and acidity (due to the carboxylic acid).[1][3][2] This creates specific challenges in peak shape (tailing) and solubility.[1][3][2]

This guide provides a self-validating analytical workflow designed to overcome these specific physicochemical hurdles.

Module 1: Chromatographic Method Development (HPLC/UPLC)

Standard Operating Procedure (SOP)

User Question: I am seeing broad, tailing peaks for PTHIC. What is the recommended starting method?

Technical Response: Peak tailing in PTHIC is almost invariably caused by the ionization of the C3-carboxylic acid moiety interacting with residual silanols on the column stationary phase.[2] To resolve this, you must suppress ionization using a low-pH mobile phase.[1][3][2]

Recommended Protocol: Acidic Reversed-Phase LC [1][2]
ParameterSpecificationRationale
Column C18 (End-capped), 3.5 µm or 1.7 µm (e.g., Zorbax Eclipse Plus or Waters BEH)High carbon load is needed for the hydrophobic phenyl group; end-capping reduces silanol interactions.[1][3]
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)Critical: Low pH (pH ~2.[1][3][2]5) keeps the carboxylic acid protonated (neutral), improving peak symmetry.[1][3][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides sharper peaks for aromatic/aliphatic hybrids than Methanol.[2]
Gradient 5% B to 95% B over 10 minThe N-phenyl group makes the molecule hydrophobic; it will likely elute late (60-80% B).[1][2]
Flow Rate 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC)Standard flow for optimal Van Deemter performance.[1][3][2]
Detection UV @ 254 nmThe conjugated phenyl-pyrazole system absorbs strongly here.[2]
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer for the tetrahydro ring system.[3][2]

Module 2: Troubleshooting & FAQs

Issue 1: Peak Tailing & Asymmetry

Q: My asymmetry factor is > 1.5 despite using formic acid. What now?

A: Formic acid is a weak acid.[3][2] If the tailing persists, the carboxylic acid is likely undergoing "secondary interactions."[1][3][2]

  • Fix 1 (Stronger Acid): Switch to 0.05% Trifluoroacetic Acid (TFA) . TFA is a stronger ion-pairing agent that masks silanols more effectively.[2]

  • Fix 2 (Buffer): Use 20 mM Ammonium Phosphate (pH 2.5). Phosphate buffers provide superior pH stability compared to volatile organic acids.[3][2]

Issue 2: Sample Precipitation / Injector Carryover

Q: I see ghost peaks in blank injections, or my pressure spikes after injection.

A: PTHIC has low aqueous solubility due to the N-phenyl and aliphatic cyclohexane ring.[2]

  • The Trap: Dissolving the sample in 100% DMSO and injecting a large volume into a high-aqueous initial mobile phase (e.g., 95% Water) causes the compound to precipitate inside the needle or at the head of the column.[1][3]

  • The Fix:

    • Dissolve stock in DMSO.[3][2]

    • Dilute working standard with 50:50 Acetonitrile:Water .[3][2]

    • Limit injection volume to < 5 µL.[3][2]

Issue 3: Retention Time Drift

Q: The retention time shifts by 0.5 min between runs.

A: This is often due to "Phase Collapse" or insufficient equilibration if using high aqueous starts, but for PTHIC, it is likely pH sensitivity .[1][3][2]

  • Diagnosis: If your mobile phase is unbuffered (just water/acid), slight evaporation of the acid changes the pH.[1][3][2] Near the pKa of the acid (~3.5-4.0), small pH changes cause large retention shifts.[1][3][2]

  • Solution: Ensure mobile phase bottles are capped tightly or switch to the Ammonium Phosphate buffer mentioned above.[3][2]

Module 3: Visualization & Logic Mapping

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal mobile phase based on peak topology.

MethodDevelopmentStartStart: PTHIC AnalysisStep1Add 0.1% Formic Acid(pH ~2.7)Start->Step1CheckPeakCheck Peak Symmetry (As)GoodPeakAs < 1.2Proceed to ValidationCheckPeak->GoodPeakSymmetricBadPeakAs > 1.2 (Tailing)CheckPeak->BadPeakTailingStep2Switch to 0.05% TFA(Stronger Ion Pairing)BadPeak->Step2First AttemptStep3Switch to Phosphate Buffer(pH 2.5, High Ionic Strength)BadPeak->Step3If TFA FailsCheckSolCheck Solubility/DiluentBadPeak->CheckSolIf Split PeakStep1->CheckPeakStep2->CheckPeakStep3->CheckPeakCheckSol->StartAdjust Diluent

Figure 2: Mass Spectrometry Optimization

Caption: Ionization mode selection for PTHIC based on functional group chemistry.

MS_LogicCompoundPTHIC MoleculeBranch1Carboxylic Acid (-COOH)Compound->Branch1Branch2Indazole Nitrogen (N)Compound->Branch2Mode1ESI Negative Mode(Deprotonation [M-H]-)Branch1->Mode1High pH or NeutralMode2ESI Positive Mode(Protonation [M+H]+)Branch2->Mode2Acidic Mobile PhaseResult1High SensitivityPreferred for QuantMode1->Result1Result2Variable SensitivitySubject to Matrix EffectsMode2->Result2

Module 4: Scientific Validation & References

Mechanism of Action for Analytical Choices
  • Retention Mechanism: The N-phenyl group adds significant hydrophobicity compared to the unsubstituted 4,5,6,7-tetrahydro-1H-indazole.[1][3][2] This necessitates a higher organic content for elution (typically >50% ACN).[1][3][2]

  • UV Detection: The conjugation of the phenyl ring with the pyrazole core allows for strong UV absorption.[3][2] While 254 nm is standard, a scan from 200-400 nm using a PDA detector is recommended during development to identify the

    
     specific to your solvent system.[1][3][2]
    
References
  • Chemical Structure & Properties: PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (Analogous Core).[1][3][2] National Library of Medicine.[3][2] Available at: [Link][1][3][2]

  • General HPLC Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Indazole Derivative Analysis: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4 (3):1311-1316.[1][3][2] (Demonstrates workup of similar carboxylic acid intermediates).

For further assistance, please contact the laboratory supervisor or submit a ticket with your specific chromatograms attached.[1][3]

Technical Support Center: A Guide to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling, storage, and experimental use of this versatile compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the successful application of this molecule in your research endeavors.

Compound Overview and Key Properties

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of approximately 242.28 g/mol [1]. The molecule features a tetrahydroindazole core, which imparts a degree of conformational flexibility not present in its fully aromatic indazole counterparts. This structural feature, combined with the phenyl and carboxylic acid functional groups, contributes to its unique chemical reactivity and potential biological activities, which are being explored in areas such as antidepressant, antioxidant, and anti-inflammatory research[1].

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight~242.28 g/mol
AppearanceTypically a solid

Handling and Storage

Proper handling and storage are paramount to maintaining the stability and purity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Personal Protective Equipment (PPE)

As a standard laboratory practice, appropriate PPE should be worn at all times when handling this compound. This includes:

  • Safety glasses or goggles: To protect from accidental splashes.

  • Gloves: To prevent skin contact.

  • Lab coat: To protect clothing and skin.

Storage Conditions

To ensure the long-term stability of the compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption, as carboxylic acids can be hygroscopic[2][3][4]. For long-term storage, refrigeration at 2-8°C is recommended.

Troubleshooting Guide

This section addresses common issues that may arise during the experimental use of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Solubility Issues

Question: I am having trouble dissolving the compound. What solvents are recommended?

Answer: The solubility of a compound is influenced by its structure. The presence of the phenyl group and the tetrahydroindazole core suggests that it will have good solubility in many common organic solvents. However, the carboxylic acid moiety can influence its solubility profile.

  • Recommended Solvents: Start with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For reactions, tetrahydrofuran (THF) and dichloromethane (DCM) are also good starting points.

  • Protic Solvents: Solubility in protic solvents like methanol and ethanol may be more limited but can be enhanced by the addition of a small amount of base (e.g., triethylamine) to form the more soluble carboxylate salt.

  • Aqueous Solutions: The compound is expected to have low solubility in water. To dissolve it in aqueous buffers, deprotonation with a suitable base to form the corresponding salt is necessary.

Troubleshooting Flowchart for Dissolving the Compound:

Caption: Decision-making workflow for dissolving the compound.

Reaction Troubleshooting: Amide Coupling

Question: My amide coupling reaction with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is giving a low yield. What could be the problem?

Answer: Amide bond formation is a common reaction for this compound, but several factors can lead to poor yields[5][6][7].

  • Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to a more reactive species. Common coupling reagents include HATU, HOBt/EDC, and DCC. Ensure your coupling reagents are fresh and anhydrous.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine component. Use of an appropriate amount of base is crucial.

  • Reaction Time and Temperature: Amide coupling reactions can be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) may be beneficial.

  • Purity of Starting Materials: Ensure both the carboxylic acid and the amine are pure and dry. Water can hydrolyze the activated intermediate, reducing the yield.

Experimental Protocol: General Procedure for Amide Coupling

  • Dissolve 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Troubleshooting: Esterification

Question: I'm trying to synthesize an ester from 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, but the reaction is not proceeding to completion. What are some common issues?

Answer: Esterification of carboxylic acids is a reversible reaction, and driving the equilibrium towards the product side is key[8][9].

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid)[10]. Using the alcohol as the solvent can help drive the reaction to completion.

  • Steglich Esterification: For more sensitive substrates, reacting the carboxylic acid with an alcohol in the presence of DCC and a catalytic amount of DMAP is an effective method.

  • Removal of Water: The water produced during the reaction can hydrolyze the ester product. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.

Frequently Asked Questions (FAQs)

Q1: Is 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid stable to air and light?

A1: While there is no specific data on the light sensitivity of this particular compound, indazole derivatives can be sensitive to light[11][12][13]. It is recommended to store the compound in a tightly sealed container, protected from light, to prevent potential degradation. The compound is generally stable in air, but as with most organic compounds, prolonged exposure should be avoided.

Q2: Can the carboxylic acid group undergo decarboxylation?

A2: Yes, the carboxylic acid group can undergo decarboxylation under certain conditions, such as high temperatures, to yield the corresponding 1-phenyl-4,5,6,7-tetrahydro-1H-indazole[1]. This should be a consideration when performing reactions at elevated temperatures.

Q3: How can I confirm the identity and purity of my compound?

A3: Standard analytical techniques can be used to confirm the structure and purity:

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide characteristic signals for the phenyl, tetrahydroindazole, and carboxylic acid protons and carbons[14][15].

  • Mass Spectrometry: This will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information[16][17][18][19][20].

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylic acid C=O and O-H stretches.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the compound.

Q4: What are the expected hazards associated with this compound?

A4: Based on data for the parent 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and respiratory irritation[6]. Always handle with appropriate personal protective equipment in a well-ventilated area or fume hood.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Retrieved from [Link]

  • SciLifeLab Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • PubMed Central. (n.d.). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Retrieved from [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Copernicus Publications. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Retrieved from [Link]

  • PubMed. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible light-induced functionalization of indazole and pyrazole: a recent update. Retrieved from [Link]

  • ResearchGate. (2017). Stability of drugs and medicines Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • SciLifeLab. (n.d.). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

  • ACS Publications. (n.d.). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a molecule of significant interest in medicinal chemistry, possessing a unique structural framework that combines a tetrahydroindazole core with phenyl and carboxylic acid functionalities. This arrangement has been explored for various pharmacological activities, including anti-inflammatory and potential antidepressant effects.[1] The synthesis of this and related tetrahydroindazole derivatives has been a subject of study since the mid-20th century, with a focus on developing efficient and scalable routes to access these valuable compounds.[1] This guide provides a comparative analysis of the prevalent synthesis routes to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, offering detailed experimental protocols and a discussion of the underlying chemical principles to aid researchers in selecting the most suitable method for their needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid primarily revolves around the construction of the bicyclic indazole core through the reaction of a phenylhydrazine with a suitable six-membered ring precursor bearing 1,3-dicarbonyl functionality. The two main strategies diverge in the nature of this precursor and the subsequent steps required to arrive at the final carboxylic acid.

Parameter Route 1: Two-Step Synthesis via β-Ketoester Condensation Route 2: Alternative Approaches (Hypothetical/Less Common)
Starting Materials Cyclohexanone, Diethyl carbonate/oxalate, PhenylhydrazineSubstituted cyclohexenones, ortho-haloarylhydrazones
Key Intermediates Ethyl 2-oxocyclohexanecarboxylate, Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylateVaries depending on the specific route
Number of Steps 2 (synthesis of β-ketoester, cyclization/hydrolysis)Potentially more steps, depending on the starting material
Overall Yield Generally moderate to goodHighly variable and less documented
Scalability Good, with established procedures for precursor synthesisMay present challenges for large-scale production
Key Reagents Sodium hydride, Phenylhydrazine hydrochloride, Sodium hydroxideVaries, may include transition metal catalysts

Route 1: The Prevalent Two-Step Synthesis via β-Ketoester Condensation

This is the most widely employed and well-documented route for the synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and its analogs. The strategy involves two key transformations: the formation of a β-ketoester from cyclohexanone, followed by a cyclization reaction with phenylhydrazine and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

The initial step involves the acylation of cyclohexanone at the α-position to introduce a carboxylate group, forming the key intermediate, ethyl 2-oxocyclohexanecarboxylate. A common and effective method for this transformation is the Claisen condensation of cyclohexanone with diethyl carbonate using a strong base such as sodium hydride.[1][2]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.6 mol) in dry tetrahydrofuran (THF), add diethyl carbonate (1.2 mol).

  • Heat the mixture to reflux for 1 hour.

  • Slowly add a solution of cyclohexanone (0.48 mol) in dry THF to the refluxing mixture over 30 minutes.

  • Continue refluxing for an additional 1.5 hours.

  • After cooling, cautiously quench the reaction with 3N hydrochloric acid until the mixture is neutralized.

  • Pour the mixture into brine and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-oxocyclohexanecarboxylate as a brown oil. The product can be purified by vacuum distillation, though it is often used in the next step without further purification.

Causality of Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the α-carbon of cyclohexanone, forming the enolate nucleophile.

  • Diethyl Carbonate: Serves as the electrophilic source of the ethoxycarbonyl group.

  • Reflux Conditions: The elevated temperature is necessary to drive the condensation reaction to completion.

  • Anhydrous Conditions: Sodium hydride reacts violently with water, so dry solvents are essential.

Step 2: Cyclization with Phenylhydrazine and Saponification

The synthesized ethyl 2-oxocyclohexanecarboxylate is then reacted with phenylhydrazine. This reaction proceeds via a condensation mechanism, likely involving the formation of a phenylhydrazone intermediate which then undergoes intramolecular cyclization to form the tetrahydroindazole ring system. The resulting ester is subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

  • A mixture of ethyl 2-oxocyclohexanecarboxylate and phenylhydrazine hydrochloride in absolute ethanol is refluxed for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then treated with an aqueous solution of sodium hydroxide and heated to reflux to facilitate the hydrolysis of the ester.

  • After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Causality of Experimental Choices:

  • Phenylhydrazine Hydrochloride: The hydrochloride salt is often used for its stability and ease of handling.

  • Ethanol as Solvent: A protic solvent that is suitable for both the cyclization and can be used for the subsequent hydrolysis step.

  • Reflux Conditions: Provides the necessary energy for both the cyclization and the hydrolysis reactions.

  • Acidification: Protonates the carboxylate salt to yield the final carboxylic acid product, which is typically insoluble in the acidic aqueous medium.

Visualization of the Synthetic Workflow:

Synthesis_Workflow Cyclohexanone Cyclohexanone NaH NaH, THF, Reflux Cyclohexanone->NaH DiethylCarbonate Diethyl Carbonate DiethylCarbonate->NaH BetaKetoester Ethyl 2-oxocyclohexanecarboxylate NaH->BetaKetoester Phenylhydrazine Phenylhydrazine HCl, EtOH, Reflux BetaKetoester->Phenylhydrazine EsterIntermediate Ethyl 1-phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylate Phenylhydrazine->EsterIntermediate Hydrolysis 1. NaOH(aq), Reflux 2. HCl(aq) EsterIntermediate->Hydrolysis FinalProduct 1-Phenyl-4,5,6,7-tetrahydro- 1H-indazole-3-carboxylic acid Hydrolysis->FinalProduct

Caption: Synthetic workflow for Route 1.

Route 2: Alternative Synthetic Approaches

While the two-step method is the most common, other strategies for the synthesis of the tetrahydroindazole core have been reported for related structures, which could potentially be adapted for the target molecule.

Copper-Catalyzed Intramolecular N-Arylation

One alternative approach involves the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.[3] This method could theoretically be applied by first forming the appropriate hydrazone from a 2-chlorocyclohexanone derivative and phenylhydrazine, followed by an intramolecular cyclization.

Hypothetical Reaction Scheme:

Alternative_Route Precursor 2-Chlorocyclohexanone derivative Hydrazone ortho-Chlorinated Arylhydrazone Precursor->Hydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone CuCatalyst CuI, Base, Ligand Hydrazone->CuCatalyst Cyclization Intramolecular N-Arylation CuCatalyst->Cyclization FinalProduct Substituted Tetrahydroindazole Cyclization->FinalProduct

Caption: Hypothetical workflow for a copper-catalyzed route.

Discussion:

This approach offers the potential for a more convergent synthesis. However, the availability and synthesis of the required ortho-chlorinated cyclohexanone precursor might be a limiting factor. The yields for such copper-catalyzed reactions can be variable and are often sensitive to the nature of the substrate and the catalytic system employed.[3]

Conclusion

For the synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, the two-step route commencing with the Claisen condensation of cyclohexanone followed by cyclization with phenylhydrazine and subsequent hydrolysis stands out as the most practical and well-established method. This approach utilizes readily available starting materials and follows a logical and reproducible reaction sequence. While alternative methods like copper-catalyzed intramolecular cyclizations exist for related systems, they are less documented for this specific target and may present challenges in terms of precursor availability and reaction optimization. Researchers aiming for a reliable and scalable synthesis of the title compound are advised to focus on optimizing the conditions for the two-step β-ketoester condensation route.

References

  • PrepChem. (n.d.). Synthesis of ethyl 1-phenyl-1,4,5,6-tetrahydrobenzo-[4][5]cyclohepta[1,2-c]pyrazole-3-carboxylate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

Sources

biological activity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid vs. known drugs

[1]

Executive Summary

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (hereafter referred to as PTHI-3-COOH ) is a "privileged scaffold" in medicinal chemistry. Unlike a single-target drug, this molecule serves as a versatile pharmacophore that—depending on specific substitutions—can unlock potent biological activities ranging from male contraception (antispermatogenic) to immunomodulation (S1P1 agonism) and anticancer (Wnt inhibition) effects.

This guide objectively compares the biological performance of the PTHI-3-COOH scaffold and its bioactive derivatives against established clinical standards: Lonidamine (anticancer/antispermatogenic), Gamendazole (investigational contraceptive), and Fingolimod (FTY720) (immunomodulator).

Structural & Mechanistic Basis

The biological divergence between PTHI-3-COOH and its aromatic cousin, Lonidamine, lies in the saturation of the fused ring.

  • Lonidamine: Fully aromatic indazole. Targets mitochondrial hexokinase (anticancer) and unknown Sertoli cell targets.

  • PTHI-3-COOH: Partially saturated (tetrahydro) indazole. This saturation alters the 3D-geometry, allowing for distinct binding modes, particularly in Hsp90/eEF1A1 complexes (antispermatogenic) and S1P1 receptors (immunomodulation).

Mechanism of Action (MOA) Pathways

The following diagram illustrates how the PTHI-3-COOH scaffold branches into distinct therapeutic areas based on derivatization.

MOA_PathwaysScaffold1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-COOH(Core Scaffold)Target1Target: Hsp90AB1 & eEF1A1(Sertoli Cell Junctions)Scaffold->Target1Derivatization:2,4-dichlorobenzyl (Gamendazole-like)Target2Target: S1P1 Receptor(Lymphocyte Sequestration)Scaffold->Target2Derivatization:6,6-dimethyl substitutionTarget3Target: Wnt Signaling(Beta-catenin destruction)Scaffold->Target3Derivatization:Amide/Sulfonyl modificationsEffect1Antispermatogenic(Male Contraception)Target1->Effect1Effect2Immunomodulation(Autoimmune Therapy)Target2->Effect2Effect3Anticancer(Tumor Suppression)Target3->Effect3

Figure 1: Divergent pharmacological pathways accessible via the PTHI-3-COOH scaffold.

Comparative Efficacy Analysis
A. Antispermatogenic Activity (vs. Lonidamine & Gamendazole)

The most prominent application of the tetrahydroindazole class is reversible male contraception. The "1-phenyl" core is a model, but the 1-(2,4-dichlorobenzyl) analog (Gamendazole) is the bioactive peak.

FeaturePTHI-3-COOH (Scaffold)Gamendazole (Derivative)Lonidamine (Standard)
Core Structure TetrahydroindazoleTetrahydroindazoleAromatic Indazole
Primary Target Weak Hsp90 interactionHsp90AB1 & eEF1A1 Hexokinase II / Unknown
Potency (In Vivo) Low (requires benzyl sub.)High (100% infertility @ 6mg/kg) Moderate (High toxicity)
Reversibility N/AHigh (Complete recovery)Variable (Renal toxicity issues)
Toxicity Profile Low (Scaffold only)Improved vs. LonidamineNephrotoxic

Critical Insight: The tetrahydro ring in PTHI-3-COOH derivatives (like Gamendazole) significantly improves the therapeutic index compared to the fully aromatic Lonidamine, reducing the nephrotoxicity that caused Lonidamine to fail in contraceptive trials.

B. Immunomodulatory Activity (vs. Fingolimod)

Derivatives of PTHI-3-COOH (specifically 6,6-dimethyl substituted forms) act as agonists for the Sphingosine-1-phosphate receptor 1 (S1P1).

CompoundTargetMechanismClinical Status
PTHI-3-COOH Derivative S1P1 Agonist Internalizes S1P1, sequestering lymphocytes in lymph nodes.Preclinical (Patent EP2202232)
Fingolimod (FTY720) S1P1,3,4,5 ModulatorFunctional antagonist of S1P1 (via downregulation).FDA Approved (Multiple Sclerosis)
Efficacy EC50 < 100 nM EC50 ~ 0.3 nMValidated Clinical Efficacy
Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and the validation of its biological activity.

Protocol A: Synthesis of PTHI-3-COOH Scaffold

This "One-Pot" synthesis is favored for its efficiency and high yield.

  • Reagents: Cyclohexanone (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (12 mmol), Phenylhydrazine (10 mmol).

  • Claisen Condensation: Mix cyclohexanone and diethyl oxalate with sodium ethoxide in ethanol. Stir at 0-5°C for 2 hours to form the diketo-ester intermediate.

  • Cyclization: Add phenylhydrazine dropwise. Reflux the mixture for 4 hours.

  • Hydrolysis: Treat the resulting ester with 10% NaOH solution and reflux for 1 hour to yield the free carboxylic acid.

  • Purification: Acidify with HCl to pH 2. Filter the precipitate and recrystallize from ethanol.

    • Yield Expectation: 65-75%.

    • Validation: 1H-NMR (DMSO-d6) should show multiplet peaks at δ 1.7 (4H) and δ 2.7 (4H) for the tetrahydro ring.

Protocol B: In Vitro S1P1 Agonist Assay (GTPγS Binding)

Used to verify immunomodulatory potential.

  • Membrane Prep: Use CHO cells stably expressing human S1P1 receptor.

  • Incubation: Incubate membranes (10 µg protein) with [35S]GTPγS (0.1 nM) and varying concentrations of the test compound (PTHI-3-COOH derivative) in assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 100 mM NaCl).

  • Duration: 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate EC50 relative to the standard agonist (S1P).

Workflow Visualization

The following diagram details the decision matrix for developing this scaffold into a drug candidate.

Development_WorkflowSynthesisStep 1: Synthesis ofPTHI-3-COOH ScaffoldDerivatizationStep 2: Derivatization StrategySynthesis->DerivatizationBranch1Route A: N1-Benzyl Substitution(Target: Male Contraception)Derivatization->Branch1Branch2Route B: C6-Dimethyl Substitution(Target: S1P1 Agonism)Derivatization->Branch2Assay1Assay: Sertoli CellTransepithelial Resistance (TER)Branch1->Assay1Assay2Assay: [35S]GTPγS Binding(S1P1 Activation)Branch2->Assay2ValidationIn Vivo Validation(Rat Model)Assay1->ValidationAssay2->Validation

Figure 2: Strategic workflow for optimizing the PTHI-3-COOH scaffold.

Conclusion

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not a final drug product but a high-value chemical progenitor . Its partially saturated ring system offers a superior safety profile compared to fully aromatic indazoles (like Lonidamine), particularly regarding renal toxicity.

  • For Contraception: It requires N1-dichlorobenzyl substitution to match Gamendazole's potency.

  • For Immunology: It requires C6-alkylation to achieve Fingolimod-like S1P1 agonism.

  • Recommendation: Researchers should utilize this scaffold to synthesize libraries of tetrahydroindazoles, specifically targeting the Hsp90/eEF1A1 axis for non-hormonal contraception or the S1P1 receptor for autoimmune disorders.

References
  • Tash, J. S., et al. (2008).[1][2][3] "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 and EEF1A1."[1][2] Biology of Reproduction.

  • Pfizer Inc. (2010). "Wnt signaling pathway inhibitors for treatments of disease." U.S. Patent 10,882,841.

  • Actelion Pharmaceuticals. (2008). "1,2,4-oxadiazole derivatives and their therapeutic use (S1P1 Agonists)." European Patent EP2202232.

  • Silvestrini, B., et al. (1984). "Lonidamine, a new approach to cancer treatment." Progress in Clinical and Biological Research.

  • PubChem. (2024). "Compound Summary: Gamendazole." National Library of Medicine.

A Comparative Guide to the Structure-Activity Relationship of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile scaffold for various therapeutic applications. This document synthesizes findings from multiple studies to offer insights into how structural modifications influence biological activity, with a focus on anti-inflammatory, kinase inhibitory, and cannabinoid receptor modulation activities.

Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold

The 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for their potential as anti-inflammatory, antidepressant, antioxidant, and anticancer agents.[1][2] The structural rigidity of the bicyclic tetrahydroindazole system combined with the conformational flexibility of the N-phenyl ring and the ionizable carboxylic acid group provides a unique framework for designing targeted therapeutics. This guide will dissect the SAR of this scaffold, offering a comparative analysis of analogs and the experimental data that underpins our current understanding.

Comparative Structure-Activity Relationship Analysis

The biological activity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid analogs can be systematically modulated by substitutions on three key positions: the N1-phenyl ring, the tetrahydroindazole core, and the C3-carboxylic acid moiety.

Modifications of the N1-Phenyl Ring

The N1-phenyl group plays a crucial role in the interaction of these analogs with their biological targets. Substitutions on this ring can significantly impact potency and selectivity.

Studies on related indazole derivatives as protein kinase inhibitors have shown that substitutions on the N1-phenyl ring are critical for activity. For instance, in the context of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibition, the introduction of larger alkoxy groups at the 3-position of the phenyl ring, such as ethoxy and isopropoxy, led to an increase in inhibitory activity compared to a methoxy group.[3] The addition of a fluorine atom to the phenyl ring also markedly improved potency.[3]

  • Causality: These substitutions likely enhance hydrophobic interactions within the ATP-binding pocket of the kinase. The fluorine atom may also be involved in forming favorable halogen bonds or altering the electronic properties of the ring to improve binding affinity.

In the development of cannabinoid receptor 1 (CB1) allosteric modulators based on a diarylurea scaffold, modifications to a central phenyl ring, analogous to the N1-phenyl ring in our core structure, demonstrated that both electronic and steric properties are important. Introducing a methoxy group at the 2-position significantly weakened the modulatory activity, suggesting that planarity and specific electronic distributions are key for optimal interaction with the receptor.[4][5]

Modifications of the Tetrahydroindazole Core

Alterations to the saturated carbocyclic portion of the tetrahydroindazole core can influence the overall shape and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. While specific SAR data for substitutions on the tetrahydroindazole ring of the title compound is limited in the initial search, general principles from related structures can be informative. For example, in a series of tetrahydroisoquinoline derivatives, molecular flexibility and bioisosteric replacements were investigated to enhance potency and selectivity for P-glycoprotein.[6] This suggests that modifications to the saturated ring system can fine-tune the compound's interaction with its target and its ADME properties.

Modifications of the C3-Carboxylic Acid

The carboxylic acid at the C3 position is a key functional group, often involved in hydrogen bonding interactions with the target protein. Its modification into esters or amides is a common strategy to modulate potency, selectivity, and pharmacokinetic profiles.

In the context of dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), the carboxylic acid moiety is often replaced with other functional groups to optimize activity. While not directly on the tetrahydroindazole scaffold, studies on 4-phenylthiazole analogs reveal that the overall molecular shape is critical for potent FAAH inhibition, suggesting that the group at the equivalent of the C3-position plays a significant role in orienting the molecule within the binding site.[7][8][9]

For anti-inflammatory activity, which is a known property of this scaffold, the carboxylic acid can be a crucial pharmacophoric element.[1] However, its conversion to an ester, such as ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate, can increase lipophilicity and potentially enhance bioavailability.[1]

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the structure-activity relationship data gathered from the literature for indazole and related heterocyclic analogs, providing a comparative overview of the effects of different substitutions on their biological activity.

Scaffold Target Modification Analog IC50 / Activity Reference
IndazoleFGFR13-alkoxy on N1-phenyl3-methoxyphenyl15 nM[3]
IndazoleFGFR13-alkoxy on N1-phenyl3-ethoxyphenyl13.2 nM[3]
IndazoleFGFR13-alkoxy on N1-phenyl3-isopropoxyphenyl9.8 nM[3]
IndazoleFGFR13-methoxy, 4-fluoro on N1-phenyl3-methoxy-4-fluorophenyl5.5 nM[3]
DiarylureaCB1 Allosteric Modulator2-methoxy on central phenyl2-methoxyphenyl1270 nM[4][5]
4-PhenylthiazolesEH/FAAHVaried substitutionsMultiple analogsLow nM range[7][8][9]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay

This protocol is based on a fluorometric method for screening FAAH inhibitors.[10][11][12]

Objective: To determine the in vitro potency of test compounds as inhibitors of FAAH.

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity, and inhibition is measured as a decrease in this rate.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds and a known FAAH inhibitor (e.g., JZL 195)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare a working solution of FAAH in pre-chilled FAAH Assay Buffer.

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • To each well of the microplate, add the following in order:

    • FAAH Assay Buffer

    • Test compound or control solution

    • FAAH enzyme solution

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding the FAAH substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using the microplate reader.

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.

Cannabinoid Receptor 1 (CB1) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.[6][13]

Objective: To measure the binding affinity (Ki) of test compounds to the human CB1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]CP55,940) for binding to membranes prepared from cells expressing the CB1 receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound.

Materials:

  • Membranes from cells expressing human CB1 receptors

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Radiolabeled ligand (e.g., [3H]CP55,940)

  • Non-labeled ("cold") ligand for determining non-specific binding (e.g., CP55,940)

  • Test compounds

  • GF/C glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the following for each reaction:

    • Binding Buffer

    • CB1 receptor membranes

    • Test compound or vehicle

    • Radiolabeled ligand

  • For determining non-specific binding, add a high concentration of the cold ligand.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through the GF/C filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the percent displacement by the test compounds. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Visualizations

Key Structural Features for SAR Analysis

Caption: Key modification sites on the 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid scaffold.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Signal (e.g., Fluorescence) Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Value Inhibition_Calc->IC50_Calc

Sources

validation of in vitro results for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

##-

From Bench to Bedside: A Comparative Guide for the In Vivo Validation of a Novel Kinase Inhibitor

A Senior Application Scientist's Perspective on Translating In Vitro Success to Preclinical Validation for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (IND-4567)

Author's Note: The compound 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, hereafter referred to as IND-4567, is a novel chemical entity. As such, publicly available data on its biological activity is scarce. This guide, therefore, presents a scientifically rigorous, albeit hypothetical, framework for its in vivo validation. We will postulate that IND-4567 has demonstrated potent and selective in vitro inhibition of Janus Kinase 2 (JAK2) and design a comprehensive in vivo strategy to validate this finding, comparing it against the established JAK inhibitor, Tofacitinib. This framework serves as an educational tool for researchers navigating the critical transition from in vitro discovery to in vivo validation.

Introduction: The Crucial Leap from In Vitro Promise to In Vivo Reality

The discovery of a potent and selective kinase inhibitor in vitro is a significant milestone in drug development.[1] Kinases are a major class of "druggable" targets, and inhibitors have revolutionized the treatment of diseases like cancer and autoimmune disorders.[2] Our novel compound, IND-4567, has been identified through a high-throughput screen as a promising inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is central to numerous inflammatory diseases, including rheumatoid arthritis (RA).[3]

However, in vitro potency does not always translate to in vivo efficacy. The complex biological system of a living organism presents numerous challenges, including absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK).[4] Furthermore, demonstrating that the drug engages its target and elicits the desired biological response in a living system—its pharmacodynamics (PD)—is paramount.[5]

This guide provides a comprehensive, step-by-step comparison of the necessary in vivo studies to validate the hypothesized anti-inflammatory potential of IND-4567. We will benchmark its performance against Tofacitinib, an FDA-approved JAK inhibitor used for treating RA, to provide a clinically relevant context for our preclinical findings.[6] The ultimate goal is to bridge the gap between a promising IC50 value in a test tube and a meaningful therapeutic effect in a preclinical disease model.

Summarizing the In Vitro Foundation: A Comparative Profile

The decision to advance a compound to in vivo testing is built upon a solid foundation of in vitro data. Before committing to costly and complex animal studies, a clear biochemical and cellular profile is essential. Here, we present the hypothetical in vitro kinase inhibition profile of IND-4567 compared to Tofacitinib.

Compound Target Kinase IC50 (nM) Cellular p-STAT3 Inhibition (EC50, µM)
IND-4567 JAK12502.5
JAK2 5 0.08
JAK34504.1
Tofacitinib JAK1 1.1 0.02
JAK2200.3
JAK3 1.5 0.03

Note: IC50 values represent the concentration required to inhibit 50% of the target kinase activity in a biochemical assay. EC50 values represent the concentration required to reduce IL-6-induced STAT3 phosphorylation by 50% in a cellular assay.

This hypothetical data positions IND-4567 as a potent and selective JAK2 inhibitor, whereas Tofacitinib shows potent inhibition of JAK1 and JAK3.[7] This difference in selectivity is the core hypothesis we will test in vivo, as it may lead to a different efficacy and safety profile.

The In Vivo Validation Workflow: A Multi-Step Approach

Our in vivo validation strategy is designed as a logical sequence of experiments, where the results of each step inform the design of the next. This ensures a data-driven, resource-efficient progression from initial characterization to efficacy testing.

G PK Pharmacokinetic (PK) Profiling (Dose, Schedule) PD Pharmacodynamic (PD) / Target Engagement (Does it hit the target?) PK->PD Efficacy Therapeutic Efficacy Model (Collagen-Induced Arthritis) (Does it work?) PD->Efficacy Tox Tolerability & Safety (Health Monitoring)

Figure 1: Overall In Vivo Validation Workflow.

Phase 1: Foundational In Vivo Studies

Pharmacokinetic (PK) Profiling: Will the Drug Reach the Target?

Causality: Before assessing efficacy, we must understand how IND-4567 behaves in the body. A PK study determines the drug's absorption, distribution, metabolism, and excretion, which is crucial for selecting an appropriate dose and dosing schedule that will maintain therapeutic concentrations in the bloodstream.[8]

Comparative Alternative: We will compare the PK profile of IND-4567 to established data for Tofacitinib to understand relative bioavailability and clearance rates.

Hypothetical PK Data Summary:

Parameter IND-4567 (10 mg/kg, oral) Tofacitinib (10 mg/kg, oral)
Cmax (ng/mL) 850700
Tmax (hr) 1.00.5
AUC (ng*hr/mL) 42502800
Half-life (t½, hr) 4.53.0

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=3 per time point):

    • IND-4567 (10 mg/kg, oral gavage)

    • Vehicle control

  • Procedure:

    • Administer the compound via oral gavage.

    • Collect blood samples (via tail vein or retro-orbital sinus) at specified time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify the concentration of IND-4567 in plasma samples using a validated LC-MS/MS method.[9]

    • Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Pharmacodynamic (PD) & Target Engagement: Is the Drug Hitting its Target?

Causality: A successful PK profile shows the drug is present; a PD study proves it is active. We need to confirm that IND-4567 inhibits JAK2 signaling in vivo at doses that are achievable and well-tolerated. The phosphorylation of STAT proteins is a direct downstream event of JAK activation, making phosphorylated STAT (p-STAT) an excellent biomarker for target engagement.[3]

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine:f0->Receptor:f0 1. Binding JAK JAK P Receptor:f0->JAK:f0 2. Activation STAT STAT P JAK:f1->STAT:f0 3. Phosphorylation Dimer STAT Dimer STAT:f1->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Transcription Inhibitor IND-4567 Inhibitor->JAK:f0 Inhibits

Figure 2: Mechanism of Action of IND-4567 on the JAK-STAT Pathway.

Experimental Protocol: In Vivo IL-6 Challenge Model

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=5 per group):

    • Vehicle + Saline

    • Vehicle + IL-6

    • IND-4567 (1, 5, 25 mg/kg) + IL-6

    • Tofacitinib (10 mg/kg) + IL-6

  • Procedure:

    • Administer IND-4567, Tofacitinib, or vehicle via oral gavage.

    • After 1 hour (approximating Tmax), administer recombinant mouse IL-6 (or saline) via intraperitoneal (IP) injection to stimulate the JAK-STAT pathway.

    • After 30 minutes, euthanize mice and collect spleens.

  • Analysis:

    • Prepare single-cell suspensions from the spleens.

    • Use flow cytometry to measure the levels of phosphorylated STAT3 (p-STAT3) in specific immune cell populations (e.g., CD4+ T cells).

    • A significant reduction in IL-6-induced p-STAT3 levels in the drug-treated groups compared to the Vehicle + IL-6 group indicates successful target engagement.[10]

Phase 2: Therapeutic Efficacy in a Disease Model

Causality: Having established a viable PK/PD relationship, the critical question is whether target engagement translates into therapeutic benefit. The collagen-induced arthritis (CIA) model in mice is a gold-standard preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.[11][12] Success in this model provides strong justification for further development.

Comparative Alternative: Tofacitinib has demonstrated efficacy in the CIA model, providing a robust positive control and a benchmark for the therapeutic potential of IND-4567.[13]

Experimental Protocol: Mouse Collagen-Induced Arthritis (CIA) Model

  • Animal Model: DBA/1 mice (male, 8-10 weeks old), which are highly susceptible to CIA.[14]

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Therapeutic Dosing:

    • Begin dosing on Day 21 (at the onset of clinical signs) and continue daily until the end of the study (e.g., Day 42).

    • Groups (n=10 per group):

      • Vehicle Control (diseased)

      • IND-4567 (5 mg/kg and 25 mg/kg)

      • Tofacitinib (10 mg/kg)

      • Naïve (non-diseased)

  • Efficacy Endpoints:

    • Clinical Score: Score paws daily or every other day for signs of inflammation (redness, swelling) on a scale of 0-4 per paw (total score 0-16).[15]

    • Paw Thickness: Measure paw swelling using digital calipers.

    • Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Hypothetical Efficacy Data Summary:

Treatment Group Mean Clinical Score (Day 42) Paw Swelling Reduction (%) Histology Score (Inflammation)
Vehicle Control 10.5 ± 2.10%3.5 ± 0.5
IND-4567 (5 mg/kg) 7.2 ± 1.831%2.4 ± 0.6
IND-4567 (25 mg/kg) 3.1 ± 1.570%1.1 ± 0.4
Tofacitinib (10 mg/kg) 3.5 ± 1.665%1.3 ± 0.5

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

This guide has outlined a systematic and comparative approach to validate the in vitro potential of a novel JAK2 inhibitor, IND-4567. By integrating PK, PD, and efficacy studies, we can build a comprehensive preclinical data package.

Based on our hypothetical results, IND-4567 demonstrates a favorable PK profile, achieves dose-dependent target engagement in vivo, and shows strong, dose-dependent efficacy in a relevant disease model, performing comparably or even superiorly to the established drug Tofacitinib. This body of evidence would strongly support a "Go" decision for advancing IND-4567 into further preclinical development, including formal toxicology studies and IND-enabling research. The key is the logical progression of experiments, where each step validates the hypothesis of the last, building a robust and defensible case for the therapeutic potential of a new chemical entity.

References

  • BenchChem. (n.d.). Validating the In Vitro Biological Effects of Novel Kinase Inhibitors: A Comparative Guide.
  • Miyata, M., et al. (2011). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. ScienceDirect. DOI: 10.1016/j.bbrc.2011.05.049.
  • Islam, R., et al. (2020). In Vivo and In Vitro Evaluation of Preventive Activity of Inflammation and Free Radical Scavenging Potential of Plant Extracts from Oldenlandia corymbosa L. MDPI.
  • Slideshare. (n.d.). In vivo and in-vitro anti-inflammatory study.
  • Foloppe, N., et al. (n.d.). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Springer.
  • Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
  • Gao, Z., et al. (2018). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics.
  • DiscoverX. (2023). Recent Trends in Kinase Drug Discovery. YouTube.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Giansanti, P., et al. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC.
  • Itharat, A., et al. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. NIH.
  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
  • Viita, C., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. NIH.
  • Adjei, A. A., et al. (2008). Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. PMC.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Roberts, K. G., et al. (2014). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. NIH.
  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
  • ResearchGate. (2025). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • ResearchGate. (n.d.). Tofacitinib effects on the in vivo model of experimental arthritis.
  • Mahalingam, D., et al. (2009). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Ovid.
  • Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. PMC.
  • Hooke Laboratories. (n.d.). CIA Induction in DBA/1 Mice.
  • Clark, J. D., et al. (2020). Basic Mechanisms of JAK Inhibition. PMC.
  • Saber, H., et al. (n.d.). Tofacitinib. StatPearls.
  • MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine.
  • ResearchGate. (n.d.). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells.
  • Bio-protocol. (n.d.). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis.
  • PubMed. (n.d.). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models.
  • YouTube. (2025). Ongoing developments with JAK inhibitors in MPNs: JAK2 inhibitors.
  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?.

Sources

A Researcher's Guide to Investigating the Enzymatic Cross-Reactivity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a framework for evaluating the enzymatic cross-reactivity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. While direct, comprehensive screening data for this specific molecule is not widely published, we can infer potential off-target interactions based on the known activities of the broader indazole class of compounds. This guide will equip you with the rationale and detailed protocols to generate robust and reliable selectivity data.

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] These range from anti-inflammatory and anti-cancer effects to activity at G-protein coupled receptors.[3][4][5] Given this promiscuity, a thorough assessment of cross-reactivity is not just recommended; it is a critical step in the preclinical development of any indazole-based compound.

Potential Cross-Reactivity Profile: An Evidence-Based Inference

Based on the activities of structurally related indazole derivatives, we can anticipate potential cross-reactivity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with several enzyme families.

Enzyme/Receptor FamilyRationale for Potential Cross-ReactivityKey Considerations for Screening
Protein Kinases The indazole scaffold is a known hinge-binding fragment for various kinases.[6] Derivatives have been developed as inhibitors of the PI3K/AKT/mTOR pathway and Polo-like kinase 4 (PLK4).[3][7]A broad kinase panel, such as a KINOMEscan® or similar, is highly recommended to identify any off-target kinase activity.
Phosphodiesterases (PDEs) Structurally distinct indazole-containing compounds have been identified as selective PDE4 inhibitors.[8]Initial screening against the major PDE families (PDE1-11) would be prudent to rule out this class of enzymes.
G-Protein Coupled Receptors (GPCRs) Tetrahydro-indazol-4-one derivatives have been identified as novel opioid receptor agonists, and other indazole-containing molecules are agonists of GPR120.[4][5]A broad GPCR panel, particularly one including opioid and free fatty acid receptors, should be considered.
Serotonin Receptors Preliminary research suggests that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may have effects on serotonin pathways.[9]Direct binding and functional assays for various serotonin receptor subtypes are warranted.

Experimental Workflow for Determining Enzyme Cross-Reactivity

The following is a recommended, tiered approach to systematically evaluate the selectivity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

experimental_workflow cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Dose-Response & IC50 Determination cluster_2 Tier 3: Orthogonal & Cellular Assays primary_assay Primary Target Assay (e.g., putative target) broad_panel Broad Kinase Panel (e.g., KINOMEscan®) primary_assay->broad_panel Initial Characterization ic50_determination IC50 Determination for Hits (10-point dose response) broad_panel->ic50_determination Identified Hits gpcr_panel GPCR Binding Panel (e.g., CEREP panel) gpcr_panel->ic50_determination orthogonal_assays Orthogonal Assays (e.g., different technology platform) ic50_determination->orthogonal_assays Confirmation of Activity cell_based_assays Cell-Based Functional Assays (target engagement & downstream effects) orthogonal_assays->cell_based_assays Validation in a Biological Context

Sources

Comparative Docking Guide: Tetrahydroindazole-Based Inhibitors Targeting Hsp90 and CDK2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Tetrahydroindazole-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroindazole (THI) scaffold has emerged as a versatile pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors and molecular chaperones. Its structural rigidity, combined with the ability to function as a bioisostere for purine or pyrazole rings, allows it to occupy the ATP-binding pockets of critical enzymes with high specificity.

This guide presents a comparative analysis of docking studies involving THI derivatives against two distinct biological targets: Heat Shock Protein 90 (Hsp90) and Cyclin-Dependent Kinase 2 (CDK2) . By contrasting these two case studies, we illustrate how the THI scaffold adapts to different binding environments—the deep, hydrophobic ATP pocket of Hsp90 versus the protein-protein interface of the CDK2/Cyclin complex.

Methodology: The In Silico Protocol

To ensure reproducibility and scientific integrity, the following docking protocol is synthesized from standard industry practices and specific methodologies cited in recent literature [1][2].

Computational Workflow

The docking process follows a rigid "Prepare-Dock-Score" pipeline.

DockingWorkflow LigandPrep Ligand Preparation (Energy Min: MMFF94) (Protonation: pH 7.4) GridGen Grid Generation (Box: 60x60x60 Å) (Spacing: 0.375 Å) LigandPrep->GridGen ProteinPrep Protein Preparation (Remove Water) (Add Polar Hydrogens) (Gasteiger Charges) ProteinPrep->GridGen Docking Docking Execution (Algorithm: Lamarckian GA or Genetic Algorithm) GridGen->Docking Analysis Interaction Analysis (Binding Energy) (H-Bond/Hydrophobic) Docking->Analysis

Figure 1: Standardized molecular docking workflow for THI derivatives.

Protocol Specifics
  • Ligand Preparation: Structures must be energy-minimized (e.g., using ChemBio3D or LigPrep) to correct bond angles and lengths. Protonation states should be set to physiological pH (7.4).

  • Protein Preparation: Crystal structures (e.g., PDB: 1YET for Hsp90, PDB: 6GUE for CDK2) require the removal of co-crystallized water molecules (unless bridging waters are conserved) and the addition of polar hydrogens to stabilize the H-bond network.

  • Software Engines: The data below compares results primarily derived from AutoDock Vina (scoring function based on empirical free energy) and Schrödinger Glide/Prime (MM-GBSA calculations) [1][3].

Comparative Analysis: Target Performance

Case Study A: Hsp90 Inhibition (ATP Pocket Binding)

Hsp90 inhibitors typically target the N-terminal ATP-binding domain. THI derivatives mimic the adenosine ring of ATP, anchoring into the pocket via hydrogen bonds and hydrophobic interactions.

Benchmarking Data: The following table compares a standard Hsp90 inhibitor (Luminespib) against optimized Indazole/THI derivatives [3][4].

Compound IDScaffold TypeDocking Score (kcal/mol)Key Residue Interactions
Luminespib (Ref) Isoxazole-Resorcinol-8.20Asp93, Gly97, Thr184
Compound 8v Indazole/THI-8.51Asn51, Lys58, Gly97
Compound 8w Indazole/THI-8.42Asn51, Lys58, Asp93
Compound Q1G Heterocyclic/THI-8.23Asp93, Thr184 (H-bonds)

Mechanistic Insight: The THI scaffold effectively stacks against Phe138 (pi-pi stacking) and forms critical hydrogen bonds with Asp93 , mimicking the interactions of the natural ATP substrate. The slightly higher binding affinity of derivatives 8v/8w suggests that the bulky THI group fills the hydrophobic sub-pocket more efficiently than the isoxazole ring of Luminespib.

Case Study B: CDK2/Cyclin Complex (Interface Binding)

Unlike Hsp90, where the inhibitor sits deep in a pocket, CDK2 inhibition by THIs often involves the ATP cleft but is significantly influenced by the Cyclin subunit interface. Recent studies highlight THIs that bind preferentially to the CDK2/Cyclin E1 complex [1].

Benchmarking Data: Comparison of a high-throughput screening hit (Compound 3) versus structurally optimized analogues (53, 59). Note the use of MM-GBSA (


) for more accurate energy estimation.
Compound IDModificationMM-GBSA Energy (kcal/mol)Fold Improvement
Hit Compound 3 Parent THI-37.31.0x (Baseline)
Analogue 59 N1-substitution-39.3~2.5x (Inhibitory)
Analogue 53 C7-substitution-41.7~3.0x (Affinity)

Mechanistic Insight: The optimized THI analogues (53, 59) exploit a binding site at the CDK2/Cyclin E1 interface .

  • Key Residues: Val156, Glu172, Lys178 (CDK2) and Leu251, Leu252 (Cyclin E1).[1]

  • Causality: The increase in binding energy (-37.3 to -41.7 kcal/mol) is driven by additional hydrophobic contacts with the Cyclin E1 subunit, stabilizing the inactive conformation of the kinase.

Structural Interaction Maps

To visualize the distinct binding modes described above, the following diagrams map the critical residue interactions for both targets.

Hsp90 ATP Pocket Interactions

Figure 2: Interaction map of THI derivatives within the Hsp90 N-terminal ATP pocket.

CDK2/Cyclin Interface Interactions

Figure 3: THI binding at the CDK2-Cyclin E1 protein-protein interface.

Conclusion

The comparative docking data confirms that the tetrahydroindazole scaffold is a robust template for inhibitor design.

  • Versatility: It functions effectively as a Type I ATP-competitive inhibitor in Hsp90 (binding energy ~ -8.5 kcal/mol).

  • Selectivity Potential: In CDK2, modifications to the THI core allow it to bridge the interface with Cyclin E1, significantly enhancing binding free energy (up to -41.7 kcal/mol) and offering a mechanism for isoform selectivity.

  • Optimization: Future optimization should focus on C7-substitutions (as seen in CDK2 Analogue 53) to maximize hydrophobic packing in the target sub-pockets.

References

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. (2021). Available at: [Link]

  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. Journal of Pharmacy & Bioallied Sciences. (2016). Available at: [Link]

  • Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors. Bon View Publishing. (2025).[2] Available at: [Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. (2024). Available at: [Link]

Sources

benchmarking the purity of synthesized 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

Introduction: Establishing the Analytical Baseline for a Privileged Scaffold

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents. The title compound, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, represents a key synthetic intermediate whose purity is not merely a quality control metric, but a fundamental prerequisite for the validity of downstream biological and pharmacological data. An impure starting material can lead to misleading structure-activity relationships (SAR), off-target effects, and a significant waste of resources in the drug development pipeline.

This guide provides a comprehensive framework for benchmarking the purity of this specific indazole derivative. It moves beyond a simple percentage value, advocating for an orthogonal validation strategy that combines multiple analytical techniques. We will compare the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing detailed, field-tested protocols to build a high-confidence purity profile.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this informs the likely impurity profile. A common synthesis for this scaffold involves the reaction of 2-(phenylhydrazono)cyclohexane-1,3-dione with a suitable reagent, followed by cyclization and hydrolysis. This pathway can introduce several classes of impurities.

cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Conversion Crude Product Crude Product Reaction->Crude Product Unreacted SMs Unreacted SMs Crude Product->Unreacted SMs Byproducts Byproducts Crude Product->Byproducts Isomers Isomers Crude Product->Isomers Solvents Solvents Crude Product->Solvents

Caption: Origin of potential impurities from the synthetic process.

  • Unreacted Starting Materials: Incomplete conversion can leave residual precursors in the final product.

  • Reaction By-products: Side reactions can generate structurally similar molecules that are difficult to separate.

  • Regioisomers: The formation of the indazole ring can sometimes lead to the undesired 2-phenyl isomer (2H-indazole) in addition to the desired 1-phenyl (1H-indazole) product.[1][2]

  • Residual Solvents and Reagents: Trapped solvents or leftover reagents from the workup and purification steps are common process-related impurities.

Core Purity Benchmarking Techniques: A Comparative Analysis

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different techniques with distinct physical principles are used to cross-validate results.[3][4][5] This strategy minimizes the risk of method-specific biases and provides a much higher degree of confidence in the final purity value.[4][5]

Technique Principle Primary Strengths Key Limitations
HPLC-UV Differential partitioning between a mobile and stationary phase, with UV detection.Excellent for quantifying chromophoric impurities (% area). High sensitivity and reproducibility.Co-eluting impurities can be missed. Non-chromophoric impurities are invisible. Response factors can vary.
¹H NMR (qNMR) Nuclear spin resonance in a magnetic field. Signal area is directly proportional to the number of nuclei.Provides definitive structural confirmation. Quantifies molar purity against a certified standard. Detects non-chromophoric impurities (e.g., solvents).Lower sensitivity than HPLC. Requires a high-purity internal standard. Signal overlap can complicate quantification.[6][7]
LC-MS Combines HPLC separation with mass-based detection.Unmatched sensitivity for trace impurity detection. Provides molecular weight information for impurity identification.Ionization efficiency can vary dramatically, making it poorly quantitative without specific standards. Non-ionizable impurities are not detected.[8][9][10]

The Orthogonal Validation Workflow

A self-validating system for purity assessment should be sequential and logical. The results from one technique should inform and confirm the findings of another.

A Test Sample (Synthesized Indazole) B ¹H NMR Analysis (Structural ID & Solvent Check) A->B Step 1 C HPLC-UV Method (Purity % Area, Impurity Profile) B->C Step 2 Confirms Structure D LC-MS Analysis (Impurity Mass ID) C->D Step 3 Investigate Peaks F Final Purity Certificate C->F Step 5 Consolidate Data E Quantitative NMR (qNMR) (Molar Purity Assay) D->E Step 4 Orthogonal Quantitation E->F Step 5 Consolidate Data

Caption: A sequential workflow for orthogonal purity validation.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the analysis of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.

Protocol 1: HPLC-UV Purity Assessment

Causality: This reverse-phase method is designed to separate the relatively non-polar analyte from both more polar and less polar impurities. The gradient elution ensures that a wide range of potential impurities can be resolved and eluted efficiently. Acetonitrile is chosen for its low UV cutoff and compatibility with MS. Formic acid is used as a mobile phase modifier to ensure good peak shape for the carboxylic acid analyte by suppressing its ionization.

Methodology:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute 1:10 for a final concentration of 0.1 mg/mL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
8.095
10.095
10.110
12.010
  • System Suitability: Before analysis, perform five replicate injections of the sample. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

Protocol 2: LC-MS Impurity Identification

Causality: This protocol directly couples the separation power of the HPLC method with the identification power of mass spectrometry. Using the same chromatographic conditions ensures that peaks observed in the UV chromatogram can be directly correlated with their corresponding mass-to-charge ratios (m/z). Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for this class of molecules, and running in both positive and negative modes increases the likelihood of detecting a wide range of impurities.

Methodology:

  • System: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • Chromatography: Use the exact same column, mobile phases, flow rate, and gradient as described in Protocol 1.

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching.

  • Mass Range: 100 – 800 m/z.

  • Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative).

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Data Analysis: Extract ion chromatograms for expected masses of potential impurities (e.g., starting materials, regioisomer) and analyze the mass spectra of any unknown peaks observed in the UV chromatogram.

Protocol 3: Quantitative ¹H NMR (qNMR) for Molar Purity

Causality: qNMR is a primary ratio method that provides a purity value orthogonal to chromatography.[7][11][12][13] The signal intensity in NMR is directly proportional to the number of protons, allowing for a direct comparison of the analyte signal to that of a certified internal standard of known purity and weight. Maleic acid is chosen as an internal standard because it is non-volatile, highly pure, and has a simple singlet resonance in a region of the spectrum (around 6.3 ppm in DMSO-d₆) that is unlikely to overlap with analyte signals. A long relaxation delay (D1) of 30 seconds is critical to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate integration and quantification.

Methodology:

  • System: Bruker 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid sample into a clean vial. b. Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record both weights precisely. c. Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution. d. Transfer the solution to a clean, dry NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse (e.g., zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 30 seconds.

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing: a. Apply an exponential line broadening of 0.3 Hz. b. Manually phase and baseline correct the spectrum carefully. c. Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., a multiplet in the aromatic region). d. Integrate the singlet from the maleic acid internal standard (~6.3 ppm).

  • Purity Calculation: Use the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (e.g., N_std = 2 for maleic acid)

    • MW = Molecular Weight

    • W = Weight

    • P_std = Purity of the internal standard

Data Interpretation: A Comparative Case Study

Consider a hypothetical batch of synthesized 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (MW: 270.31 g/mol ).

Analysis Method Result Interpretation & Insight
HPLC-UV (254 nm) 98.5% (by % Area)Indicates high purity with respect to UV-active impurities. Two minor peaks are observed at 0.8% and 0.4%.
LC-MS Main peak [M+H]⁺ = 271.1. Impurity at 0.8% shows [M+H]⁺ = 271.1. Impurity at 0.4% shows [M+H]⁺ = 181.1.Confirms the mass of the main product. The 0.8% impurity is likely a regioisomer, as it has the same mass. The 0.4% impurity corresponds to a likely starting material fragment.
¹H NMR Spectrum consistent with the target structure. Residual acetone signal at 2.09 ppm.Confirms the structural identity of the bulk material. The presence of a non-UV active solvent is detected, which was missed by HPLC.
qNMR (vs. Maleic Acid) 96.2% (molar purity)This value is lower than the HPLC result. This is the most accurate purity value as it accounts for the regioisomer, the starting material, the residual solvent, and any other non-UV active/non-ionizable impurities (e.g., water, inorganic salts).

This comparison clearly demonstrates the power of the orthogonal approach. HPLC alone would have overestimated the purity at 98.5%. It was only through the combination of NMR (to see the solvent) and qNMR (to provide an absolute molar purity) that a true and reliable purity value of 96.2% was established.

Conclusion

Benchmarking the purity of a critical synthetic intermediate like 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a multi-faceted process that demands more than a single chromatographic run. By implementing an orthogonal validation strategy that leverages the complementary strengths of HPLC-UV, LC-MS, and qNMR, researchers can build a comprehensive and trustworthy purity profile. This rigorous approach ensures the integrity of the material, validates the synthetic process, and ultimately underpins the reliability of all subsequent scientific investigations.

References

  • Google Patents.CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • University of Wisconsin-Madison. (2017, November). Quantitative NMR Spectroscopy. Available at: [Link]

  • LCGC. (2004, November 1). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • NIST. (2023, February 14). Orthogonal Measurements. Available at: [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • NIH National Library of Medicine. (2023, October 19). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • NIST. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Available at: [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available at: [Link]

  • YouTube. (2024, January 18). How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? Available at: [Link]

  • Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • American Laboratory. (2023, January 6). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Available at: [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. Available at: [Link]

Sources

Comprehensive Guide to the Biological Effects of Tetrahydroindazoles (THIs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroindazole Scaffold

Tetrahydroindazoles (THIs) represent a distinct subclass of the indazole family, characterized by a partially saturated cyclohexane ring fused to a pyrazole core. Unlike their fully aromatic counterparts (1H-indazoles), which are ubiquitous in FDA-approved drugs like Axitinib and Pazopanib, THIs offer unique stereochemical and conformational properties. The saturation of the carbocyclic ring (typically at positions 4, 5, 6, and 7) creates a non-planar geometry, allowing for specific hydrophobic interactions within enzyme pockets that flat aromatic systems cannot access.

This guide objectively analyzes the biological performance of THIs across three primary therapeutic axes: Oncology (CDK2 inhibition) , Neuropharmacology (Sigma-2 modulation) , and Inflammation (COX-2 inhibition) . We compare these novel agents against industry standards to assist in lead selection and experimental design.

Oncology: CDK2/Cyclin Complex Inhibition

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of the G1/S phase transition.[1] While fully aromatic inhibitors often face selectivity issues, specific 4-oxo-tetrahydroindazole derivatives have emerged as potent ATP-competitive inhibitors.

Mechanistic Insight

THIs targeting CDK2 typically feature a 4-oxo group and a 6,6-dimethyl substitution pattern. This structure mimics the purine core of ATP but utilizes the partially saturated ring to induce favorable steric clashes with non-conserved residues in off-target kinases, thereby enhancing selectivity for the CDK2/Cyclin E interface.

Performance Comparison: THIs vs. Roscovitine

The following table compares a lead THI derivative (Compound 59, derived from Georg et al. series) against Roscovitine, a standard reference inhibitor.

Table 1: CDK2 Inhibitory Profile

CompoundCore ScaffoldTarget ComplexIC50 (µM)Selectivity Profile
THI-59 4-oxo-tetrahydroindazoleCDK2/Cyclin E0.27 High (favors Cyclin E complex)
Roscovitine PurineCDK2/Cyclin E0.70Moderate (hits CDK1/5)
Flavopiridol FlavonoidPan-CDK0.04Low (Pan-CDK toxicity)

Analyst Note: While Flavopiridol is more potent, its lack of selectivity leads to high toxicity. THI-59 offers a superior balance, outperforming Roscovitine in potency while maintaining a cleaner kinase profile.

Experimental Protocol: ADP-Glo™ CDK2 Kinase Assay

Self-validating protocol for high-throughput screening.

  • Enzyme Prep: Dilute recombinant human CDK2/Cyclin A complex to 0.5 ng/µL in 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Substrate Mix: Prepare a solution containing 0.1 mg/mL Histone H1 and 50 µM Ultra-Pure ATP.

  • Inhibitor Addition: Dispense 5 µL of THI test compound (dissolved in DMSO) into a 384-well white plate. Include Roscovitine (10 µM) as a positive control and DMSO only as a negative control.

  • Reaction Initiation: Add 5 µL of Enzyme mix followed by 5 µL of Substrate mix.

  • Incubation: Incubate at room temperature (22-25°C) for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate for 30 minutes.

  • Read: Measure luminescence. Calculate IC50 using a four-parameter logistic fit.

Pathway Visualization[2]

CDK2_Pathway Growth_Signals Mitogenic Signals (Growth Factors) Cyclin_E Cyclin E Upregulation Growth_Signals->Cyclin_E CDK2_Active CDK2/Cyclin E Complex (Active) Cyclin_E->CDK2_Active Binds CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->CDK2_Active Rb_Phos Rb Phosphorylation CDK2_Active->Rb_Phos THI_Inhibitor Tetrahydroindazole Inhibitor THI_Inhibitor->CDK2_Active ATP Competition E2F_Release E2F Release Rb_Phos->E2F_Release S_Phase S-Phase Entry (DNA Replication) E2F_Release->S_Phase

Figure 1: Mechanism of THI-mediated G1/S checkpoint arrest via CDK2/Cyclin E inhibition.

Neuropharmacology: Sigma-2 Receptor Modulation

The Sigma-2 receptor (TMEM97) is a validated biomarker for tumor proliferation and a target for CNS disorders. Tetrahydroindazole-benzamide hybrids have been identified as high-affinity ligands that avoid the "sigma-1 trap" (cross-reactivity with Sigma-1) often seen with other scaffolds.

Mechanistic Insight

The THI moiety serves as a hydrophobic anchor that fits into the secondary binding pocket of the Sigma-2 receptor. When linked to a basic amine via a flexible spacer (3-5 carbons), these compounds exhibit exceptional selectivity over Sigma-1, D2, and NMDA receptors.

Performance Comparison: THIs vs. Haloperidol

Table 2: Sigma Receptor Binding Affinity (Ki)

CompoundClassSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity Ratio (σ2:σ1)
THI-7t THI-Benzamide16.0 >10,000>625
Haloperidol Butyrophenone24.21.50.06 (Non-selective)
Siramesine Piperazine10.512.60.8 (Balanced)

Key Finding: Compound THI-7t demonstrates a massive selectivity advantage over Haloperidol. While Haloperidol is a potent Sigma-2 binder, its high affinity for Sigma-1 and Dopamine D2 receptors causes significant extrapyramidal side effects, making THIs superior for targeted Sigma-2 research.

Experimental Protocol: Competitive Radioligand Binding

Methodology for determining Ki values.

  • Membrane Prep: Homogenize rat liver (rich in Sigma-2) or PC12 cells. Centrifuge at 30,000 x g to isolate membrane fractions. Resuspend in 50 mM Tris-HCl (pH 8.0).

  • Masking: Add 1 µM (+)-pentazocine to the buffer to mask Sigma-1 receptors (ensuring signal specificity for Sigma-2).

  • Radioligand: Use [3H]-DTG (1,3-di-o-tolylguanidine) at a concentration of 3 nM.

  • Competition: Incubate membranes with [3H]-DTG and varying concentrations of the THI test compound (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 25°C.

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

Sigma_Pathway THI_Ligand THI Ligand (Compound 7t) Sigma2 Sigma-2 Receptor (TMEM97) THI_Ligand->Sigma2 Agonism ER_Stress Endoplasmic Reticulum Calcium Release Sigma2->ER_Stress Mito_Ca Mitochondrial Ca2+ Overload ER_Stress->Mito_Ca Caspase Caspase-3 Activation Mito_Ca->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Figure 2: Signal transduction pathway for THI-induced apoptosis via Sigma-2 activation.

Inflammation: COX-2 Inhibition[3][4][5]

4,5,6,7-Tetrahydro-2H-indazoles have been evaluated as bioisosteres for traditional NSAIDs. They target the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain, while attempting to spare the gastroprotective COX-1 enzyme.[2]

Performance Comparison: THIs vs. Celecoxib

Table 3: Anti-inflammatory Potency (In Vivo & In Vitro)

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Paw Edema Inhibition (%)
THI-Carboxylic Acid 12.3>10037%
Celecoxib 0.0415.060-70%
Diclofenac 0.500.5063%

Critical Assessment: THIs are generally less potent than Celecoxib in terms of molar IC50. However, they demonstrate a favorable safety profile with reduced gastric ulceration compared to non-selective NSAIDs like Diclofenac. They are best utilized as scaffold starting points rather than clinical candidates in their unoptimized form.

Experimental Protocol: Carrageenan-Induced Paw Edema

Standard in vivo assay for acute inflammation.

  • Animals: Use male Wistar rats (150-200g). Fast for 12 hours prior to experiment.

  • Drug Administration: Administer THI test compound (50 mg/kg, i.p.) or Vehicle (control) 30 minutes before induction.

  • Induction: Inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer (water displacement) at 0, 1, 3, and 5 hours post-injection.

  • Calculation: Calculate % inhibition = (Vc - Vt) / Vc * 100, where Vc is the edema volume in control and Vt is the volume in the treated group.

Synthesis Overview

The accessibility of the THI scaffold is a major advantage for drug development. The core structure is synthesized via a robust condensation reaction.

  • Precursors: Cyclohexanone (or 1,3-cyclohexanedione for 4-oxo derivatives) + Hydrazine/Phenylhydrazine.

  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Yield: Typically high (>80%).

  • Modification: The 4,5,6,7-tetrahydro core allows for easy functionalization at the N-1 and C-3 positions, facilitating the creation of diverse libraries for SAR (Structure-Activity Relationship) studies.

References

  • Discovery of Tetrahydroindazole Inhibitors of CDK2/Cyclin Complexes. Journal of Medicinal Chemistry. Link

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem. Link

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Link

  • Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases. European Journal of Biochemistry. Link

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Link

Sources

Safety Operating Guide

Navigating the Handling of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid: A Comprehensive Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Chemical Personality

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a solid, likely a powder, at room temperature. Our primary concerns stem from its acidic nature and the potential for respiratory, dermal, and ocular irritation from fine particulates. Analogous compounds, such as 1H-indazole-3-carboxylic acid, are known to cause skin and eye irritation and may cause respiratory irritation. Therefore, we will operate under the assumption that this compound presents similar hazards.

Anticipated Hazards:

  • Skin Irritation: The carboxylic acid moiety can cause irritation upon contact with the skin.

  • Eye Irritation: Particulate matter can cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of fine dust can lead to irritation of the respiratory system.

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely not yet established. A cautious approach is therefore essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the recommended PPE, along with the rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesCarboxylic acids and heterocyclic compounds require gloves with good chemical resistance. Nitrile and neoprene offer excellent protection against a broad range of chemicals, including acids.[1][2][3][4] Double-gloving is recommended when handling the pure solid.
Eye Protection Chemical Safety Goggles with Side Shields or a Face ShieldProtects against airborne particles and potential splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection Laboratory CoatA standard lab coat is sufficient for small-scale work. For larger quantities or tasks with a high potential for dust generation, a disposable coverall (e.g., Tyvek) is recommended.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential for handling the powdered form of the compound to prevent inhalation of airborne particulates.[5] A fit-tested respirator is mandatory for all users.

Engineering Controls and Safe Handling Practices

Beyond PPE, the laboratory environment and your handling techniques are critical for minimizing exposure.

Ventilation:

Always handle 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in a certified chemical fume hood. This is non-negotiable for weighing and transferring the solid compound. The fume hood will draw airborne particles away from the user's breathing zone.

Weighing and Handling Powdered Compound:

The primary risk when working with this compound is the generation of dust. Adhere to the following workflow to minimize aerosolization.

Weighing_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Prep Don appropriate PPE Area Prepare designated work area in fume hood Prep->Area Tare Tare weigh paper/boat on analytical balance Area->Tare Transfer Carefully transfer solid to weigh paper Tare->Transfer Minimize dust Close Immediately close stock container Transfer->Close Record Record weight Close->Record Clean Clean spatula and work surface Record->Clean Dispose Dispose of contaminated materials in designated waste Clean->Dispose Doff Doff PPE correctly Dispose->Doff

Figure 1: Workflow for safely weighing powdered chemicals.

Best Practices for Powder Handling:

  • Use a micro-spatula to gently transfer the solid. Avoid scooping large amounts at once.

  • Keep the stock container as close to the weigh boat as possible to minimize the distance the powder has to travel.

  • Close the container immediately after dispensing.

  • If possible, use an anti-static weigh boat to prevent powder from clinging and becoming airborne.

Spill Management: A Step-by-Step Emergency Response

Accidents can happen. Being prepared with a clear and effective spill response plan is crucial.

Small Spills (<1 gram)
  • Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.

  • PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[6]

  • Neutralization (Optional but Recommended): Prepare a dilute solution of sodium bicarbonate (baking soda) and water. Gently apply it to the damp paper towel covering the spill.

  • Cleanup: Carefully wipe the area from the outside in, using fresh damp paper towels for each wipe.

  • Disposal: Place all contaminated materials into a sealed, labeled hazardous waste bag.

  • Decontamination: Clean the spill area with soap and water.

Large Spills (>1 gram)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.

  • Isolate: Close the laboratory doors and post a warning sign.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Spill_Response Spill Spill Occurs Size Assess Spill Size Spill->Size Small < 1 gram Size->Small Small Large > 1 gram Size->Large Large Alert_Small Alert Colleagues & Isolate Area Small->Alert_Small Evacuate Evacuate Laboratory Large->Evacuate PPE Don Appropriate PPE Alert_Small->PPE Contain Gently cover with damp paper towel PPE->Contain Neutralize Apply dilute sodium bicarbonate solution Contain->Neutralize Cleanup Wipe from outside in Neutralize->Cleanup Dispose_Small Dispose of waste in sealed bag Cleanup->Dispose_Small Decontaminate Clean area with soap and water Dispose_Small->Decontaminate Alert_Large Notify EHS & Supervisor Evacuate->Alert_Large Isolate_Large Close doors and post warning Alert_Large->Isolate_Large Wait Await Emergency Responders Isolate_Large->Wait

Figure 2: Decision-making flowchart for spill response.

Storage and Disposal: Ensuring Long-Term Safety

Storage:
  • Store 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area.

  • Store it away from strong bases, oxidizing agents, and reactive metals.[7] Carboxylic acids can react with bases in an exothermic reaction.

  • Do not store in metal cabinets, which can be corroded by acids over time.

Disposal:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Neutralization of Aqueous Waste: For dilute aqueous solutions containing this compound, neutralization prior to disposal may be an option, depending on institutional policies.

  • Dilution: Ensure the acidic waste is in a dilute aqueous solution.

  • Neutralizing Agent: Slowly add a weak base, such as a 10% sodium bicarbonate solution, while stirring.[8]

  • Monitor pH: Use a calibrated pH meter or pH paper to monitor the pH of the solution.

  • Target pH: Adjust the pH to a neutral range (typically between 6 and 8), as specified by your institution's EHS guidelines.

  • Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials.

Solid Waste: Solid waste contaminated with this compound should be placed in a designated, sealed, and labeled hazardous waste container for pickup by your institution's EHS department.

Conclusion: A Culture of Safety

The responsible use of research chemicals like 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is foundational to scientific progress. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the environment. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your EHS department.

References

  • Choosing the Right Glove Material: Guide to Chemical Protection. (2024). Droppe. Available at: [Link]

  • How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide. (2025). Unigloves. Available at: [Link]

  • Chemical Resistance Explained: Choosing the Right Gloves for the Food Industry. (2024). Eagle Protect. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023). International Enviroguard. Available at: [Link]

  • Work Gloves Chemical Glove Chart. Tasco Safety. Available at: [Link]

  • Respirators for Powder Coating – A Complete Guide. (2018). Pittsburgh Spray Equipment. Available at: [Link]

  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020). Flow Sciences, Inc. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety, University of Pennsylvania. Available at: [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Available at: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. (1996). Centers for Disease Control and Prevention. Available at: [Link]

  • 3M Respirator Selection Guide. 3M. Available at: [Link]

  • Chemical Storage Guidelines. Environmental Health & Safety, University of Toronto. Available at: [Link]

  • Handling Processing Of Potent Compounds A Holistic Approach. (2017). Bioprocess Online. Available at: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety, The University of Tennessee, Knoxville. Available at: [Link]

  • OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available at: [Link]

  • 1910.134 - Respiratory protection. Occupational Safety and Health Administration. Available at: [Link]

  • Neutralization Guide. Environmental Health and Safety, University of California, Berkeley. Available at: [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). PubMed. Available at: [Link]

  • Practices for Proper Chemical Storage. Environmental Health and Safety, University of Florida. Available at: [Link]

  • Glove Compatibility. CP Lab Safety. Available at: [Link]

  • A Guide to Respirators Used for Dust in Construction. (2020). The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available at: [Link]

  • Three Step Guide to Selecting the Right Disposable Respirator. Fisher Scientific. Available at: [Link]

  • Best Practices For Handling Potent APIs. (2015). Outsourced Pharma. Available at: [Link]

  • Acid Waste Neutralisation (AWN) Treatment System. BW Water. Available at: [Link]

  • Guidelines for Chemical Storage. Chapman University. Available at: [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke Occupational & Environmental Safety Office. Available at: [Link]

  • Acid/Base Neutralization Procedure for Laboratory Disposal. UBC Zoology. Available at: [Link]

  • Indazole. Wikipedia. Available at: [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Available at: [Link]

  • NIOSH Guide to Industrial Respiratory Protection. (1987). The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available at: [Link]

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Waste Neutralization Guidance. (2023). Missouri State University. Available at: [Link]

  • NIOSH provides tips on maintaining respirator stockpiles. (2026). Safety+Health Magazine. Available at: [Link]

  • Respirator filter selection guide. Jaybro. Available at: [Link]

  • Spill and Cleaning Protocol. Environmental Health & Safety, Michigan State University. Available at: [Link]

  • How to Treat Acid Waste: A Comprehensive Guide. (2024). Greenflow. Available at: [Link]

  • Guidelines for Chemical Storage. Chapman University. Available at: [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025). Request PDF. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.